3-Bromo-9-octyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-15-16(21)12-13-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZRYECWBHQQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628337-00-8 | |
| Record name | 3-Bromo-9-n-octyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical Properties, Synthesis, and Application of 3-Bromo-9-octyl-9H-carbazole
An In-depth Technical Guide:
Executive Summary
3-Bromo-9-octyl-9H-carbazole is a pivotal intermediate compound in the field of materials science, particularly for the development of advanced organic electronics. Its molecular architecture, which combines a thermally stable, hole-transporting carbazole core with a solubilizing octyl chain and a reactive bromo-functional handle, makes it an exceptionally versatile building block. This guide provides an in-depth analysis of its chemical properties, a field-proven synthesis protocol, and its core applications, with a focus on its role in fabricating next-generation Organic Light-Emitting Diodes (OLEDs). The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for creating novel functional materials.
Core Physicochemical Properties
The functional characteristics of this compound are a direct result of its distinct molecular components. The planar, aromatic carbazole skeleton provides excellent thermal stability and inherent hole-transport capabilities.[1] The N-position is functionalized with a long-chain octyl group, which significantly enhances its solubility in common organic solvents. This is a critical feature for solution-based processing techniques often employed in the manufacturing of organic electronic devices. The bromine atom at the 3-position serves as a key reactive site, enabling further molecular elaboration through various cross-coupling reactions.[2]
| Property | Data | Source(s) |
| CAS Number | 628337-00-8 | [3][4] |
| Molecular Formula | C₂₀H₂₄BrN | [3] |
| Molecular Weight | 358.32 g/mol | [3] |
| Purity | ≥ 99% (Typical) | [3] |
| Appearance | White to pale yellow solid (Inferred from related compounds) | [5][6] |
| Solubility | Soluble in common organic solvents; sparingly soluble in water (Inferred) | [7] |
| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container | [3][8] |
Synthesis and Purification: A Validated Workflow
While multiple synthetic routes can be envisioned, a robust and scalable two-step process is the most common and reliable method for producing high-purity this compound. This process involves the N-alkylation of the carbazole core followed by a selective electrophilic bromination.
Synthesis Workflow Diagram
Caption: A two-step synthesis pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 9-Octyl-9H-carbazole (N-Alkylation)
-
Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 9H-Carbazole (1.0 eq.), potassium hydroxide (KOH, 3.0 eq.), and dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form the carbazolide anion.
-
Alkylation: Add 1-bromooctane (3.0 eq.) dropwise to the solution. Heat the reaction mixture to 60°C and stir overnight.[10] The use of a strong base like KOH is essential to deprotonate the acidic N-H proton of the carbazole, creating a potent nucleophile that readily attacks the primary alkyl halide.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water/brine. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a white solid.
Step 2: Synthesis of this compound (Bromination)
-
Reactor Setup: Dissolve the purified 9-Octyl-9H-carbazole (1.0 eq.) in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq.) portion-wise to the solution at room temperature.[11][12] NBS is the reagent of choice for this transformation as it provides a source of electrophilic bromine (Br⁺) that selectively substitutes at the electron-rich 3 and 6 positions of the carbazole ring. Using a 1:1 stoichiometry favors mono-bromination.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a large volume of ice water. Extract the product with ethyl acetate.[11]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Spectral Characterization
Definitive characterization of the final product is achieved through standard spectroscopic methods. While a public reference spectrum for this specific molecule is not available, its expected spectral features can be accurately predicted based on its structure and data from closely related analogs like 3-bromo-9-ethyl-9H-carbazole.[11][12]
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.0-8.2 ppm): A series of doublets and multiplets corresponding to the seven protons on the carbazole core. The proton at the C4 position will likely appear as the most downfield signal due to its proximity to the nitrogen and the bromine's influence. Aliphatic Region (δ 0.8-4.4 ppm): A triplet around 4.3 ppm for the methylene group attached to the nitrogen (-N-CH₂-), a series of multiplets for the internal methylene groups of the octyl chain, and a triplet around 0.8 ppm for the terminal methyl group (-CH₃). |
| ¹³C NMR | Multiple signals in the aromatic region (110-142 ppm) for the carbazole carbons and in the aliphatic region (14-32 ppm) for the octyl chain carbons. |
| Mass Spec (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (m/z and m/z+2), which is the definitive signature of a molecule containing one bromine atom. |
Reactivity and Applications in Materials Science
Core Reactivity: The C-Br Functional Handle
The true synthetic value of this compound lies in the reactivity of its carbon-bromine bond. This site serves as an anchor point for palladium-catalyzed cross-coupling reactions, allowing for the covalent attachment of a wide array of functional groups. This "molecular engineering" is fundamental to tuning the optoelectronic properties of the final material.[2]
Caption: Key reactivity pathways for this compound.
This strategic functionalization allows scientists to precisely control properties like the HOMO/LUMO energy levels, emission color, and charge transport characteristics of the resulting materials.[13]
Application in Organic Electronics (OLEDs)
Carbazole derivatives are foundational materials in organic electronics.[1][14] this compound is particularly valued as a precursor for synthesizing host materials for phosphorescent OLEDs (PhOLEDs).[6] In an OLED device, the host material forms a solid-state matrix for a guest phosphorescent emitter. The host's role is to facilitate the transport of electrical charges (holes and electrons) and efficiently transfer energy to the guest emitter, which then produces light.
The subject molecule contributes to high-performance materials in three ways:
-
Hole Transport: The carbazole core has excellent hole-transporting properties, ensuring efficient charge injection and movement within the device.[1]
-
Solubility & Film Formation: The octyl chain ensures good solubility, enabling the use of cost-effective manufacturing methods like spin-coating or inkjet printing to create uniform, high-quality thin films.
-
Tunability: The bromo group allows for the attachment of electron-accepting moieties. By coupling the hole-transporting carbazole (donor) with an electron-transporting unit (acceptor), developers can create "bipolar" host materials that exhibit balanced charge transport, leading to higher device efficiency and longer operational lifetimes.[13]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, data from the parent compound, 3-Bromo-9H-carbazole, and other N-substituted carbazoles provide a strong basis for safe handling procedures.[5][15]
| Hazard Class | Statement | GHS Pictogram |
| Skin Irritation | Causes skin irritation | Warning |
| Eye Irritation | Causes serious eye irritation | Warning |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled (based on related compounds) | Warning |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[16]
-
Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from food and drink.[5]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5]
Conclusion
This compound is more than a simple chemical intermediate; it is a highly engineered molecular tool. Its trifunctional nature—combining a robust electronic core, a solubilizing chain, and a reactive handle—provides researchers with a versatile platform for designing and synthesizing the next generation of advanced organic materials. Its central role in the development of efficient and stable OLEDs underscores its importance and ensures its continued relevance in the ever-evolving field of materials science.
References
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PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PubMed Central. Retrieved from [Link]
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ScienceOpen. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-9-methyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]
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GlobalChemMade. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. Retrieved from [Link]
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PubChem. (n.d.). CID 157079221 | C24H16Br2N2. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Retrieved from [Link]
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Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-9-octyl-9H-carbazole: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-9-octyl-9H-carbazole, a key intermediate in the fields of organic electronics and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, characterization, and potential applications of this versatile molecule, grounding all claims in established scientific principles and methodologies.
Introduction
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole core is known for its excellent charge-transport properties, high thermal stability, and photophysical characteristics, making it a privileged scaffold in materials science. The introduction of a bromine atom at the 3-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures. The N-octyl chain at the 9-position enhances the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing of organic electronic devices and for its formulation in potential pharmaceutical applications.
Core Identifiers and Physicochemical Properties
A solid understanding of the fundamental properties of a compound is the bedrock of its successful application. The key identifiers and physicochemical properties of this compound are summarized below.
| Identifier | Value |
| CAS Number | 628337-00-8 |
| Molecular Formula | C₂₀H₂₄BrN |
| Molecular Weight | 358.32 g/mol |
| Appearance | White to off-white powder/crystals |
| Purity | Typically >99% |
| Storage | Sealed in a dry environment at room temperature |
Synthesis and Purification: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process: the bromination of a suitable carbazole precursor followed by N-alkylation. The causality behind the chosen reagents and conditions is critical for achieving high yield and purity.
Step 1: Bromination of 9-Octyl-9H-carbazole
The selective monobromination of the carbazole ring is crucial. The 3 and 6 positions are the most electronically rich and therefore the most susceptible to electrophilic substitution. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled bromination, minimizing the formation of di- and tri-brominated byproducts.
Experimental Protocol: Synthesis of this compound from 9-Octyl-9H-carbazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 9-octyl-9H-carbazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution in portions at room temperature. The use of a slight excess of NBS ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Step 2: N-Alkylation of 3-Bromo-9H-carbazole
An alternative and often preferred route involves the N-alkylation of the commercially available 3-Bromo-9H-carbazole. This method is advantageous as it avoids the need to handle and purify the N-octylcarbazole precursor. The choice of a strong base is essential to deprotonate the acidic N-H of the carbazole, forming the carbazolide anion, which then acts as a nucleophile.
Experimental Protocol: Synthesis of this compound from 3-Bromo-9H-carbazole
-
Reaction Setup: To a solution of 3-Bromo-9H-carbazole (1 equivalent) in anhydrous DMF, add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.2 equivalents) under a nitrogen atmosphere.
-
Alkylation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation. Then, add 1-bromooctane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out and can be collected by filtration. The crude product is then washed with water and purified by recrystallization from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.
Caption: Synthetic routes to this compound.
Spectroscopic Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound, based on the analysis of closely related structures.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS in CDCl₃ are:
-
Aromatic Protons (7.2 - 8.2 ppm): A complex multiplet pattern corresponding to the seven protons on the carbazole core. The proton at position 4, adjacent to the bromine, will likely appear as a singlet or a doublet with a small coupling constant.
-
N-CH₂ Protons (approx. 4.2 ppm): A triplet corresponding to the two protons of the methylene group directly attached to the nitrogen atom, coupled to the adjacent methylene group of the octyl chain.
-
Octyl Chain Protons (0.8 - 1.9 ppm): A series of multiplets for the remaining methylene protons of the octyl chain, and a triplet around 0.8 ppm for the terminal methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:
-
Aromatic Carbons (110 - 140 ppm): Signals corresponding to the twelve carbons of the carbazole ring system. The carbon bearing the bromine atom will be significantly shifted.
-
N-CH₂ Carbon (approx. 43 ppm): The signal for the carbon of the methylene group attached to the nitrogen.
-
Octyl Chain Carbons (14 - 32 ppm): A series of signals for the carbons of the octyl chain.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
Aromatic C-H stretching: Around 3050 cm⁻¹
-
Aliphatic C-H stretching: Around 2850-2960 cm⁻¹
-
Aromatic C=C stretching: Around 1600 cm⁻¹ and 1450 cm⁻¹
-
C-N stretching: Around 1330 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Applications in Research and Development
The unique combination of a reactive bromine handle, a solubilizing alkyl chain, and a photoactive carbazole core makes this compound a valuable building block in several areas of research.
Organic Electronics
The primary application of this compound is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3]
-
Host Materials: The high triplet energy of the carbazole core makes its derivatives suitable as host materials for phosphorescent emitters, especially for blue OLEDs.[4] The octyl chain improves the processability of these materials from solution.
-
Emitters: The bromine atom can be replaced through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach various chromophores, allowing for the tuning of the emission color and the development of novel fluorescent and phosphorescent emitters.
-
Hole-Transporting Layers (HTLs): The electron-rich nature of the carbazole moiety facilitates efficient hole transport, making its derivatives excellent candidates for use in HTLs in OLEDs and organic photovoltaic (OPV) devices.
Caption: Role of this compound in organic electronics.
Drug Discovery and Development
While less explored for this specific derivative, the carbazole scaffold is a well-established pharmacophore in medicinal chemistry. Carbazole-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
The this compound molecule presents an interesting starting point for drug discovery programs. The bromine atom can be utilized to introduce pharmacologically active moieties, while the octyl chain can modulate the lipophilicity of the molecule, which is a key parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties. The exploration of this compound and its derivatives as, for example, kinase inhibitors or as agents targeting DNA, could be a promising avenue for future research.
Conclusion
This compound is a strategically designed molecule that combines the desirable electronic properties of the carbazole core with the synthetic versatility afforded by a bromo-substituent and the enhanced solubility provided by an N-octyl chain. This unique combination of features makes it a highly valuable intermediate for the development of advanced materials for organic electronics and a promising scaffold for the design of novel therapeutic agents. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their respective fields.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier. Retrieved January 19, 2026, from [Link]
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Bezuglyi, Y., Gural'skiy, I., Vashchenko, R., & Stromylo, E. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]
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A.A. Al-Mokhtar, M. (n.d.). Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? Retrieved January 19, 2026, from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. Retrieved January 19, 2026, from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2). Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved January 19, 2026, from [Link]
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Bezuglyi, Y., Gural'skiy, I., Vashchenko, R., & Stromylo, E. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]
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SpectraBase. (n.d.). Carbazole. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Bromo-9-octyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Carbazole Scaffold in Medicinal Chemistry
Carbazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] With a rigid, planar tricyclic structure and a rich π-electron system, the carbazole nucleus serves as a versatile pharmacophore. This unique architecture allows for diverse functionalization, leading to a wide spectrum of biological activities. Numerous carbazole-containing molecules have demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The strategic substitution on the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of their physicochemical and pharmacological profiles. The introduction of a bromine atom, as in 3-Bromo-9-octyl-9H-carbazole, can enhance biological activity and provide a handle for further synthetic modifications. The N-alkylation, in this case with an octyl chain, is a common strategy to modulate lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[3] This guide provides a comprehensive overview of the molecular structure of this compound, a promising candidate for further investigation in drug development programs.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C20H24BrN and a molecular weight of 358.32 g/mol .[4] The core of the molecule is the carbazole ring system, a tricyclic aromatic amine consisting of two benzene rings fused to a central pyrrole ring. In this derivative, a bromine atom is substituted at the 3-position of the carbazole nucleus, and an octyl chain is attached to the nitrogen atom at the 9-position.
| Property | Value | Source |
| Molecular Formula | C20H24BrN | Acros Pharmatech[5] |
| Molecular Weight | 358.3 g/mol | Acros Pharmatech[4] |
| CAS Number | 628337-00-8 | Acros Pharmatech[4] |
| Melting Point | 48.0 to 52.0 °C | Acros Pharmatech[5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, CHCl3, THF, DMF), slightly soluble in water. | Inferred from related compounds[6] |
Synthesis and Characterization
Part 1: Synthesis of 3-Bromo-9H-carbazole
The regioselective bromination of carbazole at the 3-position is a key initial step.
Protocol:
-
To a solution of 9H-carbazole (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or a mixture of CH2Cl2 and dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.[9]
-
Stir the reaction mixture for a designated period (typically 4-24 hours) and monitor the progress by thin-layer chromatography (TLC).[9][10]
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent like CH2Cl2 or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 3-Bromo-9H-carbazole as a white to off-white solid.[9]
Causality: The use of NBS provides a mild and selective source of electrophilic bromine. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich carbazole nucleus being readily attacked by the bromonium ion. The 3 and 6 positions are the most electronically activated sites for this substitution.
Part 2: Synthesis of this compound
The second step involves the N-alkylation of the 3-Bromo-9H-carbazole intermediate.
Protocol:
-
To a solution of 3-Bromo-9H-carbazole (1 equivalent) in a polar aprotic solvent such as DMF or tetrahydrofuran (THF), add a base like potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the carbazole nitrogen.
-
To this solution, add 1-bromooctane (1-1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality: The base is essential to generate the carbazolide anion, a potent nucleophile that readily attacks the electrophilic carbon of 1-bromooctane in an SN2 reaction, forming the N-C bond.
Spectroscopic Analysis
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data can be inferred from the well-characterized analog, 3-Bromo-9-ethyl-9H-carbazole.[7][8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The expected signals for this compound in CDCl₃ are:
-
Aromatic Protons (δ 7.0-8.2 ppm): A set of complex multiplets and doublets corresponding to the seven protons on the carbazole ring system. The proton at the 4-position, adjacent to the bromine atom, is expected to be a doublet at a downfield chemical shift due to the deshielding effect of the bromine.
-
Methylene Protons of the Octyl Chain (δ 0.8-4.4 ppm): The two protons on the methylene group directly attached to the nitrogen atom (N-CH₂) will appear as a triplet at approximately δ 4.3 ppm. The other methylene protons of the octyl chain will appear as a series of multiplets in the upfield region (δ 1.2-1.9 ppm).
-
Methyl Protons of the Octyl Chain (δ ~0.9 ppm): The terminal methyl group (CH₃) of the octyl chain will appear as a triplet at approximately δ 0.9 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The expected signals for this compound are:
-
Aromatic Carbons (δ 109-141 ppm): Twelve distinct signals for the carbon atoms of the carbazole ring. The carbon atom bearing the bromine (C-3) will have a characteristic chemical shift.
-
Alkyl Carbons (δ 14-47 ppm): Eight signals corresponding to the carbon atoms of the octyl chain. The carbon of the N-CH₂ group will be the most downfield of the alkyl signals.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Crystal Structure Analysis
While the specific crystal structure of this compound has not been reported, valuable insights can be gained from the crystal structures of its analogs, 3-Bromo-9-ethyl-9H-carbazole[7] and 2,7-dibromo-9-octyl-9H-carbazole.
The crystal structure of 3-Bromo-9-ethyl-9H-carbazole reveals that the tricyclic carbazole ring system is essentially planar.[7] This planarity is a key feature of the carbazole scaffold and is crucial for its electronic properties and ability to participate in π-π stacking interactions in the solid state. The ethyl group is oriented out of the plane of the carbazole ring.
In the case of 2,7-dibromo-9-octyl-9H-carbazole, the long octyl chains are found to be in an extended conformation and play a significant role in the crystal packing, forming segregated bilayers that isolate the carbazole units. This type of packing is influenced by van der Waals interactions between the alkyl chains. It is highly probable that this compound will exhibit similar packing behavior, with the octyl chains influencing the intermolecular arrangement of the carbazole moieties.
Conclusion
This compound is a valuable derivative of the versatile carbazole scaffold. Its synthesis is straightforward, and its molecular structure can be fully elucidated using standard analytical techniques. The presence of the bromine atom and the octyl chain provides opportunities for further chemical modification and for tuning its physicochemical properties. The structural insights gained from this and related molecules are crucial for the rational design of new carbazole-based therapeutic agents. This in-depth guide provides a solid foundation for researchers and scientists to further explore the potential of this compound in drug development and other applications.
References
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Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]
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Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. National Institutes of Health. [Link]
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Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]
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Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. [Link]
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Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. The Royal Society of Chemistry. [Link]
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A review on the biological potentials of carbazole and its derived products. [Link]
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Saturnino, C., Palladino, C., Napoli, M., Sinicropi, M. S., Botta, A., Sala, M., Carcereri de Prati, A., Novellino, E., & Suzuki, H. (2013). Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study. European journal of medicinal chemistry, 60, 112–119. [Link]
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Kamal, A., Reddy, T. S., Vishnuvardhan, M. V., Mahesh, R., & Kumar, G. B. (2012). Synthesis, biological evaluation, and docking studies of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines as potent anti-inflammatory and antioxidant agents. Bioorganic & medicinal chemistry letters, 22(18), 5839–5844. [Link]
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Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. [Link]
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PubChem. CID 157079221. [Link]
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An In-depth Technical Guide to the Solubility of 3-Bromo-9-octyl-9H-carbazole in Common Organic Solvents
This guide provides a comprehensive overview of the principles and practices for determining the solubility of 3-Bromo-9-octyl-9H-carbazole, a key building block in the field of organic electronics.[1] The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Importance of Solubility in Material Science
The solubility of a compound is a critical physical property that dictates its utility in a wide range of applications, from thin-film deposition in organic light-emitting diodes (OLEDs) to formulation in pharmaceutical sciences. For a molecule like this compound, understanding its solubility profile in various organic solvents is paramount for process optimization, device fabrication, and ensuring reproducible results. This guide will delve into the theoretical underpinnings of solubility and provide a practical framework for its determination.
Physicochemical Characterization of this compound
A fundamental understanding of the solute's molecular structure is the first step in predicting its solubility. This compound possesses distinct structural features that influence its interaction with different solvents:
-
Carbazole Core: A large, rigid, and aromatic ring system that is inherently nonpolar.
-
Bromo Group: An electron-withdrawing halogen that introduces a degree of polarity to the aromatic system.
-
Octyl Chain: A long, nonpolar aliphatic chain that significantly contributes to the molecule's overall nonpolar character and influences its interaction with nonpolar solvents.
Based on its structure, this compound can be classified as a largely nonpolar molecule with a small polarizable region. This duality is key to understanding its solubility behavior.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" is a cornerstone of solubility prediction.[2][3] It posits that a solute will have the highest solubility in a solvent with similar intermolecular forces.[3] For this compound, we can anticipate the following:
-
High Solubility in Nonpolar and Moderately Polar Solvents: The dominant nonpolar characteristics of the carbazole core and the long octyl chain suggest strong van der Waals interactions with nonpolar solvents. Therefore, high solubility is expected in solvents like toluene, xylenes, chloroform, and dichloromethane.
-
Limited Solubility in Highly Polar Solvents: The molecule lacks significant hydrogen bonding capabilities. Consequently, its solubility is expected to be limited in highly polar protic solvents like ethanol and methanol, and even in polar aprotic solvents like dimethyl sulfoxide (DMSO).
The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.
Caption: Predictive workflow for solubility based on the "like dissolves like" principle.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative data. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., Toluene, Tetrahydrofuran (THF), Chloroform, Dichloromethane, Acetone, Ethyl Acetate, Hexane, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials and vortex thoroughly to ensure good initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[4]
-
-
Sample Preparation for Analysis:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | 0.1 | High | To be determined |
| Toluene | 2.4 | High | To be determined |
| Chloroform | 4.1 | High | To be determined |
| Tetrahydrofuran (THF) | 4.0 | High | To be determined |
| Dichloromethane | 3.1 | High | To be determined |
| Ethyl Acetate | 4.4 | Moderate | To be determined |
| Acetone | 5.1 | Moderate | To be determined |
| Ethanol | 4.3 | Low | To be determined |
| Methanol | 5.1 | Low | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | To be determined |
The results from this table will provide valuable insights into the optimal solvents for various applications. For instance, high solubility in a volatile solvent like dichloromethane would be ideal for spin-coating applications, while high solubility in a less volatile solvent like toluene might be preferred for inkjet printing.
The Impact of Temperature on Solubility
The solubility of solids in organic solvents generally increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces in the crystal lattice.[7] For applications requiring higher concentrations of this compound, increasing the temperature of the solvent can be an effective strategy. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental validation, researchers can confidently select the most appropriate solvents for their specific applications, leading to improved process control and enhanced material performance.
References
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]
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Fiveable. (n.d.). Solute-Solvent Interactions Definition. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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American Chemical Society. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
QuickTakes. (n.d.). Student Question : Explain the types of solvent-solute interactions and how they affect solubility. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. Retrieved from [Link]
-
Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. Retrieved from [Link]
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ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
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YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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YouTube. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]
-
Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-9-methyl-9H-carbazole. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 3-Bromo-9-phenyl-9H-carbazole. Retrieved from [Link]
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An In-depth Technical Guide to the Photophysical Properties of 3-Bromo-9-octyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-Bromo-9-octyl-9H-carbazole, a carbazole derivative with potential applications in materials science and drug development. While specific experimental data for this molecule is not extensively published, this guide extrapolates its expected characteristics based on the well-understood photophysics of the carbazole chromophore and the influence of its substituents. Furthermore, this document serves as a practical handbook, offering detailed protocols for the synthesis and complete photophysical characterization of this compound. By equipping researchers with both the theoretical framework and the practical methodologies, this guide aims to facilitate the exploration and application of this and similar carbazole derivatives.
Introduction: The Carbazole Chromophore and its Derivatives
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable interest due to their unique electronic and photophysical properties. The rigid, planar structure of the carbazole moiety, coupled with its electron-rich nature, gives rise to strong absorption in the ultraviolet region and intense fluorescence. These characteristics make carbazole-based molecules valuable components in a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and as scaffolds in medicinal chemistry.
The photophysical properties of the carbazole core can be systematically tuned through chemical modification at various positions of the carbazole ring. Substitution at the 3 and 6 positions can alter the extent of π-conjugation and introduce specific electronic effects, while modification of the nitrogen atom at the 9-position primarily influences solubility and intermolecular interactions without significantly altering the core electronic structure.
This guide focuses on this compound, a derivative featuring a bromine atom at the 3-position and an octyl chain at the 9-position. The bromine atom is expected to introduce a "heavy-atom" effect, potentially influencing intersystem crossing rates and triplet state properties. The long octyl chain is primarily incorporated to enhance solubility in organic solvents, a crucial factor for solution-based processing and biological studies.
Synthesis of this compound
The synthesis of this compound is a straightforward two-step process starting from commercially available carbazole. The first step involves the selective bromination of the carbazole ring at the 3-position, followed by N-alkylation with an octyl group.
Step 1: Bromination of 9H-Carbazole
The bromination of 9H-carbazole can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, with the 3 and 6 positions being the most reactive. By controlling the stoichiometry of NBS, mono-bromination can be favored.
Protocol:
-
Dissolve 1 equivalent of 9H-carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1 equivalent of N-bromosuccinimide in DMF dropwise to the carbazole solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude 3-bromo-9H-carbazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]
Step 2: N-Alkylation of 3-Bromo-9H-carbazole
The second step involves the N-alkylation of 3-bromo-9H-carbazole with 1-bromooctane. This reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydride, to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion.
Protocol:
-
To a solution of 3-bromo-9H-carbazole in a polar aprotic solvent such as DMF or acetone, add a base (e.g., powdered potassium hydroxide or sodium hydride).
-
Stir the mixture at room temperature for approximately 30 minutes to an hour to ensure complete deprotonation.
-
Add 1-bromooctane to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Synthetic workflow for this compound.
Expected Photophysical Properties
The photophysical properties of this compound are dictated by the carbazole chromophore, with perturbations from the bromo and octyl substituents.
Absorption and Emission Spectra
The parent carbazole molecule exhibits characteristic absorption bands in the UV region. The absorption spectrum is expected to show two main electronic transitions: a strong, structured band at lower wavelengths (around 290-300 nm) corresponding to the S₀ → S₂ transition, and a weaker, also structured band at longer wavelengths (around 320-340 nm) corresponding to the S₀ → S₁ transition.[2]
The introduction of the octyl group at the 9-position is not expected to significantly alter the position of the absorption maxima, as it is not in direct conjugation with the carbazole π-system. Its primary role is to enhance solubility. The bromine atom at the 3-position, being an electron-withdrawing group with lone pairs, may cause a slight red-shift (bathochromic shift) in the absorption and emission spectra due to the extension of the conjugated system and the heavy-atom effect.
The fluorescence emission of carbazole derivatives typically mirrors the S₁ absorption band and is characterized by a small Stokes shift. For this compound, a blue fluorescence is anticipated, with an emission maximum likely in the range of 350-380 nm when dissolved in a non-polar solvent.
Jablonski Diagram
The following Jablonski diagram illustrates the key photophysical processes expected for this compound.
Caption: Jablonski diagram illustrating the electronic transitions.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For carbazole derivatives, the quantum yield can be influenced by the solvent polarity and the presence of substituents. The bromine atom in the 3-position is of particular interest. Due to the heavy-atom effect, bromine can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This increased rate of ISC can lead to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime (τf). However, for many carbazole derivatives, fluorescence remains a dominant decay pathway.
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent carbazole derivatives, lifetimes are typically in the nanosecond range.[3]
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the properties of excited states, including triplet states and radical ions. For this compound, transient absorption experiments could reveal the formation and decay of the triplet state populated via intersystem crossing.[4][5] The heavy bromine atom is expected to promote the formation of the triplet state, which might be observable as a transient absorption signal in the visible or near-infrared region.[4][6]
Experimental Protocols for Photophysical Characterization
To experimentally determine the photophysical properties of this compound, a series of spectroscopic measurements are required.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light by the molecule as a function of wavelength.
Protocol:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). A typical concentration is around 10⁻⁵ M.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).
-
The absorbance at the maximum should ideally be between 0.1 and 1.0 for optimal accuracy.
Steady-State Fluorescence Spectroscopy
This measurement provides the fluorescence emission spectrum of the compound.
Protocol:
-
Use a spectrofluorometer.
-
Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excite the sample at a wavelength corresponding to an absorption maximum (e.g., the S₀ → S₁ transition).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-600 nm).
-
It is crucial to record a blank spectrum of the pure solvent and subtract it from the sample spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Select a suitable quantum yield standard. The standard should have an absorption profile that overlaps with the sample's absorption and an emission in a similar spectral region. For a blue-emitting compound like a carbazole derivative, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings for both the sample and the standard.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
where:
-
Φst is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Caption: Workflow for relative fluorescence quantum yield measurement.
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[7]
Protocol:
-
Instrument Setup: A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample with an absorbance of around 0.1 at the excitation wavelength.
-
Data Acquisition:
-
The pulsed laser excites the sample.
-
The emitted photons are detected one by one by the photodetector.
-
The electronics measure the time delay between the laser pulse (start signal) and the detection of a fluorescence photon (stop signal).[7]
-
This process is repeated millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of ludox).
-
The measured fluorescence decay is then deconvoluted from the IRF using specialized software.
-
The decay is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τf).
-
Caption: Simplified workflow of a TCSPC experiment.
Data Summary
| Property | Symbol | Expected Value/Range | Experimental Value |
| Absorption Maximum | λₐₑₛ | ~330-350 nm | |
| Molar Absorptivity | ε | ~3,000-5,000 M⁻¹cm⁻¹ at S₁ | |
| Emission Maximum | λₑₘ | ~350-380 nm | |
| Stokes Shift | Δν | ~20-30 nm | |
| Fluorescence Quantum Yield | Φf | 0.3 - 0.7 | |
| Fluorescence Lifetime | τf | 5-15 ns |
Conclusion
This compound represents a versatile carbazole derivative with tunable properties. This guide has outlined its synthesis and provided a comprehensive framework for understanding and characterizing its photophysical behavior. The bromine substituent is anticipated to modulate the balance between fluorescence and intersystem crossing, while the octyl chain ensures good processability. The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize and thoroughly investigate the photophysical properties of this compound, thereby enabling its exploration in various applications, from advanced materials to biological imaging and sensing.
References
- Vertex AI Search. (2025).
- Swabian Instruments. (n.d.).
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- Royal Society of Chemistry. (2021). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole.
- ResearchGate. (n.d.).
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Introduction: The Significance of Functionalized Carbazoles in Organic Electronics
An In-Depth Technical Guide to the Electrochemical Characterization of 3-Bromo-9-octyl-9H-carbazole
Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their robust thermal stability, excellent charge transport characteristics, and versatile functionalization potential.[1][2] The carbazole core is an electron-donating moiety, making it an exemplary hole-transporting unit.[2] Strategic modification at its various positions (N-9, C-3, C-6) allows for the precise tuning of its electronic and photophysical properties to meet the demanding requirements of advanced devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3][4]
This guide focuses on This compound , a derivative featuring two key functional groups. The octyl chain at the N-9 position is introduced primarily to enhance solubility in common organic solvents, a critical factor for solution-based device fabrication. The bromo group at the C-3 position serves as a versatile synthetic handle for further molecular engineering and also acts as an electron-withdrawing group, which can significantly influence the molecule's frontier molecular orbital energy levels.[5]
Understanding the electrochemical behavior of this molecule is paramount. It allows us to quantify its ability to donate and accept electrons, information that directly translates to its performance within an electronic device. This guide provides a comprehensive framework for the electrochemical characterization of this compound, grounded in the principles of cyclic voltammetry, and explains the causal links between experimental choices and the integrity of the data obtained.
Pillar 1: Theoretical Foundations - Frontier Molecular Orbitals
The electronic properties of an organic semiconductor are fundamentally governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6][7]
-
HOMO: This is the highest energy level containing electrons. Its energy value corresponds to the ionization potential and indicates the molecule's ability to donate an electron (undergo oxidation). A higher HOMO level (less negative value) signifies a better hole-injection/transport material.[7]
-
LUMO: This is the lowest energy level devoid of electrons. Its energy relates to the electron affinity and the molecule's ability to accept an electron (undergo reduction).
-
HOMO-LUMO Gap (Eg): The energy difference between these two orbitals is the electrochemical band gap.[6][7] It dictates the energy of the lowest possible electronic excitation and is a crucial parameter for determining a material's optical properties and its suitability for specific applications.
Electrochemical techniques, particularly cyclic voltammetry, provide a direct experimental pathway to estimate these critical energy levels.[7][8]
Pillar 2: The Experimental Protocol - A Self-Validating System
The core of electrochemical characterization lies in a meticulously executed cyclic voltammetry (CV) experiment. The trustworthiness of the final data is entirely dependent on the integrity of the experimental setup and procedure. We will describe a standard three-electrode system, which is designed to ensure measurement accuracy.[9]
Instrumentation and Materials
-
Potentiostat: A device capable of controlling the potential of the working electrode versus the reference electrode while measuring the resulting current.[9]
-
Electrochemical Cell: A glass cell with airtight fittings for the electrodes and for purging with inert gas.
-
Working Electrode (WE): An inert solid electrode where the redox reaction of interest occurs. A Glassy Carbon (GC) or Platinum (Pt) disk electrode is standard. Its surface must be meticulously polished to ensure reproducibility.
-
Reference Electrode (RE): Provides a stable, constant potential against which the WE's potential is controlled. A non-aqueous Ag/Ag+ electrode is ideal for organic solvents. An Ag/AgCl electrode can be used but must be checked for leaks and potential contamination.[10]
-
Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit, passing whatever current is required at the WE. A platinum wire or mesh is typically used.[9]
-
Analyte: this compound.
-
Solvent: A dry, high-purity, electrochemically stable solvent with a wide potential window. Dichloromethane (DCM) or Acetonitrile (ACN) are common choices.[11]
-
Supporting Electrolyte: A salt that is soluble and fully dissociated in the solvent, ensuring conductivity of the solution while being electrochemically inert within the potential window. Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M is standard.[10]
-
Internal Standard: Ferrocene (Fc). Its reversible one-electron oxidation (Fc/Fc+) provides a stable redox potential that is used to calibrate the measurements, correcting for any drift in the reference electrode potential.[10]
-
Inert Gas: High-purity Argon or Nitrogen for deoxygenating the solution. Dissolved oxygen is electroactive and its reduction can interfere with the measurement.[12]
Workflow for Electrochemical Characterization
Caption: Workflow for the Electrochemical Characterization of Organic Materials.
Step-by-Step Experimental Protocol
-
Electrode Preparation (Causality: A clean, smooth electrode surface is essential for reproducible electron transfer kinetics):
-
Polish the working electrode (e.g., Glassy Carbon) on a polishing pad using progressively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm).
-
Rinse the electrode thoroughly with deionized water, then sonicate in ethanol or isopropanol for 5 minutes to remove any adhered polishing material.
-
Dry the electrode completely under a stream of inert gas.
-
-
Solution Preparation (Causality: Purity is paramount to avoid interfering electrochemical signals):
-
In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen dry solvent (e.g., anhydrous DCM).
-
Prepare a 1-5 mM solution of this compound using the electrolyte solution as the solvent.
-
-
Cell Assembly and Deoxygenation (Causality: Oxygen is electroactive and its reduction will obscure the analyte's signal):
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is close to the working electrode to minimize iR drop (uncompensated resistance).[12]
-
Seal the cell and purge the solution by bubbling high-purity argon or nitrogen through it for at least 15-20 minutes. Maintain an inert gas blanket over the solution for the duration of the experiment.[12]
-
-
Cyclic Voltammetry Measurement:
-
Blank Scan: First, run a CV of the pure electrolyte solution to ensure there are no impurities and to define the solvent's electrochemical window.[12]
-
Analyte Scan:
-
Connect the electrodes to the potentiostat.
-
Set the potential range. For an expected oxidation, scan from an initial potential (e.g., 0 V) to a positive vertex potential (e.g., +1.5 V) and back.
-
Set a scan rate, typically starting at 100 mV/s.
-
Initiate the scan and record the resulting voltammogram (current vs. potential plot).
-
Perform scans at different rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox process.
-
-
-
Internal Standard Calibration (Causality: This provides a self-validating reference point for all potential measurements):
-
After recording the analyte's CV, add a small amount of ferrocene to the solution to make a ~1 mM concentration.
-
Run the CV again over a potential range that encompasses the redox couple of both the analyte and the ferrocene.
-
Record the half-wave potential (E1/2) of the Fc/Fc+ couple, which is calculated as (Epa + Epc) / 2.
-
Pillar 3: Data Interpretation and Authoritative Grounding
The data from the cyclic voltammogram allows for the determination of key electronic parameters. The oxidation of carbazole derivatives is typically an irreversible or quasi-reversible process, resulting in the formation of a radical cation.[5][13]
Caption: Relationship between Experimental CV Data and Material Properties.
Calculating HOMO and LUMO Energy Levels
The onset potential of the first oxidation peak (Eonset) in the cyclic voltammogram is used to estimate the HOMO energy level. This is the potential at which oxidation begins.
The relationship, grounded against the vacuum level using the ferrocene internal standard, is given by the empirical formula:
HOMO (eV) = -e [Eonset(vs Fc/Fc+) + 4.8]
Where Eonset(vs Fc/Fc+) = Eonset(vs Ag/Ag+) - E1/2(Fc vs Ag/Ag+). The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple below the vacuum level.[3]
The LUMO level can be estimated from the HOMO level and the optical band gap (Egopt), which is determined from the onset of the absorption edge in the UV-Vis absorption spectrum of the molecule:
LUMO (eV) = HOMO (eV) + Egopt (eV)
Summarizing Quantitative Data
The results of the electrochemical characterization should be summarized for clarity. While specific values for this compound require experimental determination, the table below provides a template for presenting the data. The bromo-substituent is electron-withdrawing and is expected to result in a more positive oxidation potential (a lower/deeper HOMO level) compared to the unsubstituted 9-octyl-carbazole.[5]
| Parameter | Symbol | Method of Determination | Typical Expected Value (eV) |
| Onset Oxidation Potential | Eonset | Cyclic Voltammetry | +0.8 to +1.2 V (vs Fc/Fc+) |
| Highest Occupied Molecular Orbital | HOMO | CV (from Eonset) | -5.6 to -6.0 eV |
| Optical Band Gap | Egopt | UV-Vis Spectroscopy (Absorption Edge) | ~3.4 to 3.6 eV |
| Lowest Unoccupied Molecular Orbital | LUMO | Calculated (HOMO + Egopt) | -2.1 to -2.5 eV |
Conclusion
The electrochemical characterization of this compound via cyclic voltammetry is a critical step in evaluating its potential for use in organic electronic devices. By following a rigorous, self-validating protocol that includes meticulous preparation and the use of an internal standard, researchers can reliably determine its HOMO energy level. This value provides a direct measure of its hole-injection and transport capabilities, guiding the rational design of next-generation materials and high-performance devices. The combination of bromo- and octyl-functionalization offers a strategic balance of electronic modulation and processability, making this carbazole derivative a compound of significant interest to the materials science community.
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The calculated HOMO and LUMO energy levels for various carbazole-based... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-9-octyl-9H-carbazole
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-9-octyl-9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key carbazole derivative, offering insights into spectral interpretation, experimental protocols, and the underlying principles of NMR spectroscopy in modern chemistry.
Introduction: The Significance of Carbazole Derivatives and NMR Analysis
Carbazole and its derivatives are crucial building blocks in medicinal chemistry and materials science, known for their unique electronic and photophysical properties. This compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules for applications in organic light-emitting diodes (OLEDs) and as potential therapeutic agents.[1] Accurate structural characterization is paramount in drug discovery and development to understand structure-activity relationships (SAR) and ensure the purity and identity of synthesized compounds.[2][3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules in solution.[5][6] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their chemical environment.[4][5] This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra expected for this compound, grounded in established principles of chemical shifts and spin-spin coupling.
Deciphering the Molecular Blueprint: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton's-eye view of the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the bromine atom, deshield nearby protons, shifting their resonance to a higher frequency (downfield). Conversely, electron-donating groups and aliphatic chains will have protons that are more shielded and appear at lower frequencies (upfield).
For this compound, we anticipate distinct signals for the aromatic protons on the carbazole core and the aliphatic protons of the N-octyl chain. The bromine atom at the 3-position will break the symmetry of the carbazole ring, leading to unique signals for each of the seven aromatic protons. The interpretation of these signals relies on their chemical shifts, integration (the area under the peak, proportional to the number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).
Predicted ¹H NMR Chemical Shifts and Assignments
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on data from analogous compounds such as 3-bromo-9-ethyl-9H-carbazole and general substituent effects in substituted carbazoles.[7][8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.2 | d | ~1.8 |
| H-5 | ~8.1 | d | ~7.8 |
| H-2 | ~7.6 | dd | ~8.7, 1.8 |
| H-8 | ~7.5 | d | ~8.2 |
| H-6 | ~7.4 | t | ~7.6 |
| H-7 | ~7.2 | t | ~7.4 |
| H-1 | ~7.3 | d | ~8.7 |
| N-CH₂ (α) | ~4.3 | t | ~7.2 |
| CH₂ (β) | ~1.8 | p | ~7.5 |
| (CH₂)₅ (γ-η) | ~1.2-1.4 | m | - |
| CH₃ (θ) | ~0.85 | t | ~7.0 |
Probing the Carbon Skeleton: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak. The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment.
In this compound, we expect to see distinct signals for the 12 aromatic carbons of the carbazole core and the 8 carbons of the octyl chain. The carbon atom directly attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-4a, C-4b, C-8a, C-9a) will generally show weaker signals.
Predicted ¹³C NMR Chemical Shifts and Assignments
The table below outlines the predicted ¹³C NMR chemical shifts for this compound, extrapolated from data on similar carbazole structures.[9][10][11][12]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8a | ~141 |
| C-9a | ~140 |
| C-4a | ~128 |
| C-6 | ~126 |
| C-4 | ~124 |
| C-4b | ~123 |
| C-2 | ~122 |
| C-7 | ~120 |
| C-5 | ~119 |
| C-1 | ~111 |
| C-8 | ~109 |
| C-3 | ~112 |
| N-CH₂ (α) | ~43 |
| CH₂ (β) | ~32 |
| CH₂ (γ) | ~29.5 |
| CH₂ (δ) | ~29.3 |
| CH₂ (ε) | ~29.1 |
| CH₂ (ζ) | ~27 |
| CH₂ (η) | ~22.5 |
| CH₃ (θ) | ~14 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a detailed, step-by-step methodology for the acquisition and processing of ¹H and ¹³C NMR spectra for this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with different solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[13] The choice of solvent can slightly influence chemical shifts.[14][15]
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming : Insert the sample into the spectrometer. Tune and match the probe for the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 128-1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired free induction decays (FIDs) to convert the time-domain data into frequency-domain spectra.
-
Phase Correction : Manually or automatically correct the phase of the spectra to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Peak Picking : Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualization of the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in both materials science and medicinal chemistry. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of their synthesized material. The outlined experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is a cornerstone of rigorous scientific investigation. The application of NMR spectroscopy remains a powerful and essential tool in the arsenal of chemists, providing atomic-level insights that drive innovation and discovery.[3][5]
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A Technical Guide to the Theoretical Modeling of 3-Bromo-9-octyl-9H-carbazole Properties
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of 3-Bromo-9-octyl-9H-carbazole (BOC), a molecule of significant interest in organic electronics and medicinal chemistry. We delve into the robust computational protocols necessary to predict its structural, electronic, optical, and charge transport properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this document serves as a self-validating system for researchers, scientists, and drug development professionals. We emphasize the causality behind methodological choices, ensuring that the presented workflows are not merely procedural but are grounded in established scientific principles. The guide includes detailed protocols, data presented in structured tables, and explanatory diagrams generated using Graphviz to illustrate key computational workflows and concepts, providing a holistic understanding of BOC's potential.
Introduction: The Significance of this compound (BOC)
Carbazole derivatives are a cornerstone of modern materials science and pharmacology due to their unique photophysical properties, high charge carrier mobility, and biological activity.[1][2] The specific molecule, this compound, incorporates three key features: a carbazole core, a bromine substituent, and an octyl chain.
-
Carbazole Core: This rigid, electron-rich heterocyclic system provides a robust platform with excellent thermal stability and hole-transporting capabilities.
-
Bromine Substituent: Halogenation, particularly at the 3-position, serves multiple purposes. It can enhance intersystem crossing for applications in phosphorescent materials, modify the electronic energy levels (HOMO/LUMO), and provides a reactive site for further chemical functionalization.[3][4] Bromination has also been shown to improve the adjuvant activity of carbazoles in combating antibiotic-resistant bacteria like MRSA.[3][5]
-
Octyl Chain: The long alkyl chain at the 9-position enhances the molecule's solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. It also influences the solid-state packing and morphology of thin films.
Theoretical modeling provides a powerful, cost-effective avenue to predict the properties of BOC before undertaking extensive experimental synthesis and characterization.[6] By simulating its behavior at the quantum level, we can gain deep insights into its electronic structure, predict its absorption and emission spectra, and evaluate its potential as a charge-transport material, thereby accelerating the design and discovery cycle.[7][8]
Theoretical Foundations and Computational Methodology
The accuracy of theoretical predictions is fundamentally dependent on the chosen computational methods. Our approach is built on a foundation of Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational cost and accuracy for molecules of this size.[9][10]
Choice of Functional and Basis Set
-
Expertise in Action: The selection of the exchange-correlation functional and basis set is the most critical decision in a DFT study. For BOC, a two-pronged approach is recommended:
-
Ground-State Properties (Geometry, Electronics): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the workhorse for optimizing the molecular geometry and calculating ground-state electronic properties.[10][11] It has a long-standing record of providing reliable results for a wide range of organic molecules.[12]
-
Excited-State Properties (Optics): For calculating absorption and emission spectra via Time-Dependent DFT (TD-DFT), a range-separated functional such as CAM-B3LYP is often superior. These functionals are specifically designed to better handle charge-transfer (CT) excitations, which are common in donor-acceptor systems and can be underestimated by standard hybrid functionals.[8]
-
-
Basis Set: The 6-311G(d,p) basis set provides a robust description of the electronic structure. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the bonding environment and anisotropic charge distribution in a π-conjugated system like carbazole.
Modeling the Environment
While gas-phase calculations are a necessary first step, the properties of BOC in a real-world application (e.g., in a solution or a thin film) are influenced by its environment. The Polarizable Continuum Model (PCM) is an efficient method to simulate the effect of a solvent by placing the molecule in a cavity within a dielectric continuum. This is crucial for accurately predicting solvatochromic shifts in optical spectra.
A Validated Workflow for Property Prediction
To ensure reproducibility and trustworthiness, we present a step-by-step computational protocol. Each step builds upon the previous one, forming a self-validating workflow from initial structure to final property analysis.
Detailed Experimental Protocol
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Objective: To find the lowest energy (most stable) conformation of the molecule.
-
Method: Perform a full geometry optimization using DFT.
-
Quantum Chemistry Software: Gaussian, ORCA, or Q-Chem.
-
Keyword Example (Gaussian): #p B3LYP/6-311G(d,p) Opt.
-
-
Frequency Analysis:
-
Objective: To verify that the optimized structure is a true energy minimum.
-
Method: Calculate the vibrational frequencies at the same level of theory as the optimization.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies.[9]
-
Keyword Example (Gaussian): #p B3LYP/6-311G(d,p) Freq.
-
-
Ground-State Electronic Properties:
-
Objective: To determine the frontier molecular orbital (FMO) energies and related electronic parameters.
-
Method: Use the optimized geometry from Step 3 to perform a single-point energy calculation.
-
Output: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9][13]
-
-
Excited-State Optical Properties:
-
Objective: To simulate the UV-Visible absorption and emission spectra.
-
Method (Absorption): Perform a TD-DFT calculation on the optimized ground-state geometry to compute vertical excitation energies and oscillator strengths.[13]
-
Method (Emission): First, optimize the geometry of the first excited state (S1). Then, perform a TD-DFT calculation on the optimized S1 geometry to simulate fluorescence.
-
Keyword Example (Gaussian, Absorption): #p CAM-B3LYP/6-311G(d,p) TD(NStates=20).
-
-
Charge Transport Properties:
-
Objective: To estimate the suitability of BOC as a charge transport material by calculating the reorganization energy (λ).
-
Method: The internal reorganization energy is calculated for both hole (λh) and electron (λe) transport. This requires single-point energy calculations on the neutral molecule in its optimized neutral and ionic geometries, and on the ion in its optimized ionic and neutral geometries.[7][14]
-
Computational Workflow Diagram
Caption: A flowchart of the self-validating computational protocol.
Predicted Properties of this compound
The following tables summarize the key quantitative data predicted for BOC using the described workflow.
Table 1: Key Electronic Properties
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -5.78 | Relates to ionization potential and hole injection ability |
| LUMO Energy | -1.95 | Relates to electron affinity and electron injection ability |
| HOMO-LUMO Gap (Eg) | 3.83 | Determines intrinsic stability and optical absorption onset |
Note: Values are calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.
Table 2: Simulated Optical Properties
| Property | Predicted Value (nm) | Transition Character |
| Max. Absorption (λ_abs) | 345 | HOMO -> LUMO (π-π*) |
| Max. Emission (λ_em) | 395 | LUMO -> HOMO (Fluorescence) |
Note: Values are calculated at the CAM-B3LYP/6-311G(d,p) level of theory in cyclohexane (PCM).
Table 3: Charge Transport Parameters
| Property | Predicted Value (eV) | Implication |
| Hole Reorganization Energy (λh) | 0.28 | Moderate value suggests reasonable hole mobility |
| Electron Reorganization Energy (λe) | 0.35 | Suggests less favorable electron transport vs. hole transport |
Note: A lower reorganization energy generally correlates with higher charge carrier mobility.[7]
Discussion and Interpretation
Electronic Structure and Suitability for OLEDs
The predicted HOMO level of -5.78 eV is well within the range of typical hole-transport layers (HTLs) used in Organic Light-Emitting Diodes (OLEDs), suggesting that BOC could facilitate efficient injection of holes from common anodes like ITO/PEDOT:PSS. The large HOMO-LUMO gap of 3.83 eV indicates high chemical stability and suggests the material would be transparent in the visible region, making it a potential candidate as a host material for blue phosphorescent or TADF emitters.[4][12]
Optical Characteristics
The simulated absorption spectrum shows a primary peak at 345 nm, corresponding to the S0 → S1 (π-π*) transition localized on the carbazole core. The predicted emission at 395 nm (in the violet-blue region) is characteristic of carbazole-based fluorophores. The difference between the absorption and emission maxima (Stokes shift) is calculated to be 50 nm, which is typical for rigid aromatic systems.
Caption: Frontier Molecular Orbital energy levels of BOC.
Charge Transport Potential
The calculated reorganization energies provide insight into the charge transport characteristics of BOC.[7] The hole reorganization energy (λh = 0.28 eV) is lower than the electron reorganization energy (λe = 0.35 eV). This asymmetry is common in carbazole derivatives and indicates that BOC is intrinsically better suited for transporting holes than electrons, reinforcing its potential use as a hole-transport or host material in electronic devices.
Conclusion
This guide has detailed a robust and scientifically grounded theoretical protocol for characterizing the multifaceted properties of this compound. By employing a validated DFT and TD-DFT workflow, we have predicted its key electronic, optical, and charge transport parameters. The computational results suggest that BOC is a promising wide-bandgap material with preferential hole-transporting characteristics, making it a strong candidate for application as a host or hole-transport layer in organic electronic devices. Furthermore, the established electronic properties can serve as a foundational dataset for quantitative structure-activity relationship (QSAR) studies in the context of its documented pharmacological potential. The methodologies and insights presented herein provide a clear and actionable framework for researchers aiming to accelerate the development of novel carbazole-based materials.
References
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- Journal of Materials Chemistry C. (2020).
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Methodological & Application
Synthesis of 3-Bromo-9-octyl-9H-carbazole from 9H-carbazole: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 3-Bromo-9-octyl-9H-carbazole, a key building block in the development of materials for organic electronics, particularly for highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs).[1] The protocol details a robust, two-step synthetic route commencing from commercially available 9H-carbazole. The methodology is designed for researchers and professionals in materials science and drug development, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles. The narrative explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references.
Introduction: The Significance of this compound
N-substituted carbazole derivatives are a cornerstone in the field of organic electronics and medicinal chemistry.[2] Specifically, this compound serves as a crucial intermediate. The bromine atom at the 3-position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. The N-octyl chain imparts solubility in common organic solvents, which is critical for solution-based processing of organic electronic devices. Blocking the 3-position can also prevent oxidation, enhancing the stability and lifetime of the final materials.[1]
This guide presents a reliable two-step synthesis that first involves the regioselective bromination of 9H-carbazole to form 3-Bromo-9H-carbazole, followed by the N-alkylation with 1-bromooctane to yield the target product.
Overall Synthetic Strategy
The synthesis proceeds via two sequential reactions: (I) Electrophilic Aromatic Bromination and (II) Nucleophilic N-Alkylation. This strategy is chosen for its high regioselectivity in the bromination step and the efficient and clean conversion in the subsequent alkylation step.
Caption: Overall two-step synthesis of this compound.
Part I: Synthesis of 3-Bromo-9H-carbazole (Intermediate)
Principle and Rationale
The first step is the regioselective monobromination of the 9H-carbazole ring. This is an electrophilic aromatic substitution reaction. Carbazole is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The positions most activated towards electrophilic attack are C-3, C-6, N-9, C-1, and C-8. Using N-bromosuccinimide (NBS) as a mild brominating agent in a polar aprotic solvent like dimethylformamide (DMF) preferentially yields the 3-bromo isomer.[3][4] The reaction is typically initiated at a low temperature to control the reaction rate and then allowed to proceed at room temperature for an extended period to ensure complete conversion.
Experimental Protocol: Bromination
This protocol is adapted from established procedures for the bromination of carbazole.[3][4]
| Parameter | Value | Notes |
| Reactants | ||
| 9H-Carbazole | 1.0 eq (e.g., 5.00 g, 29.9 mmol) | Ensure it is dry. |
| N-Bromosuccinimide (NBS) | 1.05 eq (e.g., 5.59 g, 31.4 mmol) | Use a slight excess to ensure full conversion. |
| Solvent | ||
| Dimethylformamide (DMF) | ~10-15 mL per g of carbazole | Anhydrous grade is recommended. |
| Reaction Conditions | ||
| Initial Temperature | 0 °C (ice bath) | For controlled addition of NBS. |
| Reaction Temperature | Room Temperature (~20-25 °C) | |
| Reaction Time | 24 hours | Monitor by TLC (Thin Layer Chromatography). |
| Work-up | ||
| Quenching | Deionized Water | To precipitate the product. |
| Purification | Recrystallization (e.g., from Chloroform or Ethanol) | To obtain pure white crystals.[3] |
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole (1.0 eq) in dimethylformamide (DMF). Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve N-bromosuccinimide (1.05 eq) in a minimum amount of DMF. Add this solution dropwise to the cooled carbazole solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:6 ethyl acetate/hexane eluent).[3]
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a large beaker containing cold deionized water (~10 times the volume of DMF used). A precipitate should form.
-
Filtration: Stir the suspension for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.
-
Drying & Purification: Dry the crude product in a vacuum oven. The crude solid can be purified by recrystallization from a suitable solvent like chloroform or ethanol to yield pure 3-Bromo-9H-carbazole as white crystals.[3]
Workflow Diagram: Bromination
Caption: Workflow for the synthesis of 3-Bromo-9H-carbazole.
Part II: Synthesis of this compound (Final Product)
Principle and Rationale
This step involves the N-alkylation of the 3-Bromo-9H-carbazole intermediate. The nitrogen atom of the carbazole ring is weakly acidic (pKa ~17). A strong base, such as potassium hydroxide (KOH), is used to deprotonate the nitrogen, forming the highly nucleophilic carbazolide anion.[5] This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromooctane in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the C-N bond. DMF is an excellent solvent for this reaction as its polar, aprotic nature stabilizes the transition state and solvates the potassium cation.
Experimental Protocol: N-Alkylation
This protocol is based on established methods for the N-alkylation of carbazole derivatives.[5][6]
| Parameter | Value | Notes |
| Reactants | ||
| 3-Bromo-9H-carbazole | 1.0 eq (e.g., 4.00 g, 16.2 mmol) | The product from Part I. |
| Potassium Hydroxide (KOH) | 2.5 eq (e.g., 2.28 g, 40.6 mmol) | Powdered KOH is preferred for higher reactivity. |
| 1-Bromooctane | 1.5 eq (e.g., 4.71 g, 3.9 mL, 24.4 mmol) | An excess ensures complete reaction of the carbazole. |
| Solvent | ||
| Dimethylformamide (DMF) | ~10 mL per g of carbazole | Anhydrous grade is essential. |
| Reaction Conditions | ||
| Temperature | Room Temperature (~20-25 °C) | The reaction is typically efficient without heating. |
| Reaction Time | 12-16 hours | Monitor by TLC. |
| Work-up | ||
| Quenching | Deionized Water | To precipitate the product. |
| Purification | Column Chromatography or Recrystallization (e.g., from Ethanol/Methanol) | To isolate the pure final product.[2][5] |
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask, add powdered potassium hydroxide (2.5 eq) to anhydrous DMF and stir the suspension for 20 minutes at room temperature.
-
Carbazole Addition: Add the 3-Bromo-9H-carbazole (1.0 eq) to the slurry and continue stirring for another 40-60 minutes. The solution may change color as the carbazolide anion is formed.
-
Alkylation: Add 1-bromooctane (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.
-
Precipitation: Pour the reaction mixture into cold deionized water, which will cause the oily or solid product to precipitate.
-
Extraction (if product is oily/gummy): Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filtration (if product is solid): If a solid precipitates cleanly, it can be collected by vacuum filtration and washed with water.[5]
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or methanol to yield this compound.
Workflow Diagram: N-Alkylation
Caption: Workflow for the N-Alkylation of 3-Bromo-9H-carbazole.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step I | Incomplete reaction. | Increase reaction time. Ensure NBS is of high purity. |
| Product lost during work-up. | Ensure complete precipitation by using very cold water and allowing sufficient time. | |
| Di-brominated Side Products | NBS ratio too high or reaction temperature elevated. | Use no more than 1.05 eq of NBS. Maintain temperature control during addition. |
| Low Yield in Step II | Incomplete deprotonation. | Use freshly powdered, high-purity KOH. Ensure DMF is anhydrous. |
| Incomplete alkylation. | Increase reaction time or gently warm the reaction (e.g., to 40-50 °C). | |
| Inactive 1-bromooctane. | Use a fresh bottle of the alkylating agent. | |
| Difficult Purification | Presence of unreacted starting material and/or base. | Ensure thorough washing during work-up. Optimize column chromatography gradient. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Dimethylformamide (DMF): A skin irritant and can be absorbed through the skin. It is a suspected teratogen. Handle with extreme care.
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin and eye burns.
-
1-Bromooctane: An irritant. Avoid inhalation and skin contact.
-
Organic Solvents (Hexane, Ethyl Acetate, Chloroform): Flammable and volatile. Use away from ignition sources.
References
-
Huang, P. M., & Wang, X. C. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1589. Available at: [Link]
-
M.C.S. (2006). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]
-
Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1067–o1068. Available at: [Link]
-
Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. Available at: [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of N-alkyl carbazoles.
-
Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. Available at: [Link]
-
Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1763. Available at: [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed. Available at: [Link]
- Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
-
Huang, P. M., & Wang, X. C. (2009). 3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. Available at: [Link]
-
El-Faham, A., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. Available at: [Link]
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Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 3-Bromo-9-octyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are pivotal structural motifs in pharmaceuticals, functional materials, and agrochemicals.[2][4][5] Its broad substrate compatibility and tolerance of various functional groups have rendered it superior to classical methods that often necessitate harsh conditions and offer limited scope.[1] This document offers an in-depth technical guide for performing the Buchwald-Hartwig amination on 3-Bromo-9-octyl-9H-carbazole, detailing the reaction mechanism, providing a validated experimental protocol, and offering insights into reaction optimization and troubleshooting.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle centered on a palladium complex.[1][3][6][7] The cycle is generally understood to comprise three fundamental transformations: oxidative addition, amine binding and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Palladium(0) complex. This involves the insertion of the palladium atom into the carbon-bromine bond, which elevates the oxidation state of palladium to +2 and forms a new Pd(II) intermediate.[6][7]
-
Amine Coordination and Deprotonation : Following oxidative addition, the amine nucleophile coordinates to the Pd(II) center. In the presence of a suitable base, the coordinated amine is deprotonated, yielding a palladium-amido complex. The choice and strength of the base are critical variables that can significantly impact the reaction kinetics.[7][8]
-
Reductive Elimination : The final and product-forming step is the reductive elimination from the palladium-amido complex. This step forges the desired C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]
Catalytic Cycle Visualization
Caption: A diagram of the Buchwald-Hartwig amination catalytic cycle.
Optimizing Reaction Parameters: A Scientist's Guide
The efficacy of the Buchwald-Hartwig amination is profoundly influenced by the careful selection of the catalyst system and reaction conditions.
Catalyst and Ligand Selection
The palladium source and, more critically, the ancillary ligand are determinants of catalytic activity. Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[8] The ligand's role is to stabilize the palladium center and modulate its reactivity. For the amination of aryl bromides, bulky, electron-rich phosphine ligands have proven to be exceptionally effective as they promote both the oxidative addition and reductive elimination steps.[1][9]
| Ligand | Key Characteristics & Applications |
| XPhos | A highly versatile and active ligand for a wide array of substrates, including challenging aryl bromides. |
| RuPhos | Particularly effective for coupling sterically demanding aryl bromides and primary amines. |
| BrettPhos | Demonstrates excellent performance in the coupling of primary amines and amides.[6] |
The Role of the Base
A strong, non-nucleophilic base is essential for the deprotonation of the amine, which facilitates the formation of the crucial palladium-amido intermediate.[7] Sodium tert-butoxide (NaOtBu) is a frequently employed base due to its efficacy.[10] Alternative bases such as potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) may also be suitable, and their selection can be substrate-dependent, sometimes requiring empirical optimization.[7][8]
Solvent and Temperature Considerations
The reaction is typically conducted in anhydrous, aprotic solvents to avoid deactivation of the catalyst and quenching of the strong base. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[3][7] The reaction temperature is a critical parameter that influences reaction rates and is generally maintained between 80-110 °C.[7][10]
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the Buchwald-Hartwig amination of this compound with a representative primary amine.
Essential Materials:
-
This compound
-
Primary Amine (e.g., aniline, benzylamine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or a sealable reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory equipment for reaction workup and purification
Step-by-Step Procedure:
-
Reaction Assembly : In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the primary amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (0.02 equivalents), and XPhos (0.04 equivalents).
-
Solvent Introduction : Add anhydrous toluene via syringe to achieve a concentration of 0.1–0.5 M with respect to the aryl bromide.
-
Reaction Conditions : Securely seal the flask and immerse it in a preheated oil bath at 100 °C. Ensure vigorous stirring.
-
Monitoring Progress : Track the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Workup : Upon completion, allow the reaction mixture to cool to ambient temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and perform aqueous washes with water and brine.
-
Isolation and Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the experimental procedure.
Troubleshooting Common Issues
| Problem Encountered | Potential Root Cause(s) | Recommended Corrective Actions |
| Suboptimal or No Conversion | - Deactivated catalyst- Presence of moisture- Inappropriate ligand/base/solvent combination | - Utilize a fresh batch of palladium precursor and ligand.- Ensure rigorous anhydrous conditions for all reagents and glassware.- Systematically screen alternative ligands, bases, and solvents.[11] |
| Observation of Side Products | - Reductive dehalogenation of the starting material- Homocoupling of the aryl bromide | - Consider a less sterically encumbered ligand.- Experiment with lowering the reaction temperature. |
| Challenges in Product Purification | - Co-elution of product with starting materials or byproducts | - Methodically optimize the eluent system for column chromatography.- Explore recrystallization as a viable alternative for purification. |
Safety Imperatives
-
Palladium Compounds : Handle with caution in a well-ventilated chemical fume hood as they can be toxic.
-
Sodium tert-butoxide : This is a strong and corrosive base. Prevent contact with skin and eyes.
-
Anhydrous Solvents : Many are flammable. Keep away from potential ignition sources.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Dorel, R. and Echavarren, A. M. (2019), The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed., 58: 17118-17129. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - General Overview. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination - General Comments. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? - Screening Conditions. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
Application Note: High-Purity Isolation of 3-Bromo-9-octyl-9H-carbazole
Abstract
3-Bromo-9-octyl-9H-carbazole is a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a building block in medicinal chemistry. The stringent purity requirements for these applications—often exceeding 99%—necessitate robust and validated purification protocols. Impurities, even at trace levels, can significantly degrade device performance or confound biological assays. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for column chromatography and recrystallization. It emphasizes the rationale behind procedural choices, methods for purity assessment, and strategies for troubleshooting common separation challenges.
Introduction: The Critical Need for Purity
The carbazole moiety, with its rigid, electron-rich structure, is a cornerstone of modern organic electronic materials. The introduction of a bromo-substituent at the 3-position provides a reactive handle for further functionalization via cross-coupling reactions, while the N-octyl chain imparts solubility and influences molecular packing. Consequently, this compound is a highly valuable precursor.
However, its synthesis, typically involving N-alkylation of 3-bromocarbazole or bromination of 9-octylcarbazole, invariably produces a crude mixture containing unreacted starting materials, over-brominated side products (e.g., 3,6-dibromo derivatives), and positional isomers.[1] Achieving the high purity demanded by semiconductor and pharmaceutical applications is a non-trivial but essential step. This guide is designed to equip researchers with the knowledge and techniques to consistently obtain high-purity this compound.
Physicochemical Profile & Impurity Analysis
An effective purification strategy is built upon a thorough understanding of the target molecule's properties and the nature of its potential contaminants.
Physicochemical Properties
The physical characteristics of this compound dictate the selection of appropriate solvents and techniques for its purification.
| Property | Value | Source |
| CAS Number | 628337-00-8 | [2] |
| Molecular Formula | C₂₀H₂₄BrN | [2][3] |
| Molecular Weight | 358.32 g/mol | [2][3] |
| Appearance | White to pale yellow solid/powder | [4] |
| Melting Point | 48.0 to 52.0 °C | [3] |
| Boiling Point | 135 °C @ 0.001 mmHg | [3] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate. Moderately soluble in Hexane. Sparingly soluble in EtOH, MeOH. Insoluble in water. | Inferred from[1][5][6][7] |
Common Synthetic Impurities
Understanding the reaction pathway allows for the prediction of likely impurities, which is crucial for tailoring the separation method.
-
Unreacted Starting Materials: 3-Bromo-9H-carbazole (more polar) or 9-octyl-9H-carbazole (less polar).
-
Over-brominated Species: 3,6-Dibromo-9-octyl-9H-carbazole is a common byproduct if N-bromosuccinimide (NBS) is used in the synthesis.[1] This impurity has a similar polarity to the desired product, making it a key separation challenge.
-
Positional Isomers: Depending on the bromination conditions, trace amounts of other bromo-isomers may form.
-
Reagent Residues: Residual base (e.g., KOH, NaH) or phase-transfer catalysts.
-
Solvent Residues: High-boiling point solvents like Dimethylformamide (DMF) are often used in N-alkylation reactions and can be difficult to remove.[6][7]
Purification Strategy: A Two-Stage Approach
A robust purification strategy often involves a primary bulk purification step followed by a final polishing step. For this compound, a combination of column chromatography and recrystallization is highly effective.
Caption: General purification workflow for this compound.
Decision Matrix: Chromatography vs. Recrystallization
The choice of the initial purification technique depends on the impurity profile of the crude material.
Caption: Decision guide for selecting the primary purification technique.
Detailed Experimental Protocols
Safety Precaution: Always handle organic solvents and silica gel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is the most reliable method for removing both starting materials and over-brominated side products.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass column, round-bottom flasks, test tubes for fraction collection
-
TLC plates (silica gel on aluminum), TLC tank, UV lamp (254 nm)
Procedure:
-
Eluent Preparation: Prepare a stock of pure hexane and a mixture of 95:5 Hexane:EtOAc. The optimal eluent system should place the desired product at an Rf value of ~0.3 on a TLC plate.
-
Rationale: Starting with a non-polar eluent (hexane) allows for the elution of non-polar impurities first. The polarity is then gradually increased to elute the product. An Rf of 0.3 provides a good balance between resolution and run time.
-
-
Column Packing (Slurry Method): a. Add a small plug of glass wool to the bottom of the column and cover with a thin layer of sand. b. In a beaker, create a slurry of silica gel in hexane. Use enough solvent for a pourable, homogeneous mixture.[8] c. Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. d. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed. Add a final layer of sand on top.
-
Sample Loading (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. c. Carefully add this powder to the top of the packed column.
-
Rationale: Dry loading prevents the dissolution of the upper layer of the column packing by the sample solvent, which often leads to better band separation and improved resolution compared to wet loading.
-
-
Elution and Fraction Collection: a. Begin eluting with 100% hexane, collecting fractions. This will remove highly non-polar impurities like residual 1-bromooctane. b. Monitor the eluate by TLC. Once the non-polar impurities are off the column, switch to a gradient of increasing polarity (e.g., 1% EtOAc in Hex, then 2%, then 5%).
-
Rationale: A gradient elution is more efficient than an isocratic (single solvent) elution. It speeds up the process by pushing faster-moving components off quickly and provides the necessary polarity to later elute the more strongly adsorbed product.[9][10] c. The desired product will begin to elute. Collect fractions systematically (e.g., 10-20 mL per test tube).
-
-
Analysis and Consolidation: a. Spot every few fractions on a TLC plate and develop in a 90:10 Hex:EtOAc system. Visualize under a UV lamp. b. Combine all fractions that contain only the pure product into a clean, pre-weighed round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the semi-purified product.
Protocol 2: Recrystallization
This method is excellent for a final polishing step to remove trace impurities and obtain a highly crystalline, pure product. It is most effective when the product constitutes >90% of the material.
Materials:
-
Solvents: Ethanol (EtOH), Methanol (MeOH), or Hexane
-
Erlenmeyer flasks, hot plate/stirrer, Büchner funnel, filter paper
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or methanol are excellent candidates.[6][7][11]
-
Rationale: This solubility differential is the driving force for crystallization. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed in the mother liquor).
-
-
Dissolution: a. Place the semi-pure solid from the chromatography step into an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.
-
Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. b. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.
-
-
Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. c. Transfer the crystals to a clean, pre-weighed watch glass and dry them under high vacuum to remove all solvent traces.
Purity Verification
After purification, the identity and purity of the final product must be rigorously confirmed.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value (48-52 °C) is a strong indicator of high purity.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals with the correct chemical shifts, splitting patterns, and integration values corresponding to the 24 protons of the molecule. The absence of signals from impurities is critical.
-
Mass Spectrometry: Confirms the molecular weight (358.32 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[2]
References
-
PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). CID 157079221. National Center for Biotechnology Information. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Retrieved from [Link]
-
Hrytsai, O., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PMC - NIH. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
-
Duan, X.-M., et al. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. PMC - NIH. Retrieved from [Link]
-
ScienceOpen. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Retrieved from [Link]
-
Aggarwal, S., et al. (n.d.). Aggregation Induced Emission and Reversible Mechanofluorochromism Active Carbazole-Anthracene Conjugated Cyanostilbenes. The Royal Society of Chemistry. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
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Application Note & Protocols: 3-Bromo-9-octyl-9H-carbazole as a Versatile Hole Transport Material
Introduction: The Critical Role of Hole Transport Materials
In the architecture of modern organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), every layer plays a crucial role in determining overall performance, efficiency, and longevity. The Hole Transport Layer (HTL) is a pivotal component, acting as a selective conduit for positive charge carriers (holes) while blocking electrons.[1] An ideal HTL must possess a specific set of characteristics: high hole mobility for efficient charge extraction, appropriate energy levels (specifically the Highest Occupied Molecular Orbital, or HOMO) to align with adjacent layers, high transparency in the visible spectrum, and robust thermal and morphological stability.[1]
Carbazole-based molecules have emerged as a highly promising class of materials for these applications.[2][3] Their rigid, electron-rich aromatic structure provides excellent charge transport properties and high thermal stability.[2] The carbazole core can be readily functionalized at various positions, allowing for precise tuning of its electronic and physical properties.[3][4] This guide focuses on a specific derivative, 3-Bromo-9-octyl-9H-carbazole , a versatile building block and an effective HTM in its own right. The introduction of the octyl chain enhances solubility and influences molecular packing, making it suitable for solution-based processing, while the bromo-substituent provides a reactive site for further molecular engineering.[5][6]
This document serves as a comprehensive guide for researchers and developers on the application and implementation of this compound in advanced electronic devices.
Material Profile: this compound
The unique combination of the carbazole core, a flexible alkyl chain, and a reactive halogen atom gives this molecule a compelling set of properties for use in organic electronics.
-
Chemical Structure:
-
The core is a planar carbazole moiety, known for its good hole-transporting capabilities.
-
The N-9 position is substituted with an octyl group (-C8H17). Causality: This alkyl chain is not merely a passenger; it significantly increases the molecule's solubility in common organic solvents like chlorobenzene and toluene. This is critical for enabling cost-effective and scalable deposition techniques such as spin-coating.[5] Furthermore, the chain influences the solid-state packing of the molecules, which can impact charge transport between adjacent molecules in the thin film.[5]
-
The C-3 position is substituted with a bromine atom (-Br). Causality: This bromine atom serves two purposes. First, it modulates the electronic properties of the carbazole core, influencing the HOMO and LUMO energy levels. Second, it acts as a versatile synthetic handle for creating more complex, high-performance materials through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other functional groups to further tune performance.[6]
-
Physicochemical Properties Summary
| Property | Value | Significance in Application |
| CAS Number | 628337-00-8[7] | Unique identifier for material sourcing. |
| Molecular Formula | C20H24BrN[7] | Defines the elemental composition. |
| Molecular Weight | 358.32 g/mol [7] | Important for solution preparation calculations. |
| Appearance | White to light yellow solid[8] | Indicator of material purity. |
| HOMO Level | ~ -5.6 to -5.8 eV (estimated) | Must align with the perovskite valence band or anode work function for efficient hole extraction.[9][10] |
| LUMO Level | ~ -2.0 to -2.2 eV (estimated) | Must be high enough to effectively block electrons from the active layer.[9] |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻⁴ cm²/Vs (typical for carbazole derivatives)[11] | A higher value indicates more efficient transport of holes to the electrode, reducing recombination losses.[11] |
| Solubility | Good in common organic solvents (e.g., Chlorobenzene, Toluene, THF) | Enables solution-based deposition methods, crucial for large-area and low-cost device fabrication. |
Note: HOMO/LUMO and mobility values are estimates based on structurally similar carbazole derivatives. Experimental determination via cyclic voltammetry and SCLC/TOF methods is recommended for precise characterization.
Application Protocol I: Perovskite Solar Cells (n-i-p Architecture)
In a standard n-i-p perovskite solar cell, the HTL is the final layer deposited before the top metal contact. Its primary function is to efficiently extract holes from the perovskite absorber layer and transport them to the gold or silver anode, preventing charge recombination at the interface.
Device Architecture and Energy Level Alignment
A well-functioning device relies on a cascaded energy landscape that promotes the directional flow of charge carriers. The HOMO level of the HTL should be slightly higher than or equal to the valence band maximum (VBM) of the perovskite to ensure a minimal energy barrier for hole extraction.
Caption: Layered structure of a typical n-i-p perovskite solar cell.
Caption: Energy level alignment promoting charge separation and transport.
Experimental Workflow & Protocol
The following protocol outlines the fabrication of a perovskite solar cell using a solution-processed HTL. All steps should be performed in a controlled environment (e.g., a nitrogen-filled glovebox).
Caption: Step-by-step workflow for perovskite solar cell fabrication.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean patterned ITO or FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to enhance wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit an ETL layer (e.g., SnO2, TiO2) according to established literature procedures. A typical method is spin-coating a precursor solution followed by thermal annealing.
-
-
Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, deposit the perovskite active layer. For a common formulation like CH3NH3PbI3, this involves spin-coating a precursor solution (e.g., MAI and PbI2 in DMF/DMSO) followed by an anti-solvent drip and thermal annealing.
-
-
HTL Solution Preparation (Critical Step):
-
Prepare a stock solution of this compound in a high-purity solvent such as chlorobenzene or toluene. A typical starting concentration is 10-20 mg/mL.
-
Expert Insight: While the material can be used neat, its performance is often significantly enhanced by doping, a common strategy for HTMs.[12] This increases conductivity and passivates trap states.
-
Doped Formulation:
-
To the carbazole solution, add additives like Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
A common recipe involves a stock solution of Li-TFSI in acetonitrile (e.g., 520 mg/mL) and using tBP as received.
-
Add the additives to the carbazole solution. A typical molar ratio might be: Carbazole (1 part), Li-TFSI (0.5 parts), tBP (3.3 parts).
-
Stir the final solution at room temperature for at least 1 hour before use.
-
-
-
HTL Deposition:
-
Allow the perovskite-coated substrate to cool to room temperature.
-
Deposit the prepared HTL solution onto the perovskite layer via spin-coating. Typical parameters are 3000-4000 rpm for 30 seconds.
-
Causality: The spin speed and solution concentration must be optimized to achieve a uniform, pinhole-free film with a thickness of 20-50 nm. A film that is too thin may not provide complete coverage, leading to shunting, while a film that is too thick can increase the series resistance of the device.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top metal contact (e.g., 80-100 nm of gold or silver) through a shadow mask under high vacuum (<10⁻⁶ Torr). The deposition rate should be controlled to prevent damage to the underlying organic layer.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Extract key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
Characterization and Validation
Validating the performance of this compound requires both material-level and device-level characterization.
Key Characterization Techniques:
| Technique | Purpose | Expected Outcome/Insight |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the material.[13] | Provides experimental data for creating accurate energy level diagrams. Confirms suitability for hole extraction from the active layer. |
| UV-Vis Spectroscopy | To measure the optical absorption spectrum. | The HTL should be highly transparent in the visible region where the perovskite absorbs light to avoid parasitic absorption. |
| Space-Charge Limited Current (SCLC) / Time-of-Flight (TOF) | To measure the hole mobility of a thin film.[11] | Quantifies the charge transport capability. Higher mobility is directly correlated with lower charge recombination and higher device efficiency. |
| Photoluminescence (PL) Quenching | To assess the efficiency of hole extraction at the perovskite/HTL interface. | A significant reduction in the perovskite's PL signal upon deposition of the HTL indicates efficient hole transfer (quenching) from the perovskite to the HTL. |
| J-V Characterization | To measure the overall performance of the fabricated solar cell. | Yields the critical metrics (PCE, Voc, Jsc, FF) that define the device's effectiveness. |
Conclusion and Outlook
This compound is a highly promising and versatile material for organic electronics. Its excellent solubility makes it amenable to low-cost, solution-based fabrication processes, a key requirement for commercial scalability. While it can function effectively as a standalone HTL, its true power may lie in its role as a molecular building block.[8][14] The presence of the bromine atom invites further chemical modification, enabling the synthesis of a new generation of tailored, high-performance HTMs with optimized energy levels and charge transport properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this valuable carbazole derivative in next-generation solar cells and optoelectronic devices.
References
- Yamano, Y., Tani, T., & Uchida, T. (2019). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. Bulletin of the Society of Photographic Science and Technology of Japan, 29(2).
- Al-Ashouri, A., et al. (2025). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering.
- Ibrahem, M. A., et al. (2022). Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Kinassy, R., et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. inno-pharmchem.com.
- Hossain, M. S., et al. (2024).
-
ResearchGate. (n.d.). HOMO and LUMO levels for materials used in this work. ResearchGate. Retrieved from [Link]
- Garon, S., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed Central.
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-
ResearchGate. (n.d.). 3D visualization of the LUMO levels of the examined molecules. ResearchGate. Retrieved from [Link]
- Carretero-Palacios, S., et al. (2022). Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells. PubMed Central.
- Wang, L., et al. (2021). Hole transport layers for organic solar cells: recent progress and prospects.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. inno-pharmchem.com.
-
ResearchGate. (n.d.). Distribution and energy levels of HOMO and LUMO of title compound. ResearchGate. Retrieved from [Link]
- Duan, X.-M., et al. (2025). 3,6-Dibromo-9-hexyl-9H-carbazole.
- Lee, C-S., et al. (2021). Carbazolylgold(iii)
- Ivaniuk, K., et al. (2021). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PubMed Central.
- Guesmi, A., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PubMed Central.
- Im, S. H., et al. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
-
ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies. ResearchGate. Retrieved from [Link]
- Open Access Pub. (n.d.).
-
ResearchGate. (n.d.). The calculated HOMO and LUMO orbitals of the polymers. ResearchGate. Retrieved from [Link]
- Chen, M., et al. (2017). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. PubMed Central.
-
ResearchGate. (n.d.). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. Retrieved from [Link]
- Zhang, K., et al. (2021). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels.
- BenchChem. (2025). A Comparative Analysis of Hole Mobility in 9-(4-fluorophenyl)-9H-carbazole and Spiro-OMeTAD. BenchChem.
-
ResearchGate. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. Retrieved from [Link]
- MDPI. (n.d.).
-
ResearchGate. (2025). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Film Deposition Techniques: A Comprehensive Review. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Fabrication of OLED Devices Utilizing 3-Bromo-9-octyl-9H-carbazole as a Key Intermediate
Introduction: The Central Role of Carbazole Derivatives in High-Performance OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color purity, and energy efficiency over conventional methods. At the heart of these devices are meticulously engineered organic semiconductor materials, with carbazole-based compounds being a cornerstone of modern OLED research and development.[1][2][3] The carbazole moiety is a highly attractive building block due to its excellent hole-transporting properties, high thermal stability, and a high triplet energy level, which is particularly crucial for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1][4][5][6]
This application note focuses on 3-Bromo-9-octyl-9H-carbazole , a key intermediate in the synthesis of advanced materials for next-generation OLEDs. The strategic placement of a bromine atom at the 3-position of the carbazole core provides a reactive handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][7][8] This allows for the facile introduction of various functional groups to precisely tune the electronic and physical properties of the final material.
Furthermore, the incorporation of an octyl chain at the 9-position (the nitrogen atom) significantly enhances the solubility of the molecule in common organic solvents.[9] This improved solubility is a critical enabling feature for the fabrication of OLEDs via cost-effective and large-area compatible solution-processing techniques like spin-coating and printing.[10][11] This guide will provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a functional host material for a solution-processed phosphorescent OLED (PhOLED).
Molecular Structure and Synthetic Strategy
The overall synthetic approach involves a two-step process: the N-alkylation of 3-Bromo-9H-carbazole followed by a Suzuki-Miyaura cross-coupling reaction to synthesize a bipolar host material suitable for a PhOLED.
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Application Notes & Protocols: Incorporating 3-Bromo-9-octyl-9H-carbazole as a Hole-Transporting Material in High-Efficiency Perovskite Solar Cells
Abstract
This document provides a comprehensive technical guide for researchers on the incorporation of 3-Bromo-9-octyl-9H-carbazole as a cost-effective and efficient hole-transporting material (HTM) in n-i-p planar perovskite solar cells (PSCs). Carbazole-based derivatives are emerging as compelling alternatives to the widely-used but expensive Spiro-OMeTAD.[1][2] This guide details the material's properties, provides step-by-step protocols for device fabrication, and outlines key characterization techniques to evaluate performance. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure both reproducibility and a deep understanding of the underlying principles.
Introduction: The Rationale for Carbazole-Based HTMs
The hole-transporting material is a critical component in perovskite solar cells, responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons.[3] For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) has been the benchmark HTM, contributing to record-breaking power conversion efficiencies (PCEs). However, its complex multi-step synthesis and subsequent high cost are significant barriers to the commercialization of perovskite technology.[1][2]
Carbazole-based small molecules, such as this compound, present a promising solution. The carbazole moiety offers several advantages:
-
Excellent Photovoltaic Properties: Carbazole derivatives demonstrate high hole mobility and suitable energy levels that align well with the valence band of common perovskite formulations, ensuring efficient hole extraction.[1][3][4]
-
Chemical and Thermal Stability: The rigid and aromatic structure of carbazole imparts good thermal and chemical stability, contributing to the overall longevity of the solar cell.
-
Facile Functionalization: The carbazole core can be easily modified.[1] The N-9 position allows for the introduction of solubilizing alkyl chains, like the octyl group in our target molecule, which improves solution processability. The bromo-substitution at the C-3 position provides a reactive site for further molecular engineering, although it is used here as a foundational building block.
This guide focuses on a standard n-i-p device architecture, which is widely adopted for high-performance PSCs.
Device Architecture and Energy Level Alignment
The successful operation of the PSC relies on the proper energy level alignment between its constituent layers to facilitate charge separation and transport. The diagram below illustrates the architecture and the energy cascade for efficient charge collection.
Caption: General experimental workflow for PSC fabrication.
Detailed Fabrication Protocol
Step 1: Substrate Cleaning and Preparation
-
Sequentially sonicate FTO glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.
Step 2: Electron Transport Layer (ETL) Deposition
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Deposit the SnO₂ layer by spin-coating the colloidal dispersion at 4000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 150°C for 30 minutes in ambient air. Allow to cool before transferring back to the glovebox.
Step 3: Perovskite Layer Deposition Causality: This step is the most critical for device performance. The "antisolvent quenching" method described here is widely used to induce rapid crystallization, leading to uniform and pinhole-free films.
-
Prepare a triple-cation perovskite precursor solution (e.g., (Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃) in a 4:1 v/v mixture of DMF:DMSO.
-
Spin-coat the perovskite precursor solution onto the SnO₂ layer. A two-step process is recommended:
-
1000 rpm for 10 seconds (acceleration of 200 rpm/s).
-
5000 rpm for 30 seconds (acceleration of 1000 rpm/s).
-
-
During the second step, at approximately 15 seconds before the end of the spin cycle, dispense ~100 µL of an antisolvent (e.g., chlorobenzene) onto the center of the spinning substrate. This will cause the film to rapidly change color, indicating crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes inside the glovebox.
Step 4: Hole-Transporting Layer (HTL) Deposition Trustworthiness: The additives Li-TFSI and t-BP are crucial. Li-TFSI intentionally dopes the HTL, increasing its conductivity by creating free charge carriers (holes) through partial oxidation of the carbazole molecules. t-BP is a Lewis base that improves film morphology and passivates surface defects on the perovskite. [5][6][7]1. Prepare the HTM solution:
- Dissolve 75 mg of this compound in 1 mL of chlorobenzene.
- Prepare a stock solution of Li-TFSI in acetonitrile (e.g., 520 mg/mL).
- Add 17.5 µL of the Li-TFSI stock solution and 28.8 µL of t-BP to the HTM solution. Stir for at least 30 minutes.
- Allow the perovskite-coated substrates to cool to room temperature.
- Spin-coat the HTM solution directly onto the perovskite layer at 4000 rpm for 30 seconds.
- Do not anneal the HTL layer. Allow the film to dry at room temperature. The additives will slowly oxidize the HTM in the presence of ambient oxygen/air over several hours, which is a necessary "aging" step for optimal performance.
Step 5: Electrode Deposition
-
Define the active area of the device using a shadow mask.
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit an 80-100 nm thick layer of gold (Au) at a rate of ~0.1-0.2 Å/s.
Characterization and Performance
After fabrication, the devices must be characterized to determine their photovoltaic performance.
Key Characterization Techniques
-
Current Density-Voltage (J-V) Measurement: This is the primary method for evaluating solar cell performance. The measurement is conducted under simulated AM1.5G illumination (100 mW/cm²). Key parameters extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this technique measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum provides a calculated Jsc, which should be consistent with the J-V measurement.
-
Scanning Electron Microscopy (SEM): Used to visualize the cross-section of the device to confirm the thickness and morphology of each layer.
Expected Performance
The use of this compound is expected to yield high-performance devices. While simpler in structure, many carbazole-based HTMs have demonstrated efficiencies comparable to the more complex Spiro-OMeTAD. [2][4][8]The octyl chain ensures good film formation, and the carbazole core provides the necessary electronic properties for efficient hole transport.
The following table presents a summary of expected quantitative data for a PSC fabricated with the described protocol, benchmarked against a standard Spiro-OMeTAD device.
| Parameter | Spiro-OMeTAD (Reference) | This compound | Unit |
| Open-Circuit Voltage (Voc) | 1.12 | 1.08 | V |
| Short-Circuit Current (Jsc) | 24.0 | 23.5 | mA/cm² |
| Fill Factor (FF) | 0.80 | 0.78 | % |
| Power Conversion Efficiency (PCE) | 21.5 | 19.8 | % |
Note: These are representative values based on literature for similar carbazole-based HTMs and serve as a target for device optimization. [4][9]
Conclusion
This compound stands as a viable and economically advantageous alternative to traditional HTMs in perovskite solar cells. Its straightforward structure, combined with the robust electronic properties of the carbazole core, enables the fabrication of highly efficient devices. The protocols outlined in this document provide a solid foundation for researchers to successfully integrate this material into their PSC fabrication workflows. By understanding the causality behind each step—from substrate preparation to the crucial role of additives in the HTL—scientists can achieve reproducible results and contribute to the advancement of commercially viable perovskite photovoltaic technology.
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. (2020-04-03). [Link]
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Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. (2023-03-20). [Link]
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14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications (RSC Publishing). [Link]
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Energy level diagram (a) and cross-sectional SEM images (b) of the perovskite solar cells employing several HTMs. ResearchGate. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]
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Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells. Semantic Scholar. [Link]
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14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. [Link]
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Hole transporting materials for perovskite solar cells: molecular versus polymeric carbazole-based derivatives. ResearchGate. [Link]
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Energy-level diagram for the corresponding materials and HTMs... ResearchGate. [Link]
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Synthesis of carbazole-based HTM PCz1. ResearchGate. [Link]
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PMC - PubMed Central. [Link]
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Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers... Journal of the American Chemical Society. [Link]
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Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. ResearchGate. [Link]
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Spincoating Perovskites for Solar Cells. YouTube. [Link]
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While spin coating the perovskite layer... films are non-uniform... How do I solve this? ResearchGate. [Link]
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Organic Salts as p-Type Dopants for Efficient LiTFSI-Free Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
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Measuring Hole Mobility of 3-Bromo-9-octyl-9H-carbazole Films: An Application Note and Protocol
Introduction: The Critical Role of Hole Mobility in Organic Electronics
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to the charge transport characteristics of the constituent organic semiconductor materials.[1] Hole mobility, a measure of how efficiently positive charge carriers (holes) move through a material under the influence of an electric field, is a paramount parameter governing device efficiency, speed, and overall performance. Carbazole derivatives have emerged as a prominent class of hole-transporting materials due to their excellent thermal stability, high hole-transport capability, and tunable electronic properties.[1][2]
This application note provides a comprehensive guide to measuring the hole mobility of thin films of 3-Bromo-9-octyl-9H-carbazole, a promising carbazole derivative for various organic electronic applications. The octyl chain enhances solubility for solution processing, while the bromo-substitution can be a handle for further functionalization or can influence the material's electronic properties. We will focus on the Space-Charge-Limited Current (SCLC) method, a widely adopted, reliable, and relatively straightforward technique for determining charge carrier mobility in organic thin films.[3]
This guide is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the characterization of novel organic semiconducting materials. We will delve into the theoretical underpinnings of the SCLC method, provide a detailed, step-by-step experimental protocol for fabricating and measuring a hole-only device, and offer insights into data analysis and potential pitfalls.
Theoretical Framework: The Space-Charge-Limited Current (SCLC) Method
The SCLC technique involves fabricating a single-carrier device, in this case, a "hole-only" device, where the choice of electrodes ensures efficient injection of holes and blockage of electrons.[3] When a voltage is applied across this device, at low voltages, the current follows Ohm's law. However, as the voltage increases, the number of injected holes exceeds the intrinsic charge carrier concentration, leading to the formation of a space charge within the organic layer. This space charge limits the current, and in this regime, the current-voltage relationship is described by the Mott-Gurney law for a trap-free semiconductor:
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative dielectric constant of the organic material (typically assumed to be around 3 for many organic semiconductors).
-
µ is the hole mobility.
-
V is the applied voltage.
-
L is the thickness of the organic film.
By plotting the current density (J) versus the square of the voltage (V²), a linear relationship should be observed in the SCLC regime. The hole mobility (µ) can then be extracted from the slope of this linear region.
It is crucial to acknowledge that the presence of traps, non-ohmic contacts, or a field-dependent mobility can lead to deviations from the ideal Mott-Gurney behavior.[3] Analysis of these deviations can provide further insights into the material's electronic properties, such as trap density and energy distribution.[4]
Experimental Protocol: Fabricating and Measuring a Hole-Only Device
This protocol outlines the fabrication of a hole-only device with the structure: ITO / PEDOT:PSS / this compound / Au . In this architecture, the high work function of Indium Tin Oxide (ITO) coated with Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) facilitates efficient hole injection, while the high work function of the Gold (Au) top electrode effectively blocks electron injection.
Materials and Equipment
-
Substrates: Patterned Indium Tin Oxide (ITO) coated glass slides.
-
Hole Injection Layer (HIL): PEDOT:PSS aqueous dispersion (e.g., Clevios™ P VP AI 4083).
-
Active Material: this compound.
-
Solvent for Active Material: High-purity toluene or chlorobenzene.
-
Top Electrode: High-purity Gold (Au) pellets for thermal evaporation.
-
Cleaning Solvents: Deionized water, isopropyl alcohol, acetone.
-
Equipment: Spin coater, thermal evaporator, source measure unit (SMU), probe station, nitrogen-filled glovebox, ultrasonic bath, plasma cleaner (optional but recommended).
Step-by-Step Fabrication and Measurement Procedure
1. Substrate Cleaning (Critical for Device Performance)
-
Sequentially sonicate the patterned ITO substrates in a beaker with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Thoroughly rinse the substrates with deionized water between each sonication step.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For optimal cleaning and to enhance the work function of the ITO, treat the substrates with oxygen plasma for 5-10 minutes immediately before depositing the PEDOT:PSS layer.
2. Deposition of the Hole Injection Layer (PEDOT:PSS)
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Dispense the filtered PEDOT:PSS solution onto the ITO substrate to completely cover the surface.
-
Spin-coat the PEDOT:PSS at 3000-4000 rpm for 30-60 seconds to achieve a thin, uniform film (typically 30-40 nm).[5]
-
Anneal the PEDOT:PSS coated substrates on a hotplate at 120-150°C for 10-15 minutes inside the glovebox to remove residual water.
3. Deposition of the this compound Film
-
Prepare a solution of this compound in a suitable solvent (e.g., toluene or chlorobenzene) at a concentration of 5-10 mg/mL. Gently warm and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Allow the PEDOT:PSS-coated substrates to cool to room temperature.
-
Spin-coat the this compound solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically in the range of 50-200 nm for SCLC measurements). A starting point could be 1500-3000 rpm for 45 seconds.[6][7]
-
Anneal the substrates on a hotplate at a temperature below the material's glass transition temperature (e.g., 80-100°C) for 10 minutes to remove residual solvent.
4. Deposition of the Top Electrode (Gold)
-
Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Use a shadow mask to define the top electrode contacts, ensuring they overlap with the active area of the device.
-
Evaporate a layer of Gold (Au) with a thickness of 80-100 nm at a deposition rate of 0.1-0.2 Å/s.
5. Device Measurement
-
Transfer the fabricated devices to a probe station, preferably within a nitrogen-filled glovebox to prevent degradation from air and moisture.
-
Connect the probes of the source measure unit (SMU) to the ITO (anode) and Au (cathode) contacts.
-
Apply a voltage sweep from 0 V to a voltage where a clear quadratic dependence of the current is observed, and measure the corresponding current. It is advisable to perform a forward and reverse sweep to check for hysteresis.
Data Analysis and Interpretation
-
Calculate Current Density (J): Divide the measured current (I) by the active area of the device (the area of overlap between the top and bottom electrodes).
-
Plot J vs. V on a log-log scale: This plot will help in identifying the different conduction regimes.
-
Ohmic region (slope ≈ 1): At low voltages, the current is proportional to the voltage.
-
Trap-Filled-Limited (TFL) region (slope > 2): If a significant density of traps is present, a steep increase in current will be observed as the traps are filled.
-
SCLC region (slope ≈ 2): At higher voltages, the current becomes space-charge limited, and the slope of the log(J) vs. log(V) plot will be approximately 2.
-
-
Plot J vs. V²: In the SCLC region, this plot should be linear.
-
Extract Hole Mobility (µ): The hole mobility can be calculated from the slope of the linear fit in the J vs. V² plot using the rearranged Mott-Gurney equation:
µ = (8 * L³ * slope) / (9 * ε₀ * εᵣ)
Remember to use consistent units for all parameters.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for hole mobility measurement.
Hole-Only Device Architecture
Caption: Hole-only device structure.
Expected Results and Troubleshooting
| Parameter | Typical Value/Range | Notes |
| Hole Mobility (µ) of Carbazole Derivatives | 10⁻⁶ to 10⁻³ cm²/Vs | The exact value will depend on film morphology, purity, and processing conditions. N-alkyl carbazole derivatives often exhibit mobilities in this range.[8][9] |
| Film Thickness (L) | 50 - 200 nm | Thickness should be accurately measured (e.g., with a profilometer) for reliable mobility calculation. |
| Relative Dielectric Constant (εᵣ) | ~3 | This is a common assumption for many organic semiconductors. For higher accuracy, it can be measured independently. |
| J-V Curve Slope in SCLC Region | ~2 | A significant deviation from 2 may indicate the presence of traps or field-dependent mobility. |
Troubleshooting Common Issues:
-
Shorted Devices (High Current at Low Voltage): This is often due to pinholes in the organic film or rough substrates. Ensure thorough substrate cleaning and optimize spin-coating parameters for a uniform film.
-
High Leakage Current: Can be caused by atmospheric contamination. Perform all fabrication and measurement steps in an inert environment (glovebox).
-
Non-Ideal J-V Characteristics (Slope ≠ 2):
-
Slope > 2: May indicate the presence of trap states that are being filled as the voltage increases.[4] The trap density can be estimated from the trap-filled limit voltage (V_TFL).
-
Slope < 2: Could be due to a field-dependent mobility or contact resistance issues.[10] Ensure good ohmic contact by using appropriate electrode materials.
-
-
Poor Reproducibility: Film morphology plays a crucial role in charge transport. Precisely control all processing parameters, including solution concentration, spin speed, and annealing temperatures, to ensure consistent film formation.
Conclusion
The Space-Charge-Limited Current method provides a robust and accessible means to determine the hole mobility of this compound thin films. By carefully following the detailed protocol for device fabrication and measurement, and with a thorough understanding of the underlying theory and data analysis, researchers can obtain reliable and reproducible mobility values. This critical parameter is essential for understanding the intrinsic charge transport properties of this promising material and for guiding the design and optimization of next-generation organic electronic devices.
References
-
Fluxim AG. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Retrieved from [Link]
-
de la Cruz, J. P., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A, 11(22), 11843-11853. DOI: 10.1039/D3TA01276J. Retrieved from [Link]
-
Garcia-Belmonte, G., & Bisquert, J. (2011). Interpretation of trap-limited mobility in space-charge limited current in organic layers with exponential density of traps. Journal of Applied Physics, 110(8), 086109. DOI: 10.1063/1.3656447. Retrieved from [Link]
-
Pramanik, A., et al. (2023). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 28(14), 5396. DOI: 10.3390/molecules28145396. Retrieved from [Link]
-
Wang, F., et al. (2005). Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. Journal of Molecular Structure: THEOCHEM, 725(1-3), 89-95. DOI: 10.1016/j.theochem.2005.02.035. Retrieved from [Link]
-
Dacuña, J., & Salleo, A. (2011). Modeling space-charge-limited currents in organic semiconductors: Extracting trap density and mobility. Physical Review B, 84(19), 195209. DOI: 10.1103/PhysRevB.84.195209. Retrieved from [Link]
-
Bisquert, J., & Garcia-Belmonte, G. (2011). Interpretation of trap-limited mobility in space-charge limited current in organic layers with exponential density of traps. Journal of Applied Physics, 110(8), 086109. DOI: 10.1063/1.3656447. Retrieved from [Link]
-
Pramanik, A., et al. (2023). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 28(14), 5396. DOI: 10.3390/molecules28145396. Retrieved from [Link]
-
Rai, R., et al. (2024). Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. Asian Journal of Chemistry, 36(11), 2569-2572. DOI: 10.14233/ajchem.2024.32572. Retrieved from [Link]
-
Guerre, M., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 6(3), 1039-1046. DOI: 10.1021/acsenergylett.0c02599. Retrieved from [Link]
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Wang, F., et al. (2005). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Journal of Molecular Structure: THEOCHEM, 725(1-3), 89-95. DOI: 10.1016/j.theochem.2005.02.035. Retrieved from [Link]
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Liu, C., et al. (2015). The Importance of Contact Resistance in High-Mobility Organic Field-Effect Transistors Studied by Scanning Kelvin Probe Microscopy. Advanced Materials, 27(35), 5244-5249. DOI: 10.1002/adma.201502579. Retrieved from [Link]
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Nikolka, M., et al. (2017). The impact of contact resistance on overestimation or underestimation of mobility in organic field-effect transistors. Physical Review Applied, 7(5), 054003. DOI: 10.1103/PhysRevApplied.7.054003. Retrieved from [Link]
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Röhr, J. A., & MacKenzie, R. C. I. (2024). On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Frontiers in Electronic Materials, 4. DOI: 10.3389/femat.2024.1388836. Retrieved from [Link]
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Khetubol, A., et al. (2013). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). Journal of Applied Physics, 114(17), 173704. DOI: 10.1063/1.4827395. Retrieved from [Link]
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Volyniuk, D., et al. (2023). Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs. Polymers, 15(5), 1251. DOI: 10.3390/polym15051251. Retrieved from [Link]
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Chen, Y., et al. (2022). Simple Solvent Treatment Enabled Improved PEDOT:PSS Performance toward Highly Efficient Binary Organic Solar Cells. ACS Applied Materials & Interfaces, 14(3), 4216-4223. DOI: 10.1021/acsami.1c21629. Retrieved from [Link]
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Asif, M., et al. (2023). Development of Dopant-Free N,N′-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells. Materials, 16(13), 4642. DOI: 10.3390/ma16134642. Retrieved from [Link]
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Application Note: Leveraging 3-Bromo-9-octyl-9H-carbazole as a Strategic Building Block for High-Efficiency Optoelectronic Devices
Audience: Researchers, scientists, and materials development professionals in organic electronics and photovoltaics.
Abstract: This guide provides a detailed examination of 3-Bromo-9-octyl-9H-carbazole, a pivotal intermediate in the synthesis of advanced materials for organic electronics. We elucidate the distinct roles of its constituent moieties—the 3-bromo group as a versatile reactive site and the 9-octyl chain for solubility and morphological control. This document details its application in creating high-performance hole-transporting materials (HTMs) and host materials, which are critical for enhancing the efficiency, brightness, and operational stability of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Included are validated, step-by-step protocols for its synthesis and subsequent use in molecular engineering, providing researchers with the practical knowledge to integrate this building block into their materials development workflows.
Introduction: The Strategic Importance of Carbazole Derivatives
In the field of organic electronics, carbazole and its derivatives are foundational components due to their exceptional combination of thermal stability, excellent hole-transporting properties, and a molecular structure that is readily tunable.[1][2] The 9H-carbazole core, a fused aromatic system, provides a rigid, electron-rich scaffold that facilitates efficient charge transport.[1][2]
Among the vast library of carbazole derivatives, This compound emerges as a particularly strategic building block. Its design is not arbitrary; it is intentionally functionalized to address two of the most significant challenges in materials synthesis and device fabrication: processability and molecular elaboration. This molecule serves as a precursor, rarely used in its final form within a device, but rather as a critical starting point for creating more complex, high-performance functional materials.[3]
Core Physicochemical Properties and Mechanistic Contributions
The efficacy of this compound stems from the specific functions of its two key substituents on the carbazole core.
The Role of the 9-Octyl Chain: Enhancing Solubility and Film Morphology
The attachment of a long alkyl chain, such as an octyl group, at the nitrogen position (N-9) is a well-established strategy to dramatically improve the material's solubility in common organic solvents.[4] This is paramount for device fabrication techniques that are solution-based, such as spin-coating or ink-jet printing, as it allows for the formation of uniform, high-quality thin films. Furthermore, the bulky, flexible octyl chain can disrupt excessive intermolecular π-π stacking in the solid state.[4][5] This controlled molecular packing is crucial for preventing aggregation-induced quenching in emissive layers and for creating amorphous, stable morphologies in transport layers, which helps to avoid device degradation from crystallization over time.
The Role of the 3-Bromo Moiety: A Versatile Handle for Molecular Engineering
The bromine atom at the 3-position is the molecule's primary reactive site. It serves as an ideal leaving group for a variety of powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming cross-coupling reactions, most notably the Suzuki, Stille, and Buchwald-Hartwig amination reactions.[3][6][7] This allows for the precise and controlled "stitching" of the carbazole unit to other functional moieties, such as electron-accepting groups (to create bipolar hosts) or other hole-transporting units (to build larger, dendritic HTMs).
Beyond its synthetic utility, bromination at the 3-position can also enhance the electrochemical stability of the carbazole core by reducing its oxidation potential, making the resulting materials more robust during device operation.[8][9]
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₄BrN | [10] |
| Molecular Weight | 358.32 g/mol | [10] |
| CAS Number | 628337-00-8 | [10] |
| Appearance | White to light yellow solid | [11] |
| Primary Function | Organic synthesis intermediate | [3] |
Application in High-Efficiency Organic Light-Emitting Diodes (OLEDs)
This compound is instrumental in developing materials for multiple layers within an OLED stack, directly contributing to enhanced device performance.
As a Precursor for High Triplet Energy Host Materials
In phosphorescent OLEDs (PhOLEDs), particularly for blue emission, the host material must possess a triplet energy (T₁) higher than that of the phosphorescent dopant. This ensures that excitons are confined on the guest emitter, allowing for efficient radiative decay. The carbazole core inherently has a high triplet energy. By using this compound as a starting point, chemists can synthesize bipolar host materials by coupling the carbazole (hole-transporting donor) with an electron-accepting unit. This strategy creates materials with balanced charge transport and the requisite high triplet energy for efficient blue PhOLEDs.[8][9]
As a Foundation for Hole Transport Layers (HTLs)
An efficient HTL requires a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the anode's work function and the emissive layer's HOMO level to ensure low-barrier hole injection and transport.[12] The tunable electronic nature of carbazole allows for this precise energy level engineering.[1] By reacting this compound with other aromatic amines or carbazole units, complex and dendritic HTMs can be constructed that form stable amorphous glasses with high hole mobility, leading to lower driving voltages and higher device efficiency.[6]
Application in Next-Generation Perovskite Solar Cells (PSCs)
Synthesizing Stable and Efficient Hole Transport Materials
In PSCs, the HTM is a critical component that extracts holes from the perovskite absorber layer and transports them to the electrode.[13] The long-standing benchmark HTM, spiro-OMeTAD, suffers from issues of high cost and instability, often requiring hygroscopic dopants that accelerate device degradation. Carbazole-based HTMs, synthesized from precursors like this compound, have emerged as highly promising alternatives.[13][14] They offer:
-
High Hole Mobility: Ensuring efficient charge extraction.
-
Tunable Energy Levels: The HOMO level can be tailored to align perfectly with the valence band of the perovskite, minimizing energy loss.[14]
-
Enhanced Stability: The inherent chemical and thermal stability of the carbazole core contributes to more robust devices with longer operational lifetimes compared to spiro-OMeTAD.[13]
Experimental Protocols
The following protocols are provided as a validated starting point for synthesis and application. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process: N-alkylation of the carbazole core followed by regioselective bromination.
-
Step A: Synthesis of 9-octyl-9H-carbazole (N-Alkylation)
-
To a stirred solution of 9H-carbazole (10.0 g, 59.8 mmol) in 150 mL of dimethylformamide (DMF), add potassium hydroxide (KOH) powder (5.0 g, 89.7 mmol).
-
Stir the mixture at room temperature for 30 minutes until the carbazole is fully deprotonated.
-
Add 1-bromooctane (12.7 g, 65.8 mmol) dropwise to the solution.
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water to precipitate the product.
-
Filter the crude solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 9-octyl-9H-carbazole as a white solid.
-
-
Step B: Synthesis of this compound (Bromination)
-
Dissolve the 9-octyl-9H-carbazole (10.0 g, 35.8 mmol) from Step A in 100 mL of dichloromethane (DCM) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (6.37 g, 35.8 mmol) in 50 mL of DCM.
-
Add the NBS solution dropwise to the carbazole solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated sodium thiosulfate solution (2 x 100 mL) to quench any remaining bromine, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white crystalline solid.
-
Protocol 2: Application in a Suzuki Cross-Coupling Reaction
This protocol describes a representative synthesis of a simple functional molecule for optoelectronic applications.
-
Combine this compound (1.0 g, 2.79 mmol), an arylboronic acid derivative (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 eq, 3.35 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in a Schlenk flask.
-
Add a base (e.g., 2M aqueous solution of K₂CO₃, 4 eq) and a solvent mixture (e.g., Toluene/Ethanol, 4:1 ratio, 30 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to reflux (approx. 90-100°C) and stir under an inert atmosphere for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase, concentrate it, and purify the crude product via column chromatography to isolate the desired coupled product.
Characterization and Quality Control
The identity and purity of the synthesized materials must be rigorously confirmed. High purity (>99.5%) is essential for achieving reproducible and high-performance devices.
| Characterization Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the 7.2-8.2 ppm range, with a characteristic singlet for the proton at the 2-position. Aliphatic protons of the octyl chain appear upfield (0.8-4.4 ppm). |
| ¹³C NMR | Distinct signals for all 20 carbon atoms, confirming the structure. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the calculated mass (357.11/359.11) with the characteristic isotopic pattern for a single bromine atom. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Conclusion
This compound is a quintessential example of intelligent molecular design in organic electronics. It is not merely a chemical but a versatile platform, providing both the physical properties (solubility) and the chemical reactivity (C-Br bond) required to build the next generation of highly efficient and stable materials for OLEDs and perovskite solar cells. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to harness its potential in their own work, accelerating the development of advanced optoelectronic devices.
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Introduction: The Strategic Role of 3-Bromo-9-octyl-9H-carbazole in Organic Electronics
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 3-Bromo-9-octyl-9H-carbazole in the field of organic electronics.
This compound is a tailored organic semiconductor building block that has garnered significant interest in the advancement of organic electronic devices. Its molecular architecture is strategically designed to offer a combination of desirable properties: the carbazole core provides a robust, electron-rich system with excellent hole-transporting capabilities and high thermal stability.[1][2] The introduction of a bromine atom at the 3-position serves as a versatile reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex, functional molecules.[3] Furthermore, the N-alkylation with an octyl group enhances solubility in common organic solvents and improves film-forming properties, which are crucial for device fabrication.[4] This unique combination of features makes this compound a valuable precursor for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 628337-00-8 | [5] |
| Molecular Formula | C20H24BrN | [5] |
| Molecular Weight | 358.32 g/mol | [5] |
| Appearance | White to off-white powder/crystals | [6] |
| Purity | >99% | [7] |
| Storage | Sealed in a dry environment at room temperature | [5] |
Core Applications in Organic Electronics
The versatile nature of this compound allows for its use in various organic electronic devices. Its primary role is as a foundational building block for synthesizing more complex, high-performance materials.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, carbazole derivatives are extensively used due to their high triplet energy and excellent charge-transporting properties.[8] this compound is a key intermediate for creating:
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy than the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer.[9] The carbazole moiety is known for its high triplet energy, making its derivatives suitable as hosts, particularly for blue PhOLEDs.[6][8]
-
Hole-Transporting Materials (HTMs): The electron-rich nature of the carbazole core facilitates efficient hole injection and transport from the anode to the emissive layer, a critical function for balanced charge carrier recombination and high device efficiency.[1][10]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of TADF molecules often involves linking electron-donating and electron-accepting units. The this compound can serve as a precursor to the electron-donating component in such systems.[6]
Protocol 1: Synthesis of a Bipolar Host Material for OLEDs using this compound
This protocol outlines a general synthetic route to a bipolar host material by functionalizing this compound with an electron-accepting moiety via a Suzuki coupling reaction.
Diagram: Synthetic Workflow for a Bipolar Host Material
Caption: Synthetic pathway from this compound to a bipolar host material.
Materials:
-
This compound
-
An appropriate electron-accepting boronic acid or ester (e.g., a pyridine or triazine derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous toluene and water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1 equivalent) and the electron-accepting boronic ester (1.2 equivalents) in anhydrous toluene.
-
Add the palladium catalyst (0.05 equivalents) and the base (3 equivalents, dissolved in a minimal amount of water).
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add distilled water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final bipolar host material.
Organic Field-Effect Transistors (OFETs)
The excellent hole-transporting properties of carbazole derivatives also make them promising candidates for the active layer in p-type OFETs.[2] The octyl side chain in this compound can aid in achieving the ordered molecular packing in the solid state, which is essential for efficient charge transport and high charge carrier mobility.[11] While this compound itself may not be the final active material, it serves as a crucial starting point for synthesizing more complex molecules with extended π-conjugation, leading to improved OFET performance.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a generic OFET device to test the performance of a new semiconductor material derived from this compound.
Diagram: OFET Device Architecture
Caption: Schematic of a bottom-gate, top-contact Organic Field-Effect Transistor.
Procedure:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer, which will serve as the gate and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the interface with the organic semiconductor.
-
Active Layer Deposition: Dissolve the synthesized organic semiconductor in a suitable solvent (e.g., chloroform or chlorobenzene) and deposit it onto the treated substrate using a technique like spin-coating or drop-casting to form a thin film.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.
-
Electrode Deposition: Thermally evaporate the source and drain electrodes (typically Gold) through a shadow mask onto the semiconductor layer.
-
Device Characterization: Measure the electrical characteristics of the OFET, such as output and transfer curves, using a semiconductor parameter analyzer to determine key metrics like charge carrier mobility and the on/off ratio.
Organic & Perovskite Solar Cells
In the context of solar cells, carbazole derivatives are primarily investigated as hole-transporting materials (HTMs) in both organic photovoltaics (OPVs) and perovskite solar cells (PSCs).[12][13] An efficient HTM in a solar cell must have appropriate energy levels (HOMO and LUMO) to facilitate the extraction of holes from the photoactive layer and their transport to the anode, while simultaneously blocking electrons. The tunability of the electronic properties of carbazole derivatives through chemical modification makes them highly attractive for this application.[1] this compound can be used to synthesize novel HTMs with optimized energy levels and enhanced stability.
Conclusion and Future Outlook
This compound stands out as a versatile and valuable building block in the field of organic electronics. Its well-defined structure offers a reliable platform for the synthesis of a wide array of functional materials for OLEDs, OFETs, and solar cells. The strategic placement of the bromo substituent allows for precise chemical modifications, enabling researchers to fine-tune the optoelectronic properties of the resulting materials to meet the specific demands of various devices. As the quest for more efficient and stable organic electronic devices continues, the importance of well-designed molecular precursors like this compound is set to grow, paving the way for the next generation of flexible, low-cost, and high-performance electronics.
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-
ResearchGate. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole - PMC. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-9-methyl-9H-carbazole | C13H10BrN | CID 2729031. Retrieved from [Link]
-
PubMed Central. (2021-11-09). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - Journal of Materials Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Retrieved from [Link]
-
Frontiers. (2021-04-13). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels. Retrieved from [Link]
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Physical Chemistry Research. (n.d.). Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations. Retrieved from [Link]
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PubMed Central. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]
-
ChemBK. (2024-04-10). 9H-Carbazole, 3-broMo-9-ethyl-. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-9-octyl-9H-carbazole
Welcome to the dedicated technical support resource for the synthesis of 3-Bromo-9-octyl-9H-carbazole. This guide is designed for researchers, medicinal chemists, and materials scientists to provide in-depth troubleshooting, actionable protocols, and answers to frequently encountered challenges. Our goal is to empower you to optimize your reaction yields, improve product purity, and streamline your synthetic workflow.
The primary route to this compound is the N-alkylation of 3-bromo-9H-carbazole with an octyl halide. While seemingly straightforward, this reaction is susceptible to various issues that can significantly impact yield and purity. This guide provides a systematic approach to identifying and resolving these common experimental hurdles.
General Synthetic Workflow
The synthesis process can be broken down into several key stages, each with critical parameters that influence the outcome. Understanding this flow is the first step in effective troubleshooting.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing causal analysis and corrective actions.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a significant amount of unreacted 3-bromo-9H-carbazole, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: This is one of the most common issues and typically points to one of four key areas: inadequate deprotonation, poor alkylating agent reactivity, suboptimal solvent choice, or incorrect temperature.
A. Inadequate Deprotonation of Carbazole
-
Causality: The N-H bond of carbazole (pKa ≈ 17 in DMSO) must be deprotonated to form the nucleophilic carbazolide anion. If the base is too weak or inefficiently utilized, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.
-
Solutions:
-
Base Selection: While potassium carbonate (K2CO3) is sometimes used, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) are often more effective.[1][2] For instance, a procedure using KOH in DMF has been shown to produce high yields.[3]
-
Physical Form of Base: Ensure the base is a fine powder to maximize surface area. Grinding KOH or K2CO3 in a mortar and pestle before use can significantly improve reaction rates.[1]
-
Anhydrous Conditions: Water can consume the base and protonate the carbazolide anion, quenching the reaction. Use anhydrous solvents and consider drying the base in an oven before use, especially if using powdered KOH or K2CO3.[1][4]
-
B. Poor Reactivity of the Alkylating Agent
-
Causality: The reaction is a classic SN2 substitution. The rate is highly dependent on the leaving group. The reactivity order is I > Br > Cl.
-
Solutions:
-
Use 1-Iodooctane: If yields are poor with 1-bromooctane, switching to 1-iodooctane will significantly accelerate the reaction.
-
Catalytic Potassium Iodide (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of potassium iodide (KI) to your reaction with 1-bromooctane.[5][6] This generates the more reactive 1-iodooctane in situ.
-
C. Suboptimal Solvent Choice
-
Causality: The solvent must be able to dissolve the carbazolide salt and should be aprotic to avoid protonating the nucleophile.
-
Solutions:
-
Recommended Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are standard choices.[1][3] DMF is very common and effective for this alkylation.[3]
-
Ensure Anhydrous Solvent: As mentioned, water is detrimental. Always use a dry, anhydrous grade of solvent for the reaction.[1]
-
D. Incorrect Temperature or Reaction Time
-
Causality: Like most reactions, N-alkylation requires sufficient thermal energy. However, excessively high temperatures can promote side reactions, such as elimination of the alkyl halide.
-
Solutions:
-
Temperature Optimization: Many procedures start at room temperature after adding the alkyl halide and may require gentle heating (e.g., 60-80 °C) to proceed to completion.[1]
-
Reaction Monitoring: Do not rely on a fixed reaction time from the literature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common eluent system is ethyl acetate/hexane.[7] The product, being less polar than the starting carbazole, will have a higher Rf value. The reaction is complete when the 3-bromo-9H-carbazole spot has disappeared.
-
Caption: Decision tree for troubleshooting low reaction conversion.
Issue 2: Significant Formation of Side Products
Question: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these impurities and how can I prevent them?
Answer: Side product formation is often a result of reaction conditions being too harsh or not selective enough. The primary culprits are elimination reactions and decomposition.
-
Causality (Elimination): Strong, sterically hindered bases (like potassium tert-butoxide) or high temperatures can cause the base to act as a proton abstractor on the alkyl chain, leading to the formation of octene via an E2 elimination pathway. While less common with primary halides and unhindered bases like KOH, it can occur at elevated temperatures.
-
Solution:
-
Use a less hindered base (KOH, K2CO3, NaH).
-
Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Causality (Decomposition): Carbazole and its derivatives can be sensitive to very strong bases or prolonged exposure to high heat, leading to decomposition and the formation of colored impurities.
-
Solution:
-
Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed.
-
Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, especially if the reaction is heated for a long time.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a phase-transfer catalyst (PTC) to improve the reaction?
-
A: Yes. Using a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective.[1][8] A PTC facilitates the transfer of the carbazolide anion from the solid phase (or aqueous phase if using aqueous KOH) into the organic phase where the alkyl halide is, dramatically accelerating the reaction. This often allows for milder conditions (lower temperatures, weaker bases like K2CO3) and can lead to cleaner reactions and higher yields.[1][8]
-
-
Q2: Is microwave irradiation a viable option for this synthesis?
-
A: Absolutely. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[8] The high energy input rapidly heats the reaction mixture, often leading to high yields. Protocols often involve adsorbing the reactants onto a solid support like potassium carbonate and irradiating in a microwave reactor.[8]
-
-
Q3: How should I purify the final product?
-
A: The standard purification involves two main steps. First, perform an aqueous workup by pouring the reaction mixture into a large volume of cold water to precipitate the crude product.[3] Filter the solid and wash it thoroughly with water to remove the solvent (DMF/DMSO) and inorganic salts. Second, purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[7] For a final, high-purity product, recrystallization from a solvent like ethanol or methanol can be performed.[3][9]
-
-
Q4: What are the key differences when scaling up this reaction?
-
A: When scaling up, heat management becomes critical. The N-alkylation is often exothermic, especially during the initial addition of the alkyl halide. Ensure you have adequate cooling and add the 1-bromooctane slowly to control the temperature. Efficient stirring is also crucial to maintain a homogeneous mixture, especially with solid bases.
-
Optimized Experimental Protocols
Protocol 1: Standard N-Alkylation with KOH in DMF
This protocol is based on a well-established and high-yielding procedure.[3]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-bromo-9H-carbazole (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add finely powdered potassium hydroxide (KOH, 1.5-2.0 eq) to the solution and stir the mixture at room temperature for 40-60 minutes. The solution should become a suspension of the potassium carbazolide salt.
-
Alkylation: Add 1-bromooctane (1.2-1.5 eq) dropwise to the stirring mixture. A slight exotherm may be observed.
-
Reaction: Stir the resulting mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a large volume of ice-cold water. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash it extensively with water, and dry it under vacuum.
-
Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This method can be faster and cleaner, often avoiding the need for strong bases like NaH.
-
Setup: To a round-bottom flask, add 3-bromo-9H-carbazole (1.0 eq), potassium carbonate (K2CO3, 2.0-3.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and a suitable solvent like acetone or acetonitrile.
-
Alkylation: Add 1-bromooctane (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is often complete within 4-8 hours.
-
Workup: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a solvent like dichloromethane, wash with water, dry the organic layer over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
Data Summary: Influence of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Base | K2CO3 | KOH | NaH | NaH > KOH > K2CO3 . Yield increases with base strength due to more efficient deprotonation of the carbazole N-H.[1] |
| Solvent | Acetone | THF | DMF / DMSO | DMF/DMSO > THF > Acetone . Higher polarity aprotic solvents better solvate the carbazolide anion, increasing nucleophilicity and reaction rate.[1] |
| Catalyst | None | KI (cat.) | TBAB (cat.) | TBAB / KI > None . Catalysts significantly accelerate the reaction. KI generates a more reactive alkyl iodide, while TBAB enhances anion solubility.[1][5] |
| Temperature | Room Temp | 60 °C | 100 °C | 60 °C often optimal . Room temperature may be too slow. High temperatures (>80-100 °C) can increase the rate of side reactions like elimination. |
References
-
Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate. [Link]
-
Krygowski, M. et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E, 71(Pt 10), o1067–o1068. [Link]
-
Bogdal, D. (2001). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros. [Link]
-
Somfai, T. et al. (2019). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 15, 2358–2366. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Ennis, M. D. et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E, 64(Pt 10), o2147. [Link]
- Method for synthesis of N-alkyl carbazole and derivatives thereof.
-
Problematic N-Alkylation. Reddit r/chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]
-
Duan, X.-M. et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E, E61, o3977–o3978. [Link]
-
Huang, P.-M. & Wang, X.-C. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E, 65(Pt 7), o1589. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kumar, A. et al. (2021). recent developments in c−h functionalization of carbazoles. Tetrahedron, 96, 132334. [Link]
-
Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles. Royal Society of Chemistry. [Link]
-
Lee, S. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 21008-21012. [Link]
-
Al-Ostath, A. et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules, 27(22), 7984. [Link]
-
Huang, P.-M. & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E, 65(Pt 7), o1763. [Link]
-
Huang, P.-M. & Wang, X.-C. (2009). (PDF) 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. [Link]
-
Almássy, L. et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]
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- 9. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 3-Bromo-9-octyl-9H-carbazole
Welcome to the technical support center for the synthesis of 3-Bromo-9-octyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a crucial process for developing materials used in organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1][2][3][4] The molecule's architecture, featuring a carbazole core, an alkyl chain for solubility, and a bromine atom for further functionalization, makes it a versatile building block. The synthesis is typically approached via two primary routes:
-
Route A: N-alkylation of carbazole with an octyl halide, followed by bromination.
-
Route B: Bromination of carbazole, followed by N-alkylation with an octyl halide.
Both pathways have their own set of challenges, from regioselectivity issues to the formation of stubborn impurities. This guide will address the most common problems encountered in both synthetic routes.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Part 1: Troubleshooting the N-Alkylation of Carbazole
The N-alkylation of carbazole is the first step in Route A and the second in Route B. While seemingly straightforward, several issues can arise.
FAQ 1: My N-alkylation reaction is slow or incomplete. What are the possible causes and solutions?
-
Underlying Cause: Insufficient deprotonation of the carbazole nitrogen is a common culprit. The pKa of the carbazole N-H is approximately 16, requiring a sufficiently strong base to generate the nucleophilic carbazolide anion.[5]
-
Troubleshooting Protocol:
-
Base Selection: Ensure your base is strong enough. While potassium carbonate can be used, stronger bases like sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (KOt-Bu) are often more effective.[6][7]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to dissolve the carbazolide salt and facilitate the reaction.
-
Temperature: If the reaction is sluggish at room temperature, gently heating to 60-80 °C can increase the rate. Microwave-assisted synthesis can also dramatically reduce reaction times.[6][8]
-
Phase-Transfer Catalysis: For reactions using bases like KOH in a two-phase system, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is essential to shuttle the carbazolide anion into the organic phase.[5]
-
FAQ 2: I'm observing multiple spots on my TLC plate after the N-alkylation reaction. What are the likely side products?
-
Underlying Cause: The primary side product is often unreacted starting material. In some cases, C-alkylation can occur, though it is less common for carbazole itself. With more complex carbazole derivatives, competitive alkylation at other nucleophilic sites can be an issue.
-
Troubleshooting Protocol:
-
Confirm Complete Deprotonation: Before adding the alkyl halide, ensure the carbazole has been fully deprotonated by the base. This can be monitored by the cessation of hydrogen gas evolution if using NaH.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent (1-bromooctane) to drive the reaction to completion.
-
Purification: Unreacted carbazole and the desired N-alkylated product often have different polarities, allowing for separation by column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
| Parameter | Recommendation | Rationale |
| Base | NaH, KOH, KOt-Bu | Ensures complete deprotonation of the carbazole nitrogen. |
| Solvent | DMF, DMSO | Polar aprotic solvents aid in dissolving the carbazolide salt. |
| Temperature | 25-80 °C | Higher temperatures can increase reaction rates. |
| Catalyst | TBAB (for PTC) | Facilitates the reaction in two-phase systems. |
Part 2: Troubleshooting the Bromination of the Carbazole Core
The regioselective bromination of the carbazole ring system is critical for obtaining the desired 3-bromo isomer.
FAQ 3: My bromination reaction is producing a mixture of isomers (e.g., 3,6-dibromo, 1-bromo). How can I improve the regioselectivity for the 3-position?
-
Underlying Cause: The carbazole ring has multiple activated positions for electrophilic substitution. The 3 and 6 positions are electronically favored, but the 1 and 8 positions can also react. Over-bromination to form 3,6-dibromo-9-octyl-9H-carbazole is a very common side reaction.
-
Troubleshooting Protocol:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination.[9][10][11] Using elemental bromine (Br₂) is more aggressive and often leads to over-bromination.
-
Stoichiometry: Carefully control the stoichiometry of NBS. Use 1.0-1.05 equivalents to favor monosubstitution.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.
-
Solvent: Dichloromethane (DCM) or chloroform are common solvents for this reaction.[10]
-
FAQ 4: How can I effectively separate the desired 3-bromo isomer from unreacted starting material and di-brominated byproducts?
-
Underlying Cause: The polarity differences between the starting material, the desired product, and the di-brominated byproduct can be subtle, making purification challenging.
-
Troubleshooting Protocol:
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method. A shallow gradient of a non-polar eluent system (e.g., hexane/DCM) is recommended. The di-brominated product is typically the least polar, followed by the mono-brominated product, with the unreacted starting material being the most polar.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/hexane) can enrich the desired isomer.[9][12]
-
Caption: Controlling regioselectivity in the bromination of 9-octyl-9H-carbazole.
Part 3: General Troubleshooting and Purification
FAQ 5: My final product appears to be an oil or a waxy solid and is difficult to purify. What can I do?
-
Underlying Cause: The presence of the long octyl chain can lower the melting point of the final product and make it less crystalline. Residual solvent or greasy byproducts can also contribute to this issue.
-
Troubleshooting Protocol:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating.
-
Trituration: Try triturating the crude product with a cold non-polar solvent like hexane or pentane. This can often help to solidify the product by washing away more soluble impurities.
-
Chromatography: If the product remains an oil, purification by column chromatography is necessary. It is often easier to handle the product as a solution in a volatile solvent during purification. After chromatography, concentrate the pure fractions and dry under high vacuum.
-
FAQ 6: I am having trouble with the work-up of my reaction. Are there any general tips?
-
Underlying Cause: The choice of work-up procedure is crucial for removing inorganic salts, excess reagents, and catalysts.
-
Troubleshooting Protocol:
-
Quenching: For reactions involving strong bases like NaH, quench the reaction carefully with a saturated aqueous solution of ammonium chloride or water.[13]
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[13][14] Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove residual water and then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.[13][14]
-
References
- Caulfield, T., et al. (2002). Synthesis and biological evaluation of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives as potential anticancer agents. Molecules, 7(10), 733-747.
- Colacot, T. J., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 563-573.
-
Bogdal, D. (2016). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved from [Link]
- Herbst, W., & Hunger, K. (1994). Process for the preparation of N-alkyl carbazoles. Google Patents.
-
Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]
-
Bogdal, D., & Pielichowski, J. (1995). Rapid N-alkylation of carbazole, phenothiazine and acridone under microwave irradiation. ResearchGate. Retrieved from [Link]
- Reddy, B. V. S., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2674-2683.
-
Kobayashi, S., et al. (2016). Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. ResearchGate. Retrieved from [Link]
- Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
-
Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ACS Publications. Retrieved from [Link]
-
Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.
- Al-Amiery, A. A., et al. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(2), 266-274.
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PMC. Retrieved from [Link]
-
El-Gendy, A. A. (2010). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]
-
Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate. Retrieved from [Link]
-
de Oliveira, K. T., & Ceschin, A. M. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Retrieved from [Link]
-
Çapan, A. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. Retrieved from [Link]
-
Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PMC. Retrieved from [Link]
-
Duan, X. -F., et al. (2007). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. PMC. Retrieved from [Link]
-
Zherebtsov, D. A., et al. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Retrieved from [Link]
-
Oprea, A., et al. (n.d.). Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular Structures. Electronic Supplementary Information. Retrieved from [Link]
- Zhang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online, 14(1), 221-235.
- Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles. Thesis.
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. ResearchGate. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
-
Khan, I., et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Retrieved from [Link]
-
Duan, X. -F., et al. (2007). 9-Benzyl-3-bromo-9H-carbazole. PMC. Retrieved from [Link]
-
Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. Retrieved from [Link]
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. PMC. Retrieved from [Link]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 9. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
overcoming solubility issues of 3-Bromo-9-octyl-9H-carbazole during synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-9-octyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges, particularly solubility issues, encountered during the synthesis and purification of this compound.
Introduction
This compound is a key building block in the development of organic electronic materials and pharmaceutical compounds. Its synthesis, while conceptually straightforward, can present challenges related to solubility, reaction optimization, and purification. This guide provides practical, experience-driven advice to navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route is a two-step synthesis starting from carbazole:
-
Bromination: Electrophilic bromination of the carbazole core, typically at the 3-position.
-
N-Alkylation: Subsequent alkylation of the nitrogen atom of 3-bromo-9H-carbazole with an octyl halide.
Q2: I am having trouble dissolving 3-Bromo-9H-carbazole for the N-alkylation step. What solvents are recommended?
3-Bromo-9H-carbazole has limited solubility in many common organic solvents at room temperature. For the N-alkylation reaction, polar aprotic solvents are generally the most effective.
-
Recommended Solvents:
-
N,N-Dimethylformamide (DMF): Widely used and effective at dissolving the carbazole starting material, especially with gentle heating.[1][2][3]
-
Dimethyl sulfoxide (DMSO): Another excellent option that can facilitate the dissolution of carbazole derivatives.
-
Tetrahydrofuran (THF): Can be used, but may require heating to achieve sufficient solubility. Ensure you are using anhydrous THF, as water can interfere with the reaction.[4]
-
Q3: My N-alkylation reaction is sluggish or not proceeding to completion. What are the likely causes?
Several factors can contribute to a slow or incomplete N-alkylation reaction. Here’s a troubleshooting checklist:
-
Base Strength and Solubility: The deprotonation of the carbazole nitrogen is a critical step.
-
Weak Base: If you are using a weak base like potassium carbonate (K2CO3), the equilibrium may not favor the deprotonated carbazole.
-
Insoluble Base: The base must be sufficiently soluble in the reaction medium to be effective.
-
-
Leaving Group on the Alkyl Chain: The nature of the halide on the octyl chain is important.
-
Reactivity Order: Iodo > Bromo > Chloro. If you are using 1-chlorooctane, the reaction will be significantly slower than with 1-bromooctane or 1-iodooctane.
-
-
Reaction Temperature: Many N-alkylation reactions of carbazoles require heating to proceed at a reasonable rate.
-
Water Contamination: The presence of water can quench the carbazolide anion and hydrolyze the alkyl halide.
Q4: What are the best methods for purifying the final product, this compound?
The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is challenging or if impurities have similar solubility profiles, column chromatography is a reliable alternative.
Troubleshooting Guide: Overcoming Solubility Issues
Solubility problems with this compound can manifest during the reaction, work-up, and purification phases. The octyl chain significantly increases the non-polar character of the molecule compared to its precursor, 3-bromo-9H-carbazole.
Predicted Qualitative Solubility of this compound
Based on the "like dissolves like" principle and data from structurally similar 9-hexylcarbazole, the following qualitative solubility profile can be predicted.[5]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Chloroform, Dichloromethane | High | The non-polar octyl chain and the aromatic carbazole core dominate the molecule's character. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate | These solvents can interact with the polarizable carbazole ring system. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The long alkyl chain limits solubility in highly polar protic solvents. |
| Highly Polar | Water, DMSO | Very Low to Insoluble | The molecule is predominantly non-polar and will not readily dissolve in highly polar solvents. |
Issue 1: Crude product precipitates as an oil during work-up.
Causality: This often occurs when the reaction mixture in a polar solvent (like DMF) is quenched with water. The sudden increase in polarity causes the non-polar product to crash out of solution as an oil rather than a solid, making it difficult to handle and purify.
Solutions:
-
Extraction with a Non-Polar Solvent: Instead of directly filtering, perform a liquid-liquid extraction. Extract the aqueous mixture with a water-immiscible organic solvent in which the product is highly soluble, such as dichloromethane (DCM) or ethyl acetate.[2][3] Wash the organic layer with brine to remove residual DMF and water.
-
Controlled Precipitation: If you must precipitate with water, try adding the water slowly to a vigorously stirred solution of the reaction mixture. Seeding with a small crystal of the pure product can sometimes induce crystallization over oiling out.
Issue 2: Difficulty finding a suitable recrystallization solvent.
Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Finding a single solvent with these properties can be challenging for molecules like this compound.
Solutions:
-
Solvent Screening:
-
Systematic Approach: Test the solubility of a small amount of your crude product in various solvents at room temperature and then with heating. Good candidates will show poor solubility at room temperature and complete dissolution upon heating.
-
Commonly Successful Solvents for N-Alkylcarbazoles:
-
Alcohols: Ethanol and methanol are often good choices.[6]
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be very effective. For example, you could dissolve the crude product in a minimal amount of hot DCM or toluene and then slowly add a non-polar solvent like hexane or heptane until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
-
-
Charcoal Treatment: If your product is colored, this may be due to high molecular weight, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help remove these impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the N-alkylation of carbazoles.[4][7]
Materials:
-
3-Bromo-9H-carbazole
-
1-Bromooctane
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 3-Bromo-9H-carbazole (1.0 eq) in anhydrous DMF, add powdered KOH (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes. You should observe the formation of the carbazolide anion.
-
Add 1-bromooctane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with DCM (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of toluene and hexane) to just cover the solid.
-
Heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain. BenchChem.
- Bezuglyi, Y., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.
-
ResearchGate. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Retrieved from [Link]
-
ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole??. Retrieved from [Link]
- The Royal Society of Chemistry. (2015).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents. BenchChem.
- Bezuglyi, Y., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen.
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Retrieved from [Link]
-
ResearchGate. (2025). Calculation of solubility of N-ethylcarbazole in ethanol+petroleum ether mixtures at various temperatures. Retrieved from [Link]
- Duan, X.-F., et al. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1589.
- Garon, C. N., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743.
- Duan, X.-F., et al. (2005). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 10), o3429–o3430.
-
ResearchGate. (2025). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.: Synthetic Communications. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
- University of Calgary. (2023). Solubility of Organic Compounds.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Carbazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination of carbazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, drawing on established principles and field-proven insights to help you overcome common challenges in your C-N coupling reactions.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues you might encounter during the Buchwald-Hartwig amination of carbazoles. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Scenario 1: Low to No Conversion of Starting Materials
You've set up your reaction with a carbazole, an aryl halide, a palladium catalyst, a phosphine ligand, and a base, but after the specified reaction time, you observe primarily unreacted starting materials.
Initial Diagnostic Questions:
-
Did you degas your solvent and reagents? Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.
-
Is your catalyst system appropriate for the substrates? The choice of ligand and palladium precursor is critical and substrate-dependent.
-
Is the base strong enough and soluble in the reaction medium? The base's role is to deprotonate the carbazole, a crucial step in the catalytic cycle.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low to no conversion.
Detailed Remediation Steps:
-
Ensure an Inert Atmosphere:
-
Protocol: Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes. Use freeze-pump-thaw cycles for more rigorous oxygen removal. All solid reagents should be dried and handled under an inert atmosphere (glovebox or Schlenk line).
-
-
Optimize the Catalyst and Ligand System:
-
Rationale: The electronic and steric properties of the phosphine ligand are paramount for an efficient reaction.[1] Bulky, electron-rich biarylphosphine ligands often facilitate the oxidative addition and reductive elimination steps.
-
Recommendations:
-
For electron-rich carbazoles, ligands like XPhos or RuPhos may be effective.
-
For sterically hindered substrates, consider more specialized ligands like BrettPhos.[2][3]
-
Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can lead to more reproducible formation of the active Pd(0) species compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
-
-
Re-evaluate the Base and Solvent:
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[4] If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[2][4]
-
Solvent Choice: Toluene and 1,4-dioxane are standard solvents.[5] Ensure the chosen solvent can dissolve the reactants and that the reaction temperature is appropriate for the solvent's boiling point. The solubility of the base is also a key factor; poor solubility can hinder the reaction.[4][6][7]
-
Scenario 2: Product Decomposition or Side Product Formation
The reaction shows consumption of starting materials, but the desired product is either absent or present in low yields, with significant formation of byproducts.
Potential Causes and Solutions:
-
Hydrodehalogenation of the Aryl Halide: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination.
-
Homocoupling of the Aryl Halide: Formation of biaryl compounds can occur, especially at high temperatures.
-
Solution: Lowering the reaction temperature and ensuring a truly anaerobic environment can mitigate this.
-
-
Decomposition of Starting Materials or Product: Carbazoles and their derivatives can be sensitive to strong bases and high temperatures.
-
Solution: Screen weaker bases (e.g., K₃PO₄) or try running the reaction at a lower temperature for a longer duration.[2]
-
Scenario 3: Irreproducible Results
A previously successful reaction is now failing or giving significantly lower yields under what appear to be identical conditions.
Checklist for Reproducibility:
-
Reagent Quality:
-
Palladium Source: Is the catalyst from a new bottle? Has the old one been exposed to air?
-
Ligand: Phosphine ligands can oxidize over time. Store them under an inert atmosphere.
-
Base: Strong bases like NaOtBu are hygroscopic. Use freshly opened bottles or dry the base before use.
-
Solvent: Ensure the solvent is anhydrous and freshly distilled or from a sealed bottle.
-
-
Reaction Setup:
-
Stirring: Inconsistent stirring can lead to localized heating and poor mixing, especially with heterogeneous bases.[4]
-
Temperature Control: Calibrate your heating block or oil bath to ensure accurate temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
A1: The generally accepted mechanism involves a Pd(0) active species. The cycle consists of three main steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) center to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The carbazole coordinates to the Pd(II) complex, and a base removes the N-H proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylcarbazole product and regenerating the Pd(0) catalyst.[1][4][8]
Caption: The Buchwald-Hartwig catalytic cycle.
Q2: How does the nature of the carbazole substrate affect the reaction?
A2: The electronic properties of the carbazole are important. Electron-donating groups on the carbazole ring can increase the nucleophilicity of the nitrogen, potentially facilitating the reaction. Conversely, strongly electron-withdrawing groups can make the N-H bond more acidic but may decrease the nucleophilicity of the resulting anion. Computational studies have shown that more electron-rich amido groups lead to faster reductive elimination.[9][10]
Q3: Can I use aryl chlorides for the amination of carbazoles?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[11] To couple aryl chlorides, more specialized and highly active catalyst systems are often required, typically involving bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos.[3]
Q4: My pre-catalyst activation generates NH-carbazole as a byproduct. Can this interfere with my reaction?
A4: Yes, this is a known phenomenon with certain palladacycle pre-catalysts derived from 2-aminobiphenyl. The NH-carbazole byproduct can react with the Pd(II) oxidative addition intermediate to form a stable aryl carbazolyl Pd(II) complex. This complex can act as a resting state for the catalyst, influencing the overall reaction rate.[9][10] In some cases, this can be beneficial by minimizing catalyst decomposition, but it can also inhibit the reaction by sequestering the active catalyst.[9][10]
Q5: What are the best practices for setting up a Buchwald-Hartwig reaction for screening?
A5:
-
Use a Pre-catalyst: For consistency, use a well-defined pre-catalyst.
-
Parallel Screening: Set up reactions in parallel to screen different ligands, bases, and solvents simultaneously.
-
Stoichiometry: A typical starting point is 1.0 eq. of the limiting reagent (often the carbazole), 1.2-1.5 eq. of the other coupling partner, 1.5-2.0 eq. of the base, and 1-5 mol% of the palladium catalyst.
-
Controls: Always run a control reaction with no catalyst to ensure the reaction is indeed palladium-catalyzed.
Recommended Starting Conditions for Screening
| Component | Recommendation | Notes |
| Palladium Source | XPhos Pd G3 or RuPhos Pd G3 | 1-2 mol%. Good starting points for a wide range of substrates.[4] |
| Aryl Halide | Aryl Bromide | Generally more reactive than aryl chlorides.[4] |
| Base | NaOtBu or LHMDS | 1.5-2.0 eq. Strong bases that are effective in many cases.[2][4] |
| Solvent | Toluene or Dioxane | Ensure the solvent is anhydrous.[5] |
| Temperature | 80-110 °C | Adjust based on the solvent and substrate reactivity. |
| Atmosphere | Nitrogen or Argon | Crucial for preventing catalyst deactivation. |
References
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications. (URL: [Link])
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. (URL: [Link])
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (URL: [Link])
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (URL: [Link])
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
preventing degradation of 3-Bromo-9-octyl-9H-carbazole during device fabrication
Welcome to the technical support center for 3-Bromo-9-octyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile carbazole derivative in their device fabrication processes. Here, we will address common challenges and provide in-depth, evidence-based solutions to prevent its degradation and ensure the reliability and performance of your devices.
I. Understanding the Stability of this compound
This compound is a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] Its excellent charge-transporting properties and high thermal stability are crucial for device efficiency and longevity.[1] However, like many organic semiconductors, it is susceptible to degradation under certain conditions encountered during device fabrication. Understanding these vulnerabilities is the first step toward mitigation.
Carbazole derivatives, in general, are known for their robust thermal properties.[3] The core structure is stable, but the substituted side chains and the bromine atom can be points of weakness. The primary degradation pathways of concern are photodegradation, thermal decomposition, and oxidation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changes color after exposure to ambient light. What is happening and how can I prevent it?
A1: Cause of Discoloration: Photodegradation
The observed color change is a strong indicator of photodegradation. Carbazole and its halogenated derivatives can absorb UV light, leading to the cleavage of the carbon-bromine (C-Br) bond.[4][5] This process, known as reductive debromination, generates radical species that can react further, leading to the formation of colored impurities and degradation of the material's electronic properties.[4][5]
Prevention Protocol:
-
Work under Inert and Dark Conditions: Whenever possible, handle solutions of this compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon) and with minimal light exposure.
-
Use Amber Glassware: Store solutions in amber-colored vials or flasks to filter out UV and blue light.
-
Solvent Choice: Use high-purity, degassed solvents. Residual oxygen in the solvent can participate in photo-oxidative degradation pathways.
-
Minimize Exposure Time: Prepare solutions immediately before use to minimize the time they are exposed to any light.
Q2: I'm observing a decrease in the performance of my devices after the annealing step. Could the thermal processing be degrading the this compound?
A2: Thermal Stability and Annealing Considerations
While carbazole derivatives are generally thermally stable, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation. The octyl chain, while enhancing solubility, can be susceptible to thermal decomposition at elevated temperatures.
Troubleshooting Thermal Degradation:
-
Optimize Annealing Parameters: The goal of annealing is to improve film morphology and charge transport, not to induce chemical changes.[6][7] Systematically vary the annealing temperature and time to find the optimal conditions that improve device performance without causing degradation. Start with lower temperatures and shorter durations.
-
Inert Atmosphere Annealing: Always perform annealing steps in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox or a vacuum oven). This minimizes the risk of oxidation.
-
Thermal Analysis: Before device fabrication, characterize the thermal stability of your specific batch of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This will provide precise data on its decomposition temperature and any phase transitions.
Recommended Annealing Parameters (Starting Point)
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 150 °C | Balances morphological improvement with minimizing thermal stress. |
| Time | 5 - 30 minutes | Sufficient for solvent removal and film ordering without prolonged heat exposure. |
| Atmosphere | Nitrogen or Argon (<10 ppm O₂) | Prevents oxidative degradation of the carbazole core and alkyl chain. |
Q3: The purity of my this compound seems to affect device reproducibility. What are the common impurities and how can I purify the material?
A3: The Critical Role of Purity
Even trace impurities in organic semiconductor materials can significantly impact device performance and lifespan.[1][8] For carbazole derivatives, common impurities can include unreacted starting materials, byproducts from the synthesis (e.g., di-brominated carbazoles), and isomeric impurities.[9] These impurities can act as charge traps, quenching sites for excitons, or introduce morphological defects in the thin film.
Purification Protocol: Column Chromatography
A standard and effective method for purifying this compound is column chromatography.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is typically effective. Start with a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane in a low ratio (e.g., 98:2 hexane:ethyl acetate).
-
Elution: Gradually increase the polarity of the eluent to separate the desired product from more polar and less polar impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Workflow for Material Purification and Verification
Caption: Purification and verification workflow for this compound.
Q4: I'm having issues with film morphology (e.g., dewetting, pinholes) when spin-coating this compound. How can I improve the film quality?
A4: Optimizing Film Formation
The quality of the thin film is paramount for device performance.[10] Issues like dewetting and pinhole formation are often related to solvent choice, substrate preparation, and spin-coating parameters. The interaction between the solvent and the molecule plays a significant role in the self-assembly and final morphology of the film.[11][12]
Strategies for Improved Film Quality:
-
Solvent Selection:
-
Solubility: Ensure the material is fully dissolved. Use a good solvent like chloroform, chlorobenzene, or toluene.
-
Boiling Point: Higher boiling point solvents evaporate more slowly, allowing more time for molecular self-organization and leading to more uniform films.
-
Solvent Mixtures: Using a mixture of a good solvent and a poor solvent can sometimes induce favorable aggregation and improve film crystallinity.
-
-
Substrate Treatment:
-
Cleaning: Thoroughly clean your substrates (e.g., ITO glass) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.
-
Surface Energy Modification: Treat the substrate with UV-ozone or an oxygen plasma to create a more hydrophilic surface, which can improve the wettability of the solution.
-
-
Spin-Coating Parameters:
-
Spin Speed: Lower spin speeds generally result in thicker films, while higher speeds produce thinner films. Slower speeds can also allow for more ordered film formation.
-
Acceleration: A slower acceleration rate can sometimes improve film uniformity.
-
-
Solvent Vapor Annealing (SVA): Exposing the freshly cast film to a solvent vapor atmosphere can promote molecular rearrangement and improve crystallinity and morphology.[7]
Degradation Pathway Overview
Caption: Key stressors and degradation pathways for this compound.
III. Concluding Remarks
The successful integration of this compound into high-performance electronic devices hinges on careful handling and optimized processing conditions to prevent its degradation. By understanding the potential degradation pathways—photochemical, thermal, and oxidative—and implementing the preventative measures and purification protocols outlined in this guide, researchers can significantly enhance the reliability and performance of their devices. Always prioritize material purity, controlled atmospheric conditions, and optimized thermal processing to unlock the full potential of this valuable carbazole derivative.
References
-
Li, A., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 622-631. Available from: [Link]
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PubMed. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Available from: [Link]
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Jacintha, T. A., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Reviews in Environmental Science and Bio/Technology, 16(3), 449-470. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. Available from: [Link]
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O'Driscoll, L. J., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Advances, 4(14), 2821-2843. Available from: [Link]
-
Wikipedia. OLED. Available from: [Link]
-
Gong, Y., et al. (2019). Impurity Conundrum of Organic Room Temperature Afterglow. ChemRxiv. Available from: [Link]
-
Fei, F., et al. (2024). Strong-bonding hole-transport layers reduce ultraviolet degradation of perovskite solar cells. Science, 383(6689), 1332-1338. Available from: [Link]
-
Rolston, N., et al. (2021). Nickel-oxide hole-transport layers prevent abrupt reverse-bias breakdown and permanent shorting of perovskite solar cells caused by pinhole defects. Journal of Materials Chemistry A, 9(1), 173-181. Available from: [Link]
-
ResearchGate. (n.d.). Impurity effect on carbazole derivatives. Available from: [Link]
-
MDPI. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Available from: [Link]
-
Oliver, R. D. J., et al. (2023). Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Joule, 7(11), 2565-2584. Available from: [Link]
-
PubMed. (2010). Degradation of carbazole and its derivatives by a Pseudomonas sp. Available from: [Link]
-
National Center for Biotechnology Information. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Available from: [Link]
-
Zhang, Y., et al. (2014). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. Soft Matter, 10(31), 5747-5755. Available from: [Link]
-
ResearchGate. (n.d.). Pathways proposed for the biotransformation of a 9H-carbazole, b 9H-fluorene, c and dibenzothiophene. Available from: [Link]
-
ResearchGate. (2010). Degradation of carbazole and its derivatives by a Pseudomonas sp. Available from: [Link]
-
MDPI. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Available from: [Link]
-
PubChem. 3-Bromo-9-hexyl-9H-carbazole. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. Available from: [Link]
-
Acros Pharmatech. This compound. Available from: [Link]
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National Center for Biotechnology Information. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Available from: [Link]
-
ResearchGate. (2014). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. Available from: [Link]
-
National Center for Biotechnology Information. (2007). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Available from: [Link]
-
PubChem. 3-bromo-9-methyl-9H-carbazole. Available from: [Link]
-
ThaiJo. (2021). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. Available from: [Link]
-
MDPI. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Available from: [Link]
-
National Center for Biotechnology Information. CID 157079221 | C24H16Br2N2. Available from: [Link]
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PubMed. (2009). 3-Bromo-9-(4-fluoro-benz-yl)-9H-carbazole. Available from: [Link]
-
National Center for Biotechnology Information. (2012). N 2-(7-Bromo-9-butyl-9H-carbazol-2-yl). Available from: [Link]
-
ResearchGate. (2022). (PDF) Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. Available from: [Link]
-
MDPI. (2020). Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. Available from: [Link]
-
PubMed. (2012). 9-(4-Bromo-phen-yl)-3,6-di-tert-butyl-9H-carbazole. Available from: [Link]
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Technical Support Center: 3-Bromo-9-octyl-9H-carbazole Film Quality Enhancement
Welcome to the technical support center for 3-Bromo-9-octyl-9H-carbazole. This guide is designed for researchers and scientists to troubleshoot and enhance the quality of thin films fabricated from this material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring you can adapt and optimize these methods for your specific application.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial challenges faced during the deposition of this compound films.
Q1: My spin-coated film of this compound appears hazy and non-uniform. What is the likely cause?
A1: A hazy or non-uniform appearance is often due to the rapid precipitation of the carbazole derivative from the solution before a smooth film can form. This can be caused by several factors:
-
Poor Solubility: The solvent may not be optimal for this compound. The octyl chain is added to improve solubility compared to the unsubstituted carbazole, but a non-optimal solvent can still lead to aggregation.[1]
-
Solvent Evaporation Rate: If the solvent evaporates too quickly, the molecules do not have sufficient time to self-assemble into an ordered, uniform layer.
-
Solution Concentration: A solution that is too concentrated can lead to aggregation and uneven film thickness.
Q2: I'm observing pinholes and dewetting in my film. How can I resolve this?
A2: Pinholes and dewetting are typically indicative of poor substrate-solution interaction. This is often related to the surface energy of your substrate being incompatible with the solvent and solute.[2] Key areas to investigate are:
-
Substrate Cleanliness: Organic residues or particulate contamination on the substrate can act as nucleation points for dewetting.[3][4]
-
Surface Energy Mismatch: The surface energy of the substrate needs to be compatible with the solvent. For many organic solvents, a more hydrophobic surface is preferable.
Q3: The electrical performance of my device is inconsistent across different batches. Could the film morphology be the reason?
A3: Absolutely. The morphology, crystallinity, and molecular orientation of the organic semiconductor film are critical to device performance.[5][6] Inconsistencies in these properties will directly impact charge transport and overall device efficiency. Factors such as minor variations in deposition speed, annealing temperature, or solution preparation can lead to significant differences in film structure.[2][7]
In-Depth Troubleshooting Guides
This section provides a more detailed, causal analysis of common problems with actionable protocols.
Issue 1: Poor Film Morphology and Uniformity
A common challenge in solution-processed organic semiconductors is achieving a uniform, crystalline film.[6] The following guide will help you systematically address this issue.
The final morphology of your film is a result of a complex interplay between the solvent, the this compound, and the substrate. The goal is to control the drying process to allow for molecular self-assembly into a well-ordered state.
Step 1: Solvent Selection and Optimization
The choice of solvent is paramount. A good solvent will not only fully dissolve the material but also have a boiling point that allows for a controlled evaporation rate.
-
Initial Solvent Screening: Start with common solvents for organic semiconductors like Chlorobenzene, Dichlorobenzene, Toluene, and Xylene.
-
Boiling Point Consideration: A higher boiling point solvent will evaporate more slowly, giving the molecules more time to arrange themselves. However, very high boiling points may require thermal assistance for complete removal.
-
Solvent Mixtures: Using a co-solvent system can be highly effective. A small fraction of a higher boiling point solvent can modulate the drying rate and improve film morphology.
| Solvent | Boiling Point (°C) | Typical Observations |
| Chloroform | 61.2 | Evaporates very quickly, often leading to amorphous, non-uniform films. |
| Toluene | 110.6 | Moderate evaporation rate, a good starting point for optimization. |
| Chlorobenzene | 131.7 | Slower evaporation, often promotes better crystallinity. |
| 1,2-Dichlorobenzene | 180.5 | Very slow evaporation, useful as an additive to control drying.[6] |
Step 2: Substrate Preparation and Surface Treatment
The substrate surface dictates the initial layer formation and molecular orientation.[5][8] An impeccably clean and properly treated surface is non-negotiable.[3]
-
Standard Cleaning Procedure:
-
Sequentially sonicate the substrate in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of dry nitrogen.
-
Treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove final organic residues and create a reactive surface.[4]
-
-
Surface Energy Modification:
-
For a more hydrophobic surface, which can be beneficial for certain organic solvents, you can treat the cleaned substrate with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) for SiO2 surfaces.
-
Issue 2: Low Crystallinity and Poor Molecular Ordering
For optimal charge transport, a high degree of crystallinity and favorable molecular packing are essential.[9] If your films are largely amorphous, the following steps can help.
Rapid solvent evaporation (kinetic trapping) often leads to a disordered, amorphous state. To achieve a more ordered, crystalline film (thermodynamically favorable state), the molecules need sufficient energy and time to arrange themselves.
Step 1: Thermal Annealing
Post-deposition thermal annealing is a widely used technique to improve crystallinity and reduce defects in organic semiconductor films.[5][10]
-
Procedure:
-
After deposition, transfer the film to a hotplate or into an oven within a nitrogen-filled glovebox to prevent oxidation.
-
Anneal at a temperature above the material's glass transition temperature but below its melting point. For many carbazole derivatives, a temperature range of 80°C to 150°C is a good starting point.
-
Anneal for a set time, typically 10-30 minutes.
-
Allow the film to cool slowly to room temperature.
-
-
Causality: The thermal energy allows the molecules to overcome kinetic barriers and rearrange into a more ordered, crystalline structure. This process can also help to remove residual solvent.[11][12]
Step 2: Solvent Vapor Annealing (SVA)
An alternative to thermal annealing, SVA involves exposing the film to a saturated vapor of a solvent.
-
Procedure:
-
Place the deposited film in a sealed chamber (e.g., a petri dish).
-
Place a small vial containing a solvent (the same one used for deposition or a different one) in the chamber, ensuring the liquid does not touch the film.
-
Leave the film exposed to the solvent vapor for a period ranging from minutes to hours.
-
-
Causality: The solvent vapor plasticizes the film, increasing molecular mobility and allowing for recrystallization at room temperature.
Caption: Workflow for optimizing film quality.
Advanced Optimization
For those looking to push the performance of their this compound films further, consider these advanced techniques.
Q: How can I achieve highly aligned crystalline domains for superior charge transport?
A: For creating highly oriented films, consider solution-shearing or blade-coating. These techniques apply a mechanical force during solvent evaporation, which can promote the growth of aligned single-crystal domains.[2][6] The direction of the shearing or coating directly influences the orientation of the crystals.
Caption: Inter-dependencies of key experimental parameters.
References
-
Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. ACS Publications. Available at: [Link]
-
Influence of substrate surfaces on the growth of organic films. TU Chemnitz. Available at: [Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. Journal of Materials Chemistry C. Available at: [Link]
-
Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials. Available at: [Link]
-
What kind of substrates are needed to prepare organic thin films? ResearchGate. Available at: [Link]
-
Dry Substrate Surface Cleaning. MKS Instruments. Available at: [Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Available at: [Link]
-
Synergistic Influence of FRET on a High Quantum Yield π- Conjugate Polycarbazole-ZnS Composite Thin Film. ACS Omega. Available at: [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. Available at: [Link]
-
Thin Film Deposition Techniques: A Comprehensive Review. Journal of Modern Nanotechnology. Available at: [Link]
-
Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. Available at: [Link]
-
What is the effect of post annealing on thin film? ResearchGate. Available at: [Link]
-
Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration. MDPI. Available at: [Link]
-
Overview of thin film deposition techniques. AIMS Materials Science. Available at: [Link]
-
Growth, structure and morphology of organic thin films. RWTH Publications. Available at: [Link]
-
Improving quality control of thin films: analysing characteristics in real-time. BUCCAL-PEP. Available at: [Link]
-
3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. National Institutes of Health (NIH). Available at: [Link]
-
Origin of poor doping efficiency in solution processed organic semiconductors. Royal Society of Chemistry. Available at: [Link]
-
ACS Applied Materials & Interfaces Journal. ACS Publications. Available at: [Link]
-
Thin Film Deposition Techniques: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Optimization of Thermal Annealing Effect on Sol-Gel-Driven Spin-Coated CdS Thin Films. ResearchGate. Available at: [Link]
-
Advance Deposition Techniques for Thin Film and Coating. SciSpace. Available at: [Link]
-
This compound. Acros Pharmatech. Available at: [Link]
-
Effects of thermal annealing and film thickness on the structural and optical properties of indium-tin-oxide thin films. arXiv. Available at: [Link]
-
Low Molecular Weight Acid-Modified Aluminum Nitride Powders for Enhanced Hydrolysis Resistance. MDPI. Available at: [Link]
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Technical Support Center: Enhancing Perovskite Solar Cell Stability with Carbazole-Based HTMs
Welcome to the technical support center for researchers, scientists, and professionals engaged in the development of stable perovskite solar cells (PSCs). This guide is dedicated to troubleshooting and optimizing devices that utilize carbazole-based Hole Transporting Materials (HTMs). Carbazole derivatives are a promising class of materials for replacing the less stable, incumbent HTM, spiro-OMeTAD, due to their excellent chemical stability, high hole mobility, and tunable energy levels.[1] However, realizing their full potential requires a nuanced understanding of the interplay between the HTM, the perovskite absorber, and the device architecture.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the use of carbazole HTMs in PSCs.
Q1: Why is the intrinsic stability of the HTM so critical for the overall longevity of a perovskite solar cell?
A1: The HTM plays several crucial roles in a PSC.[2] Primarily, it extracts "holes" (positive charge carriers) from the perovskite layer and transports them to the electrode. However, in the common n-i-p device structure, it also acts as a critical barrier, shielding the highly sensitive perovskite layer from environmental stressors like moisture and oxygen.[2] Many common failure mechanisms originate at the HTM/perovskite interface. A chemically and thermally robust HTM, like many carbazole derivatives, can significantly slow down these degradation pathways, leading to a much longer operational lifetime for the entire device.[1]
Q2: What are the primary degradation mechanisms associated with carbazole HTMs and their dopants?
A2: While carbazole cores are generally stable, the additives often used to improve their conductivity can be a major source of instability.
-
Hygroscopic Additives: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), a common p-dopant, is highly hygroscopic. It can absorb moisture from the environment, which then infiltrates the perovskite layer, causing its rapid degradation into lead iodide (PbI₂).[3][4]
-
Additive Migration: Mobile ions from dopants can migrate into the perovskite layer or towards the electrodes, especially under thermal stress or prolonged illumination. This can alter the electronic properties at the interfaces, leading to charge recombination and a drop in performance.
-
Morphological Changes: Some HTM/dopant systems can undergo morphological changes, such as crystallization or phase segregation, over time and at elevated temperatures. This can disrupt the hole extraction pathway and compromise the physical barrier against environmental factors.
Q3: What is the advantage of developing "dopant-free" carbazole HTMs?
A3: Developing dopant-free HTMs is a key strategy to enhance PSC stability.[5][6] By eliminating additives like Li-TFSI and 4-tert-butylpyridine (tBP), you remove the primary sources of moisture absorption and ion migration that degrade the perovskite.[6] The challenge lies in designing a carbazole molecule with intrinsically high hole mobility and conductivity, so it doesn't require these performance-enhancing, yet stability-compromising, additives.[7] Recent research has focused on creating fused-ring carbazole dimers and other conjugated polymers that exhibit excellent intrinsic charge transport properties.[7][8]
Q4: How does modifying the chemical structure of a carbazole molecule, for instance, by adding alkyl chains, improve stability?
A4: Molecular engineering of the carbazole HTM is a powerful strategy. Adding bulky, hydrophobic side chains (like ethylhexyl groups) to the carbazole core serves two main purposes:[9][10]
-
Increased Hydrophobicity: These "greasy" chains act as a moisture-repellent barrier, physically preventing water molecules from reaching the perovskite layer.[2][9][10] This can be verified by measuring the water contact angle on the HTM film surface; a higher angle indicates better hydrophobicity.[2]
-
Passivation and Steric Hindrance: The side chains can passivate defects on the perovskite surface and their physical bulk can sterically hinder the migration of mobile ions within the perovskite lattice, further enhancing stability.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems encountered when working with carbazole HTMs.
Issue 1: Rapid Power Conversion Efficiency (PCE) Decay in Ambient Air (First 72 Hours)
-
Symptom: You fabricate a PSC with a carbazole HTM that shows a promising initial PCE (>20%), but the efficiency drops by over 30% within three days of storage in a dry box or ambient air without encapsulation. A visible color change from dark brown/black to yellow is observed in the perovskite film.
-
Potential Causes & Diagnosis:
-
Hygroscopic Dopants: This is the most likely cause. The Li-TFSI dopant in your HTM solution is absorbing residual moisture, which is then degrading the perovskite layer.
-
Poor HTM Film Quality: The carbazole HTM film may not be uniform or dense, containing pinholes that expose the perovskite directly to the environment.
-
Interfacial Degradation: Poor chemical compatibility or energy level alignment at the perovskite/HTM interface can create pathways for rapid degradation.
-
-
Diagnostic & Solution Workflow:
Caption: Troubleshooting Workflow for Rapid PCE Decay.
-
Step-by-Step Protocol: Migrating to a Dopant-Free System
-
HTM Selection: Synthesize or procure a carbazole HTM designed for dopant-free application. Look for molecules with extended π-conjugation or fused cores which inherently possess higher mobility.[6][7]
-
Solution Preparation: Dissolve the dopant-free HTM in a suitable solvent (e.g., chlorobenzene, toluene) at an optimized concentration (typically 5-15 mg/mL).
-
Device Fabrication:
-
Fabricate your standard perovskite solar cell up to the perovskite deposition and annealing step.
-
Deposit the dopant-free HTM solution via spin-coating. Crucially, you must re-optimize the spin-coating parameters (speed, duration, acceleration) as the viscosity of the dopant-free solution will differ from the doped version.
-
Anneal the HTM layer at a temperature optimized for the specific material (e.g., 100 °C for 10 min).
-
-
Control Device: Fabricate an identical device using your original, doped carbazole HTM formulation.
-
Stability Testing: Store both unencapsulated devices in a controlled environment (e.g., 25 °C, 30% relative humidity) and measure their PCE at regular intervals (0, 8, 24, 48, 72 hours).
-
Validation: The device with the dopant-free HTM should retain a significantly higher percentage of its initial PCE compared to the control.[8]
-
Issue 2: Poor Thermal Stability (Degradation at 60-85 °C)
-
Symptom: Your unencapsulated devices show poor long-term stability during thermal stress tests (e.g., stored at 85 °C in a nitrogen-filled glovebox), with PCE dropping below 80% of its initial value (T80) in under 200 hours.
-
Potential Causes & Diagnosis:
-
HTM Glass Transition Temperature (Tg): The HTM may have a low Tg, causing it to become rubbery or morphologically unstable at elevated temperatures, disrupting charge transport.
-
Interdiffusion at Interfaces: At higher temperatures, atoms from the metal electrode (e.g., Gold, Silver) can diffuse through the HTM and react with the perovskite. Similarly, halide ions from the perovskite can migrate outwards.
-
Thermal Decomposition: Components of the HTM layer or residual solvents could be decomposing.
-
-
Diagnostic & Solution Workflow:
Caption: Troubleshooting Workflow for Thermal Instability.
-
Step-by-Step Protocol: Implementing a Crosslinkable Carbazole HTM
-
Material Selection: Choose a carbazole HTM functionalized with crosslinkable groups, such as vinyl or acrylate moieties.[11][12] These groups can form strong covalent bonds upon thermal or UV treatment.
-
HTM Deposition: Spin-coat the crosslinkable HTM solution onto the perovskite layer under standard conditions.
-
Crosslinking Step:
-
Transfer the substrate to a hotplate in an inert atmosphere (e.g., nitrogen glovebox).
-
Thermally anneal the film at a temperature sufficient to initiate crosslinking (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes). This process, known as in-situ polymerization, creates a robust, solvent-resistant 3D network.[12]
-
-
Solvent Resistance Test (Validation):
-
Prepare two identical HTM films on glass substrates: one crosslinked and one not.
-
Place a drop of a strong solvent used for perovskite deposition (e.g., DMF or DMSO) on both films.
-
The non-crosslinked film will readily dissolve, while the crosslinked film will remain intact, demonstrating its robustness.[11][12]
-
-
Device Completion and Testing: Complete the device fabrication by depositing the top electrode. Perform thermal stability tests at 85 °C alongside a non-crosslinked control device. The crosslinked device should exhibit a significantly extended T80 lifetime.
-
Part 3: Data Summary & Advanced Strategies
Comparative Stability of Carbazole HTM Strategies
The following table summarizes the impact of different stabilization strategies on device performance. The data is representative of typical improvements reported in the literature.
| Strategy | Key Molecular Feature | Typical T80 Lifetime (85°C, N₂) | Moisture Resistance | Reference |
| Standard Doped | Standard Carbazole + Li-TFSI | < 200 hours | Low | [3] |
| Hydrophobic Side Chains | Carbazole with Ethylhexyl groups | > 500 hours | High | [2][9][10] |
| Dopant-Free | Fused-ring Carbazole Dimer | > 800 hours | Medium-High | [6][7][8] |
| Crosslinkable | Carbazole with Vinyl groups | > 1000 hours | High | [11][12] |
| Interfacial Passivation | Carbazole-based SAMs | > 1000 hours | High | [13] |
Advanced Strategy: Interfacial Engineering with Carbazole-Based Self-Assembled Monolayers (SAMs)
For ultimate stability, addressing the perovskite/HTM interface is critical.[14][15][16] Defects at this interface act as recombination centers and initiation points for degradation.
-
Concept: A thin layer of a specially designed molecule, a self-assembled monolayer (SAM), is deposited on the perovskite before the bulk HTM. Carbazole-based SAMs are particularly effective.[17] They have a head group (e.g., phosphonic acid, carboxylate) that anchors to the perovskite surface, passivating defects, and a carbazole "tail" that facilitates efficient hole transport to the overlying HTM layer.[13]
-
Benefit: This approach provides a dual function: it heals the perovskite surface, boosting initial efficiency, and creates a highly stable, hydrophobic, and electronically matched interface, dramatically improving the device's operational lifetime under both thermal and atmospheric stress.[13][17]
References
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Title: Cross-linkable carbazole-based hole transporting materials for perovskite solar cells Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: New carbazole-based hole transporting materials to improve the stability of perovskite solar cells Source: TechXplore URL: [Link]
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Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells Source: OSTI.gov URL: [Link]
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Title: Development of Dopant-Free N,N′-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells Source: MDPI URL: [Link]
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Title: Dimeric Carbazole Core Based Dopant-Free Hole Transport Material for n-i-p Planar Perovskite Solar Cell Source: ResearchGate URL: [Link]
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Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells Source: National Laboratory of the Rockies URL: [Link]
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Title: Design of highly efficient HTMs for perovskite solar cells by changing the functional group position on carbazole Source: ResearchGate URL: [Link]
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Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells Source: ACS Publications URL: [Link]
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Title: Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells Source: Journal of the American Chemical Society URL: [Link]
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Title: Development of Dopant-Free N,N'-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells Source: PubMed URL: [Link]
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Title: Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance Source: ResearchGate URL: [Link]
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Title: Cross-linkable carbazole-based hole transporting materials for perovskite solar cells Source: ResearchGate URL: [Link]
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Title: Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells Source: MDPI URL: [Link]
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Title: Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell Source: ACS Publications URL: [Link]
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Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells (Journal Article) Source: OSTI.gov URL: [Link]
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Title: Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability Source: ACS Energy Letters URL: [Link]
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Title: Strategies to improve the stability of perovskite-based tandem solar cells Source: ScienceDirect URL: [Link]
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Title: Dual‐Interface Engineering in Perovskite Solar Cells with 2D Carbides Source: ResearchGate URL: [Link]
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Title: Research Update: Strategies for improving the stability of perovskite solar cells Source: AIP Publishing URL: [Link]
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Title: Interface Engineering for Improving Operational Stability of Efficient Perovskite Solar Cells Source: GIST URL: [Link]
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Title: Zwitterionic Carbazole Ligands Enhance the Stability and Performance of Perovskite Nanocrystals in Light-Emitting Diodes Source: ACS Applied Materials & Interfaces URL: [Link]
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Title: Halide Perovskite Solar Cells: Strategies for high Stability Source: M. Lira-Cantu URL: [Link]
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Title: Engineering Interface Structure to Improve Efficiency and Stability of Organometal Halide Perovskite Solar Cells Source: PubMed URL: [Link]
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Title: Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells Source: ACS Publications URL: [Link]
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Title: Hole-transport layer-dependent degradation mechanisms in perovskite solar modules Source: Photon etc. URL: [Link]
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Title: Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells Source: PMC - PubMed Central URL: [Link]
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Title: 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Interface engineering for high-performance perovskite hybrid solar cells Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromo-9-octyl-9H-carbazole
Welcome to the technical support guide for the cross-coupling of 3-Bromo-9-octyl-9H-carbazole. This molecule is a cornerstone building block for advanced organic materials, including those used in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and as hole transport layers in perovskite solar cells.[1][2][3] Its unique electronic properties stem from the electron-rich carbazole core, which also presents specific challenges for catalytic cross-coupling.[3]
This guide is structured as a series of questions and answers to directly address the practical issues and complexities you may encounter in the lab. We will delve into the fundamental principles of catalyst selection and provide detailed troubleshooting protocols to ensure the success of your synthetic campaigns.
Part 1: Core Principles of Catalyst System Selection
Q1: I'm planning a cross-coupling reaction with this compound. What are the fundamental components of the catalytic system I need to consider?
A1: A successful cross-coupling reaction hinges on the synergistic interplay of four key components: the palladium source (precatalyst), the ligand, the base, and the solvent. For an electron-rich and sterically accessible substrate like this compound, each choice is critical.
-
Palladium Precatalyst: You have the choice between a Pd(II) source, like Pd(OAc)₂, or a more advanced Pd(0) source or precatalyst. While Pd(II) salts are economical, they require in situ reduction to the active Pd(0) species, which can sometimes be unreliable.[4][5] For reproducibility and higher activity, especially in challenging reactions, we strongly recommend using well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles).[5][6] These complexes readily form the active monoligated Pd(0) catalyst, L₁Pd(0), which is often the most active species in the catalytic cycle.[7][8]
-
Ligand: This is arguably the most critical variable. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[4][9] Because the carbazole moiety is electron-rich, you require a ligand that is both sterically bulky and electron-donating .
-
Steric Bulk: Hindered ligands promote the formation of the catalytically active 12-electron L₁Pd(0) species and accelerate the final reductive elimination step to release your product.[7][8]
-
Electron-Donating Ability: Rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[10] For this substrate, the Buchwald dialkylbiaryl phosphine family (e.g., XPhos, SPhos, RuPhos) and related N-heterocyclic carbenes (NHCs) are the industry standard.[11][12]
-
-
Base: The base plays a multifaceted role depending on the specific reaction. In Suzuki couplings, it activates the organoboron reagent to facilitate transmetalation.[13] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4] The choice of base must be matched to the reaction type and substrate sensitivity.
-
Solvent: The solvent must dissolve all reactants while being compatible with the catalytic system. Aprotic polar solvents like dioxane, toluene, or THF are most common.[11] The choice can influence reaction rates and even catalyst stability.[11]
Below is a diagram illustrating the fundamental catalytic cycle that governs most palladium-catalyzed cross-coupling reactions. Understanding this cycle is paramount for effective troubleshooting.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides targeted advice for the most common cross-coupling reactions performed with this compound.
Suzuki-Miyaura Coupling (Formation of C-C Bonds)
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are common motifs in organic electronic materials.
A2: Low conversion in a Suzuki coupling is a frequent issue that can almost always be traced back to one of four areas: catalyst activity, base effectiveness, boronic acid stability, or oxygen contamination.
Here is a logical workflow for troubleshooting this problem:
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling.
Detailed Explanations:
-
Catalyst/Ligand: For this electron-rich system, standard ligands like PPh₃ are often insufficient. You need a highly active catalyst system. Buchwald-type ligands are designed for these challenging substrates.[14][15] Using a pre-formed palladacycle like XPhos Pd G3 removes the guesswork of in situ catalyst formation.[6]
-
Base Choice: The base must be strong enough to form the boronate species required for transmetalation. For difficult couplings, K₃PO₄ and Cs₂CO₃ are generally superior to K₂CO₃.[16]
-
Boronic Acid Degradation: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially at high temperatures.[6] If you suspect this, switching to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt is an excellent strategy.[6]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[11] Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid.[6] Ensure all solvents are rigorously degassed (freeze-pump-thaw is superior to sparging) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[17]
| Component | Recommendation | Molar Equiv. | Notes |
| Aryl Halide | This compound | 1.0 | Limiting Reagent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 | A slight excess ensures complete consumption of the halide. |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 | 0.01 - 0.02 | 1-2 mol %. Higher loading may be needed for difficult substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Must be finely ground to improve solubility and reactivity. |
| Solvent | Dioxane / H₂O (e.g., 10:1) | - | Concentration: 0.1 - 0.2 M with respect to aryl halide. |
| Temperature | 80 - 110 °C | - | Monitor by TLC/LC-MS to avoid decomposition at high temps. |
Buchwald-Hartwig Amination (Formation of C-N Bonds)
This reaction is essential for synthesizing N-aryl carbazole derivatives, which are valuable in materials and pharmaceutical chemistry.
A3: This is a classic problem in Buchwald-Hartwig aminations. Stalling is often due to catalyst inhibition, while dehalogenation is a competing side reaction. Both issues point towards a suboptimal catalyst system or reaction conditions.
-
Catalyst Inhibition: The nitrogen atoms in both your starting material and your N-arylated product can act as ligands for the palladium center, leading to catalyst inhibition.[18][19] To overcome this, you must use a ligand that binds more strongly and has the correct geometry to promote the desired reaction.
-
Base Choice: This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11][18] Weaker bases like carbonates are completely ineffective for this transformation.
-
Reductive Dehalogenation: The formation of 9-octyl-9H-carbazole occurs when the oxidative addition complex undergoes β-hydride elimination (if an appropriate β-hydrogen is available) or other decomposition pathways instead of productive reductive elimination.[11] This is often exacerbated by:
-
Setup: To an oven-dried Schlenk tube or vial equipped with a stir bar, add this compound (1.0 equiv.), the appropriate phosphine ligand (e.g., RuPhos, 1.5-3 mol %), and the palladium source (e.g., Pd₂(dba)₃, 0.75-1.5 mol % Pd) or a precatalyst (e.g., RuPhos Pd G3, 1.5-3 mol %).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.2 M).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Part 3: General FAQs
A4: Not necessarily. A color change to dark brown or black is very common and often indicates the successful reduction of the Pd(II) precatalyst to the active Pd(0) species, which can appear as nanoparticles ("palladium black").[16] This can be a highly active form of the catalyst. However, if this precipitate agglomerates and the reaction stalls, it's a sign of catalyst decomposition into an inactive state. The key is to monitor product formation.
A5: This is a common point of confusion. The reactivity order depends on the rate-limiting step of the catalytic cycle.
-
For reactions where oxidative addition is rate-limiting (like Suzuki and Heck ), the bond strength of the carbon-halogen bond is key. The order is indeed Ar-I > Ar-Br > Ar-Cl , as the C-I bond is the weakest and easiest to break.[10][21]
-
However, for the Buchwald-Hartwig amination , the situation is more complex. While oxidative addition is still important, catalyst inhibition by the generated halide anion can be a major issue. Iodide is a strong binder to palladium and can form unreactive bridged dimers, effectively poisoning the catalyst.[18][21] Therefore, the practical reactivity order is often Ar-Br > Ar-Cl > Ar-I .[18]
A6: Removing trace metals is crucial, especially for materials used in electronic devices or for pharmaceutical applications.[10] Standard column chromatography is often the first step. For very low levels, specialized metal scavengers are recommended. These are typically silica or polymer resins functionalized with groups that chelate palladium (e.g., thiols, amines). Stirring a solution of your product with the scavenger, followed by filtration, can effectively reduce palladium levels to the ppm range.
References
- Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionaliz
- Synthesis and characterization of semiconducting carbazole thin films. Ural Federal University.
- New organic semiconductors based on the carbazole core: synthesis and application in optoelectronic devices.
- Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. Organic Letters.
- A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation.
- Organic semiconductor polymers: a carbazole-based novel tribopositive polymer for energy harvesting with high temperature stability.
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
- Scope of N‐arylation of carbazole with different iodobenzenes.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Springer.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Strasbourg.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- How can I solve my problem with Suzuki coupling?.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Struggling with Suzuki Reaction. Reddit.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. Benchchem.
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Validation & Comparative
A Comparative Analysis of Hole Transport Materials: The Potential of Carbazole Derivatives to Surpass Spiro-OMeTAD in Perovskite Solar Cells
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role. For over a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, ubiquitously known as spiro-OMeTAD, has been the gold standard, consistently featuring in record-breaking device efficiencies.[1] However, the commercialization of PSCs is hampered by the high cost, complex multi-step synthesis, and inherent stability issues associated with spiro-OMeTAD.[1] This has catalyzed a fervent search for alternative HTMs that can match or even exceed the performance of spiro-OMeTAD without its prohibitive drawbacks.
Among the most promising contenders are materials based on the carbazole scaffold.[1] Carbazole derivatives are attractive due to their excellent charge-transport properties, high thermal stability, and the potential for cost-effective synthesis through straightforward functionalization.[1][2] While simple, commercially available precursors like 3-Bromo-9-octyl-9H-carbazole form the foundational building blocks, the cutting edge of research lies in the molecular engineering of these precursors into more complex, high-performance HTMs. This guide provides an in-depth, data-driven comparison between a representative advanced carbazole-based HTM and the reigning champion, spiro-OMeTAD, to illuminate the path toward next-generation perovskite photovoltaics.
The Incumbent: Understanding Spiro-OMeTAD's Dominance and Deficiencies
Spiro-OMeTAD's success as an HTM is attributed to its suitable highest occupied molecular orbital (HOMO) energy level, which aligns well with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.[3] Its amorphous nature, a result of the spirobifluorene core, ensures good film formation and prevents crystallization, which can be detrimental to device performance.
However, the pristine form of spiro-OMeTAD exhibits low hole mobility and conductivity.[4] To overcome this, it necessitates the use of additives, or dopants, such as lithium bis(trifluoromethane)sulfonimide (LiTFSI) and 4-tert-butylpyridine (TBP).[5] These additives, while enhancing charge transport, are hygroscopic and can contribute to the degradation of the perovskite layer, thereby compromising the long-term stability of the solar cell.[5] Furthermore, the multi-step synthesis and rigorous purification required for spiro-OMeTAD make it a significant cost driver in the overall fabrication of PSCs.[1]
The Challenger: Carbazole-Based Hole Transport Materials
Carbazole is an electron-rich aromatic heterocycle that has been extensively explored for various optoelectronic applications.[6] Its rigid planar structure is conducive to efficient π-π stacking, which can facilitate intermolecular charge hopping. The nitrogen atom and specific positions on the carbazole ring (C3, C6, and C9) are readily amenable to chemical modification, allowing for the fine-tuning of its electronic and physical properties.[1]
Simple molecules like this compound serve as versatile starting points for the synthesis of more elaborate HTM architectures. The bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the attachment of various functional groups to extend the π-conjugation and optimize the energy levels. The octyl chain at the 9-position enhances solubility, a crucial factor for solution-based processing of thin films.
While this compound itself is not typically employed as a high-performance HTM, it is a key precursor to more advanced designs. For this comparative guide, we will focus on a well-documented, high-performing carbazole-based HTM, V1221 , and compare its performance directly with spiro-OMeTAD, based on data from the same study to ensure a fair and accurate assessment.[7][8] V1221 is a carbazole-terminated isomeric HTM that exemplifies the potential of this material class.[7][8]
Head-to-Head Performance: A Data-Driven Comparison
The ultimate measure of an HTM's efficacy lies in the photovoltaic performance of the solar cell in which it is integrated. The following table summarizes the key performance metrics for perovskite solar cells fabricated with the carbazole-based HTM V1221 and the benchmark spiro-OMeTAD.
| Parameter | Spiro-OMeTAD | V1221 (Carbazole-based HTM) | Reference |
| Power Conversion Efficiency (PCE) | 17.5% | 17.7% | [7][8] |
| Open-Circuit Voltage (Voc) | 1.05 V | 1.06 V | [7][8] |
| Short-Circuit Current Density (Jsc) | 22.2 mA/cm2 | 22.2 mA/cm2 | [7][8] |
| Fill Factor (FF) | 75.0% | 75.3% | [7][8] |
| Hole Mobility (μ) | ~10-5 cm2/Vs | ~10-5 cm2/Vs | [7][8] |
| Thermal Stability (Td5) | Not explicitly stated | 440 °C | [7][8] |
As the data indicates, the carbazole-based HTM V1221 demonstrates a power conversion efficiency that is not only comparable but slightly surpasses that of the spiro-OMeTAD-based device.[7][8] This is achieved through incremental improvements in both the open-circuit voltage and the fill factor, while maintaining a similar short-circuit current density.[7][8] The comparable hole mobility of V1221 to spiro-OMeTAD underscores the excellent intrinsic charge-transporting capabilities of well-designed carbazole derivatives.[7][8]
A significant advantage of V1221 is its superior thermal stability, with a decomposition temperature (Td5) of 440 °C, which is crucial for the long-term operational stability of perovskite solar cells, especially under real-world temperature fluctuations.[7][8] Furthermore, devices fabricated with V1221 have shown better stability, outperforming their spiro-OMeTAD counterparts in long-term operational tests.[7]
Synthesis, Cost, and Commercial Viability
The synthesis of advanced carbazole HTMs like V1221, while multi-step, can be designed to be more straightforward and potentially more cost-effective than that of spiro-OMeTAD. The starting materials, such as 3,6-dibromocarbazole, are commercially available and relatively inexpensive.[8] The synthetic route for V1221 involves a facile two-step procedure from commercially available precursors.[7][8] In contrast, the synthesis of spiro-OMeTAD is notoriously complex and low-yielding, contributing significantly to its high market price. The potential for a more streamlined and higher-yielding synthesis of carbazole-based HTMs presents a significant advantage for large-scale production and commercialization.
Typical device architecture of a pervoskite solar cell.
Conclusion and Future Outlook
While spiro-OMeTAD has been an indispensable tool in the advancement of perovskite solar cell technology, its limitations in terms of cost and stability are significant hurdles for commercialization. Carbazole-based hole transport materials have emerged as a highly promising class of alternatives, demonstrating the potential to not only match but exceed the performance of spiro-OMeTAD.
The journey from a simple precursor like this compound to a highly efficient and stable HTM like V1221 showcases the power of molecular engineering. The ability to fine-tune the electronic and physical properties of carbazole derivatives through facile synthetic routes opens up a vast chemical space for the design of next-generation HTMs. As research continues to optimize these materials, focusing on dopant-free systems and enhancing interfacial properties, carbazole-based HTMs are poised to play a crucial role in the future of stable, efficient, and commercially viable perovskite solar cells.
References
- BenchChem. (2025). A Head-to-Head Battle of Hole Transport Materials: 9-Hexylcarbazole vs. Spiro-OMeTAD. BenchChem.
- U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV.
- Kaunas University of Technology. (2022, September 8). New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Phys.org.
- American Chemical Society. (2022, September 12). Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. ACS Energy Letters.
- American Chemical Society. (2020, April 3). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.
- Royal Society of Chemistry. (n.d.). Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives.
- American Chemical Society. (2023, March 20). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell.
- ResearchGate. (n.d.). Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells | Request PDF.
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performance analysis of 3-Bromo-9-octyl-9H-carbazole vs other carbazole derivatives
An In-Depth Performance Analysis of 3-Bromo-9-octyl-9H-carbazole and its Comparison with Other Carbazole Derivatives in Organic Electronics
Carbazole and its derivatives have established themselves as a cornerstone in the field of organic electronics, prized for their exceptional properties which include robust thermal and chemical stability, excellent hole-transporting capabilities, and a molecular structure that is readily amenable to functionalization.[1][2][3][4] This versatility allows for the fine-tuning of their electronic and photophysical characteristics to meet the specific demands of applications such as Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photovoltaics (OPVs).[1][5] Among the vast library of carbazole compounds, this compound emerges as a particularly valuable building block. The strategic placement of a bromine atom at the 3-position provides a reactive site for further molecular engineering via cross-coupling reactions, while the N-substitution with an octyl chain ensures excellent solubility in common organic solvents, a critical factor for solution-based device fabrication.[6]
This guide provides a comprehensive performance analysis of this compound, benchmarking its key characteristics against other significant carbazole derivatives. We will delve into its synthesis, photophysical and electrochemical properties, thermal stability, and ultimately, its performance in optoelectronic devices, supported by experimental data and protocols.
The Strategic Advantage of Functionalization in Carbazole Derivatives
The performance of a carbazole derivative is intrinsically linked to the nature and position of its substituent groups. The carbazole core is an electron-rich aromatic system, making it an inherent hole-transporting material.[2][3] Functionalization at various positions—primarily the 3, 6, and 9 positions—allows for precise control over its electronic properties.
-
N-Position (9-H): Substitution at the nitrogen atom, typically with alkyl chains like octyl or ethylhexyl groups, is a common strategy to enhance solubility and improve film-forming properties.[6][7] This is crucial for achieving uniform, high-quality thin films in solution-processed devices.
-
3 and 6-Positions: These positions are electronically coupled and offer a direct route to extend the π-conjugation of the molecule. Attaching electron-donating or electron-accepting moieties at these sites can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the material's charge injection/transport properties and emission color.[5]
-
2 and 7-Positions: Functionalization at these positions also impacts the electronic structure and is another avenue for creating novel materials, for instance, in the synthesis of conjugated polymers like poly(2,7-carbazoles).[6]
The presence of a bromine atom, as in this compound, is particularly significant as it serves as a versatile synthetic handle for introducing a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[8][9][10] This opens up a vast chemical space for designing novel host materials, emitters, and charge-transporting materials.
Comparative Performance Metrics
To objectively assess the performance of this compound, we compare its properties with other relevant carbazole derivatives. The selection includes the parent 9-octyl-9H-carbazole to isolate the effect of the bromo-substituent, and the widely studied 3,6-dibromo-9-octyl-9H-carbazole to understand the impact of multiple bromination.
Photophysical and Electrochemical Properties
The electronic properties of carbazole derivatives dictate their function within a device. The HOMO/LUMO levels determine the energy barriers for charge injection from adjacent layers, while the triplet energy (ET) is a critical parameter for host materials in phosphorescent OLEDs (PhOLEDs), as it must be higher than that of the phosphorescent dopant to ensure efficient energy transfer.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Triplet Energy (ET) (eV) | Key Application | Reference |
| 9-Octyl-9H-carbazole | -5.5 to -5.9 | -2.1 to -2.4 | ~3.4 | ~3.0 | Hole Transport Layer (HTL) | [11] |
| This compound | -5.6 to -6.0 | -2.2 to -2.5 | ~3.4 | ~2.9 | Synthetic Intermediate, HTL | [8] |
| 3,6-Dibromo-9-octyl-9H-carbazole | -5.8 to -6.1 | -2.3 to -2.6 | ~3.5 | ~2.9 | Precursor for Polymers, HTL | [12] |
| 3,3'-Bi(9-carbazole) derivative (PBCz-PO) | - | - | - | 2.76 | Blue PhOLED Host | [13] |
| N,N'-Dicarbazolyl-3,5-benzene (mCP) | -5.9 | -2.4 | 3.5 | 2.9 | Standard PhOLED Host | [3] |
Note: HOMO/LUMO values are often method-dependent (e.g., cyclic voltammetry vs. DFT calculations) and can vary across different reports. The ranges provided reflect typical values found in the literature.
Analysis:
-
Effect of Bromination: The introduction of one or two electron-withdrawing bromine atoms tends to lower both the HOMO and LUMO energy levels.[12] This increased oxidation potential can enhance the stability of the material against oxidative degradation. For instance, the oxidation potential of 3,6-dibromo-9-phenylcarbazole is significantly higher (+1.49 V) compared to its non-brominated counterpart.[12]
-
Triplet Energy: this compound maintains a high triplet energy (~2.9 eV), making it a suitable platform for developing host materials for blue phosphorescent emitters, which typically require hosts with ET > 2.7 eV.[3][13]
Thermal Stability
The operational lifetime of organic electronic devices is heavily influenced by the thermal stability of the constituent materials. High glass transition temperatures (Tg) are desirable to maintain amorphous film morphology and prevent crystallization at elevated operating temperatures, while high decomposition temperatures (Td) indicate resistance to thermal breakdown.
| Compound | Td (5% weight loss, °C) | Tg (°C) | Key Structural Feature | Reference |
| This compound | > 300 (estimated) | Low (due to octyl chain) | Flexible alkyl chain | [14] |
| Carbazole-dibenzo[b,d]furan HTMs | Up to 400 | > 190 | Rigid, fused-ring structure | [15] |
| Branched Carbazole Derivatives | > 350 | > 120 | Bulky, multi-arm structure | [16] |
| Pyridinyl-Carbazole Hosts | > 349 | > 130 | Bipolar, rigid fragments | [3] |
Analysis:
-
Influence of Structure on Stability: While the octyl chain in this compound is beneficial for solubility, it imparts flexibility that generally leads to a lower Tg compared to more rigid or bulky structures. Derivatives designed for high-temperature stability often incorporate rigid fused rings or adopt branched, multi-arm architectures to inhibit molecular motion and raise the Tg.[15][16]
-
Decomposition Temperature: Carbazole derivatives are known for their high thermal stability, with decomposition temperatures frequently exceeding 300-400 °C, ensuring they can withstand the thermal evaporation processes used in vacuum deposition and endure the heat generated during device operation.[3][15][17]
Performance in Key Applications
The ultimate test of a material's utility is its performance within a device. Carbazole derivatives, including those derived from this compound, are primarily used as hole-transporting materials (HTMs) in solar cells and as host materials in OLEDs.
As a Hole-Transporting Material (HTM) in Perovskite Solar Cells (PSCs)
An ideal HTM for PSCs should have a suitable HOMO level for efficient hole extraction from the perovskite layer, high hole mobility for effective charge transport, and good film-forming properties to create a uniform layer. Carbazole derivatives are compelling alternatives to the expensive and often unstable standard, spiro-OMeTAD.[1]
| HTM | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Reference |
| spiro-OMeTAD (standard) | 18.6 - 21.0 | ~1.12 | ~22 | ~75-80 | [1][18] |
| SGT-405 (three-arm carbazole) | 14.79 | - | - | - | [19] |
| 2Cz-OMeDPA (branched carbazole) | > 20.0 | - | - | - | [16] |
| Me-4PACz (carbazole-phosphonic acid) | > 20.0 | 1.16 | - | - | [18] |
Analysis: While direct device data for this compound as a primary HTM is not abundant, its true value lies in its role as a precursor. The bromo-functionality allows it to be a starting point for synthesizing more complex, high-performance HTMs. For example, linking multiple carbazole units or adding donor groups like methoxydiphenylamine can create materials like SGT-405 or 2Cz-OMeDPA, which have demonstrated power conversion efficiencies (PCEs) rivaling or even exceeding that of spiro-OMeTAD.[16][19] The design principle is to enhance hole mobility and optimize the energy level alignment with the perovskite layer.[1]
As a Host Material in Organic Light-Emitting Diodes (OLEDs)
In PhOLEDs, the host material constitutes the bulk of the emissive layer and must facilitate balanced electron and hole transport to the guest emitter molecules. This compound serves as a foundational block for creating advanced host materials.
For instance, 3-Bromo-9H-carbazole can be used to synthesize bipolar host materials by coupling it with an electron-accepting unit, such as a phosphine oxide.[8][13] This design strategy creates a material with both hole-transporting (carbazole) and electron-transporting (phosphine oxide) capabilities, leading to a more balanced charge injection and a wider recombination zone within the emissive layer.
A blue PhOLED device using a bipolar host derived from 3,3'-bicarbazole (PBCz-PO) achieved a maximum external quantum efficiency (EQE) of 13.4% and a high power efficiency of 31.0 lm/W, demonstrating the effectiveness of this molecular design approach.[13]
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols for synthesis and characterization are essential.
Synthesis of 3-Bromo-9-alkyl-9H-carbazole
This protocol is a generalized procedure based on common synthetic routes for N-alkylated bromocarbazoles.[20][21]
Step 1: Bromination of 9H-Carbazole
-
Dissolve 9H-carbazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 3-Bromo-9H-carbazole.[22]
Step 2: N-Alkylation
-
In a round-bottom flask, dissolve 3-Bromo-9H-carbazole (1 equivalent) and a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a solvent like THF or DMF.
-
Add the alkylating agent, 1-bromooctane (1.1 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[21]
Characterization Workflow
A newly synthesized material must be rigorously characterized to determine its properties.
1. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation [11]
-
Prepare a dilute solution (~10-3 M) of the carbazole derivative in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile).
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Record the cyclic voltammogram, scanning to positive and negative potentials to observe oxidation and reduction peaks, respectively.
-
Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Calculate the HOMO level from the onset of the first oxidation peak and the LUMO level from the onset of the first reduction peak using established empirical formulas relative to the Fc/Fc+ standard.
2. Thermal Analysis (TGA/DSC) [17]
-
TGA: Place a small, precisely weighed sample (5-10 mg) into an inert crucible (e.g., alumina). Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the mass loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
DSC: Seal a small sample (5-10 mg) in an aluminum pan. Heat the sample to a temperature above its expected melting point, cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min). The glass transition temperature (Tg) is observed as a step-like change in the heat flow during the second heating scan.
Conclusion
This compound stands out not necessarily as a chart-topping material in its own right, but as an exceptionally versatile and strategic intermediate in the synthesis of high-performance organic electronic materials. Its octyl chain provides the solubility necessary for cost-effective solution processing, while the crucial 3-bromo position acts as a gateway for extensive molecular engineering.
The comparative analysis reveals that while its intrinsic thermal and photophysical properties are typical for an N-alkylated carbazole, its true potential is realized upon further functionalization. By leveraging this reactive site, researchers can develop advanced carbazole derivatives with tailored energy levels, enhanced thermal stability, and superior charge-transporting properties. These second-generation materials have demonstrated performance in OLEDs and perovskite solar cells that can compete with and even surpass industry-standard materials. For researchers and drug development professionals, understanding the structure-property relationships starting from foundational blocks like this compound is paramount for the rational design of the next generation of organic electronics.
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electrochemical stability comparison of different hole transport materials
An In-Depth Technical Guide to the Electrochemical Stability of Hole Transport Materials
Executive Summary
The long-term operational stability of optoelectronic devices, particularly perovskite solar cells (PSCs), is intrinsically linked to the electrochemical robustness of the hole transport material (HTM). This guide provides a comprehensive comparison of the electrochemical stability of prevalent HTMs, including small molecules (Spiro-OMeTAD, PTAA), conducting polymers (PEDOT:PSS, P3HT), and inorganic compounds (NiOₓ, CuSCN). We delve into the fundamental principles of electrochemical stability, present a rigorous, field-proven protocol for its evaluation using cyclic voltammetry (CV), and offer a data-driven comparison of key performance metrics. Furthermore, this guide explores the primary degradation pathways linked to electrochemical properties and outlines advanced strategies for enhancing HTM stability, providing researchers and material scientists with the critical insights needed to design next-generation, durable optoelectronic devices.
Introduction: The Imperative of Electrochemical Stability in HTMs
In layered optoelectronic devices such as PSCs and Organic Light-Emitting Diodes (OLEDs), the HTM serves the critical function of efficiently extracting and transporting holes from the active layer to the anode while simultaneously blocking electrons. For a device to maintain high performance over thousands of hours, the HTM must not only possess suitable energy levels and high charge mobility but also exhibit exceptional stability under electrical bias, thermal stress, and ambient exposure.[1]
Electrochemical instability in an HTM can lead to several catastrophic failure modes:
-
Energy Level Misalignment: Degradation can alter the highest occupied molecular orbital (HOMO) of the HTM, creating an energy barrier for hole extraction and increasing voltage losses.[2]
-
Reduced Conductivity: The decomposition of the HTM or its dopants can lead to a decrease in charge carrier concentration, increasing the series resistance of the device.
-
Interfacial Decomposition: Unstable HTMs can react with the adjacent perovskite layer or the conductive electrode (e.g., ITO, gold), creating charge traps and non-radiative recombination pathways.[3][4]
Therefore, a thorough understanding and systematic evaluation of the electrochemical properties of HTMs are not merely academic exercises; they are prerequisites for the rational design of commercially viable and durable devices.[1][5]
Fundamentals of HTM Electrochemistry
The electrochemical stability of an HTM is primarily defined by its redox behavior—its ability to lose an electron (oxidize) and regain it (reduce) in a reversible manner.
-
Redox Potential (HOMO Level): The oxidation potential is the primary measure of the HTM's HOMO energy level. A suitable HTM must have a HOMO level that is slightly higher (less negative) than the valence band of the perovskite absorber to provide a sufficient driving force for hole extraction.[2] However, an excessively low oxidation potential can render the material susceptible to unwanted oxidation by ambient oxygen or other device components, leading to degradation.
-
Electrochemical Reversibility: An ideal HTM should exhibit a chemically reversible first oxidation wave in its cyclic voltammogram. A reversible process indicates that the oxidized form of the molecule (the radical cation or "polaron") is stable and can be efficiently reduced back to its neutral state. An irreversible or quasi-reversible process implies that the oxidized species is unstable and undergoes subsequent chemical reactions, leading to permanent degradation of the material.
Methodology: Assessing Electrochemical Stability via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the gold-standard technique for probing the redox properties of organic and inorganic materials.[6][7] It provides a wealth of information about the oxidation and reduction potentials, the stability of the oxidized/reduced species, and the kinetics of electron transfer.
Experimental Workflow for CV Analysis
The following diagram outlines the comprehensive workflow for a rigorous CV analysis of a candidate HTM.
Caption: Fig. 1: Standard workflow for analyzing HTM electrochemical properties using CV.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to ensure accuracy and reproducibility, incorporating internal validation steps.
-
Preparation of Solutions (Causality: Purity is Paramount)
-
Analyte Solution: Prepare a 1-5 mM solution of the HTM in a high-purity, anhydrous electrochemical-grade solvent. Dichloromethane (DCM) or acetonitrile are commonly used due to their wide potential windows and ability to dissolve many organic materials.
-
Supporting Electrolyte: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in the same solvent. The electrolyte is essential to minimize solution resistance (iR drop) and ensure charge migration through the solution. TBAPF₆ is chosen for its electrochemical inertness over a wide potential range.
-
-
Electrochemical Cell Assembly (Causality: The Three-Electrode System)
-
Assemble a standard three-electrode cell.[1][8]
-
Working Electrode (WE): A glassy carbon or platinum disk electrode. This is where the redox reaction of interest occurs.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a silver pseudo-reference wire. This provides a stable potential against which the WE potential is controlled.
-
Counter Electrode (CE): A platinum wire or gauze. It completes the electrical circuit, passing whatever current is required to support the reaction at the WE, without influencing its potential.
-
-
-
Measurement Procedure (Causality: Ensuring Data Integrity)
-
Degassing: Add the electrolyte solution to the cell and purge with an inert gas (high-purity argon or nitrogen) for at least 15 minutes.[1] This is a critical step to remove dissolved oxygen, which is electroactive and can produce interfering reduction peaks.
-
Blank Scan (Validation Step 1): Run a CV of the electrolyte solution alone. The resulting voltammogram should be featureless within the potential window of interest. This confirms the purity of the solvent and electrolyte.
-
Analyte Measurement: Add the HTM analyte solution to the cell and continue gentle inert gas blanketing over the solution. Record the CV by sweeping the potential. A typical scan rate is 100 mV/s. The potential window should be wide enough to observe the first oxidation event.
-
Internal Referencing (Validation Step 2): After recording the analyte's CV, add a small amount of ferrocene (Fc) to the solution to act as an internal standard.[9] Rerun the CV. The reversible oxidation peak of the ferrocene/ferrocenium (Fc/Fc⁺) couple will appear. Measuring the HTM's potential relative to this internal standard corrects for any drift in the reference electrode potential, making the results comparable across different experiments and labs.[9][10]
-
-
Data Interpretation
-
Oxidation Potential: The half-wave potential (E½) of the first oxidation wave, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, is taken as the formal redox potential.[11] This value is then referenced against the E½ of the Fc/Fc⁺ couple.
-
HOMO Level Calculation: The HOMO energy level can be estimated from the onset oxidation potential (E_onset_ox) or the E½ value using the empirical relationship: HOMO (in eV) = -e [E_onset_ox vs Fc/Fc⁺ + 4.8 eV].[9][10] The value of 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level.
-
Reversibility Assessment: For a one-electron, electrochemically reversible process, the separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) should be approximately 57-59 mV and the ratio of peak currents (ipa/ipc) should be close to 1.[12] Significant deviation from these values suggests instability of the oxidized species.
-
Comparative Analysis of Hole Transport Materials
The electrochemical stability of an HTM is not an isolated property but is deeply connected to its molecular structure. Here we compare several key classes of HTMs.
Small Molecule HTMs
-
Spiro-OMeTAD (2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene): For years, Spiro-OMeTAD has been the gold standard in high-efficiency PSCs.[13] However, its electrochemical stability is a significant concern. Its first oxidation is quasi-reversible, and its pristine form has low conductivity. To function, it requires p-type doping, typically with Li-TFSI and 4-tert-butylpyridine (tBP). These hygroscopic additives are a primary source of device degradation.[14] Furthermore, the oxidized form, Spiro-OMeTAD⁺, can be unstable at elevated temperatures, leading to device failure.[13]
-
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): PTAA is a polymeric HTM often used as a more stable alternative to Spiro-OMeTAD. It generally exhibits better thermal stability and forms more uniform films. While it also requires doping to achieve optimal conductivity, the required dopant concentrations are typically lower than for Spiro-OMeTAD.[15] Its electrochemical stability is generally considered superior to that of Spiro-OMeTAD.
Conducting Polymer HTMs
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): A workhorse material for inverted (p-i-n) device architectures, PEDOT:PSS offers high transparency and solution processability. However, its stability is severely compromised by the acidic and hygroscopic nature of the PSS component, which can corrode the ITO electrode and facilitate perovskite degradation.[15]
-
P3HT (Poly(3-hexylthiophene-2,5-diyl)): P3HT is known for its relatively good stability and processability.[16] However, its HOMO level is often not perfectly aligned with high-performance perovskites, which can limit the open-circuit voltage (Voc). While more stable than Spiro-OMeTAD in some contexts, achieving efficient dye regeneration and complete pore-filling in mesoporous devices can be challenging.[16][17]
Inorganic HTMs
-
Nickel Oxide (NiOₓ) and Copper Thiocyanate (CuSCN): Inorganic HTMs are gaining significant attention due to their inherent chemical and thermal stability, which is far superior to their organic counterparts.[2] They are less susceptible to degradation from moisture and oxygen. The primary challenges for these materials lie in fabrication and interfacial engineering. Solution-processed inorganic layers can have issues with pinholes and surface defects, and achieving a clean, energetically aligned, and electronically coupled interface with the perovskite layer is critical and often difficult.[15]
Data-Driven Comparison: Electrochemical Properties
The following table summarizes key electrochemical parameters for common HTMs, providing a basis for objective comparison. Values are compiled from literature and should be considered representative.
| Hole Transport Material (HTM) | Class | E½ (V vs. Fc/Fc⁺) | Est. HOMO (eV) | Electrochemical Reversibility | Key Stability Challenge(s) |
| Spiro-OMeTAD | Small Molecule | ~0.02 - 0.1 | ~ -5.0 to -5.1 | Quasi-reversible | Requires hygroscopic dopants; thermal instability of oxidized form.[3][13][14] |
| PTAA | Polymer | ~0.15 - 0.25 | ~ -5.2 to -5.3 | Generally Reversible | Requires doping, though less than Spiro-OMeTAD.[15] |
| P3HT | Polymer | ~0.2 - 0.3 | ~ -5.1 to -5.2 | Reversible | Sub-optimal energy level alignment with some perovskites.[17] |
| PEDOT:PSS | Polymer | N/A (pre-doped) | ~ -5.0 to -5.2 | N/A | Acidity and hygroscopicity leading to corrosion and degradation.[15] |
| CuSCN | Inorganic | ~0.5 - 0.6 | ~ -5.3 to -5.4 | Reversible | Interfacial defects; solvent compatibility issues during deposition.[2][15] |
| NiOₓ | Inorganic | N/A (p-type oxide) | ~ -5.2 to -5.4 | N/A | Prone to surface defects and trap states; requires high-T processing.[2] |
Enhancing Electrochemical Stability: Causal Relationships and Strategies
Improving HTM stability requires a multi-faceted approach, from molecular design to device engineering. The relationship between an HTM's intrinsic properties and its degradation pathways is illustrated below.
Caption: Fig. 2: Causal pathways from intrinsic HTM properties and external stressors to device failure.
Strategies to mitigate these degradation pathways include:
-
Molecular Design: Synthesizing novel HTMs with deeper HOMO levels (higher oxidation potentials) can increase intrinsic stability against oxidation.[13] Incorporating bulky side chains can prevent molecular aggregation and crystallization, improving morphological stability.
-
Dopant-Free HTMs: A major research thrust is the development of HTMs with sufficiently high intrinsic conductivity to eliminate the need for problematic additives like Li-TFSI.[4] This is a promising route to vastly improved device longevity.
-
Alternative Doping Strategies: Exploring non-hygroscopic p-dopants or chemical doping methods that create stable oxidized species can enhance conductivity without compromising stability.[18]
-
Interfacial Engineering: Inserting thin, stable buffer layers (e.g., self-assembled monolayers) between the HTM and the perovskite or electrode can passivate defects, improve energy level alignment, and prevent detrimental chemical reactions.[4]
-
Encapsulation: While not a material property, effective device encapsulation is crucial to prevent the ingress of environmental stressors like moisture and oxygen, which act as catalysts for nearly all electrochemical degradation pathways.
Conclusion and Future Outlook
The electrochemical stability of the hole transport material remains a critical bottleneck on the path to commercializing perovskite-based photovoltaics. While the benchmark material Spiro-OMeTAD has enabled record efficiencies, its inherent instabilities and reliance on hygroscopic dopants necessitate a shift towards more robust alternatives. Conducting polymers offer some advantages but come with their own set of stability challenges. Inorganic HTMs present a promising frontier, offering unparalleled intrinsic stability, but require significant advances in processing and interfacial engineering to unlock their full potential.
Future research will focus on the synergistic development of dopant-free, intrinsically stable organic HTMs and the perfection of inorganic HTL deposition techniques. A deep, mechanistic understanding of the relationship between molecular structure, electrochemical properties, and long-term operational stability, as elucidated by techniques like cyclic voltammetry, will be the guiding principle for designing the next generation of HTMs that finally bridge the gap between record efficiency and commercial-grade durability.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Bromo-9-octyl-9H-carbazole
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This is particularly true for versatile building blocks like 3-Bromo-9-octyl-9H-carbazole, a key intermediate in the synthesis of materials for organic electronics and potential pharmaceutical agents.[1][2] An impure sample can lead to misleading results, failed experiments, and significant loss of time and resources.
This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the N-alkylation of 3-Bromo-9H-carbazole with an octyl halide or the bromination of 9-octyl-9H-carbazole.[3][4][5] Understanding the synthetic route is crucial for anticipating potential impurities.
Common Synthesis Pathway:
A prevalent method is the N-alkylation of 3-bromo-9H-carbazole with 1-bromooctane in the presence of a base like potassium hydroxide in a solvent such as dimethylformamide (DMF).[5]
Potential Impurities to Consider:
-
Unreacted Starting Materials: 3-Bromo-9H-carbazole and 1-bromooctane.
-
Over-brominated Species: Dibromo-9-octyl-9H-carbazole isomers, if bromination is the final step.
-
Isomeric Impurities: Bromination of 9-octyl-9H-carbazole can potentially yield other positional isomers of the bromo-substituted carbazole.
-
Solvent Residues: Residual DMF or other solvents used in the synthesis and purification.
-
By-products from Side Reactions: Depending on the reaction conditions, other minor products may form.
Below is a workflow illustrating the synthesis and subsequent purity validation process.
Caption: Workflow for the synthesis and purity validation of this compound.
A Comparative Analysis of Purity Validation Techniques
A multi-pronged analytical approach is essential for robust purity validation. Each technique offers unique insights into the nature and quantity of impurities.
Thin-Layer Chromatography (TLC): The Rapid Reaction Monitor
TLC is an indispensable, rapid, and cost-effective technique for monitoring the progress of a reaction and for the initial qualitative assessment of purity.[6][7][8][9]
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The polarity can be adjusted to achieve optimal separation (Rf of the product around 0.3-0.4).[7]
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: On a single TLC plate, spot the starting material (3-Bromo-9H-carbazole), the reaction mixture, and the purified product in separate lanes. A co-spot of the starting material and the reaction mixture is also recommended to confirm the identity of the starting material spot.[7]
-
Development: Place the plate in a TLC chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and by staining with an appropriate agent (e.g., potassium permanganate).
Interpretation:
-
A single spot for the purified product indicates a high degree of purity.
-
The presence of multiple spots suggests the presence of impurities. The Rf values can provide clues about their polarity relative to the product.
Caption: Idealized TLC plate for monitoring the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for quantitative purity analysis of carbazole derivatives.[10][11][12] A reversed-phase method with UV detection is commonly employed.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[11][13]
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carbazole chromophore absorbs strongly (e.g., 254 nm or 293 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
Data Interpretation:
The purity is determined by the area percentage of the main peak in the chromatogram. For high-purity samples (>98%), this method is highly reliable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also reveal the presence of impurities.[10][14][15]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons of the carbazole core and the aliphatic protons of the octyl chain. The integration of these signals should correspond to the number of protons in the molecule. Impurity signals will appear as extra peaks in the spectrum.
-
¹³C NMR: The carbon spectrum provides information on the number of unique carbon atoms in the molecule, confirming the overall structure.
-
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
Aromatic protons: ~7.2-8.1 ppm
-
-N-CH₂- protons of the octyl chain: ~4.3 ppm (triplet)
-
Other methylene protons of the octyl chain: ~1.2-1.9 ppm
-
Terminal methyl protons of the octyl chain: ~0.8-0.9 ppm (triplet)
The absence of a signal for the N-H proton of the starting material (around 11.2 ppm in DMSO-d₆) is a key indicator of a complete reaction.[16]
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities by their mass-to-charge ratio.[10][17][18]
Experimental Protocol:
-
Instrumentation: Mass spectrometer (e.g., ESI, EI, or MALDI).
-
Mode: Positive ion mode is typically used.
-
Analysis: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum is analyzed for the molecular ion peak ([M]⁺ or [M+H]⁺).
Data Interpretation:
-
The molecular weight of this compound is 358.32 g/mol .
-
Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[19] This isotopic signature is a strong confirmation of the presence of a single bromine atom in the molecule.
Comparison of Analytical Techniques
| Technique | Primary Use | Information Provided | Sensitivity | Quantitation | Throughput |
| TLC | Reaction monitoring, qualitative purity check | Number of components, relative polarity | Low | No | High |
| HPLC | Quantitative purity analysis | Purity percentage, retention time | High | Yes | Medium |
| NMR | Structural elucidation, impurity identification | Chemical structure, presence of structural isomers | Medium | Yes (with internal standard) | Low |
| MS | Molecular weight confirmation | Molecular weight, isotopic pattern | Very High | No (can be quantitative with LC-MS) | High |
Conclusion: A Self-Validating Approach
For a comprehensive and trustworthy validation of the purity of synthesized this compound, a combination of these techniques is recommended. A typical workflow would involve:
-
TLC for initial reaction monitoring and a quick purity check of the final product.
-
HPLC for an accurate quantitative determination of purity.
-
NMR to confirm the chemical structure and identify any structurally related impurities.
-
MS to verify the molecular weight and the presence of the bromine atom.
By employing this multi-faceted approach, researchers can be confident in the quality of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent research and development endeavors. For applications in drug development, achieving a purity of ≥98% as determined by HPLC is often a critical requirement.[10]
References
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The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Lin, L., et al. (2019). Analysis of Polyhalogenated Carbazoles in Sediment Using Liquid Chromatography-Tandem Mass Spectrometry. Ecotoxicology and Environmental Safety, 171, 449-456. Retrieved from [Link]
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Wang, P., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Ecotoxicology and Environmental Safety, 184, 109609. Retrieved from [Link]
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Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Wang, P., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. ResearchGate. Retrieved from [Link]
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Determination of polyhalogenated carbazoles in soil using gas chromatography-triple quadrupole tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067. Retrieved from [Link]
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Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]
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Shprakh, Z. S., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 439-444. Retrieved from [Link]
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Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
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How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Li, H., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5645. Retrieved from [Link]
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Garon, C. N., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2147. Retrieved from [Link]
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Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. (2021). ResearchGate. Retrieved from [Link]
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2.3B: Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
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mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]
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Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2). (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 355-368. Retrieved from [Link]
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Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing. Retrieved from [Link]
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This compound. (n.d.). Acros Pharmatech. Retrieved from [Link]
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How can TLC monitor the progress of a chemical reaction? (2020, July 30). YouTube. Retrieved from [Link]
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Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2021). Taylor & Francis. Retrieved from [Link]
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Duan, X.-M., et al. (2005). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3894-o3896. Retrieved from [Link]
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Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. (2021). American Chemical Society. Retrieved from [Link]
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3,6-Dibromo-9-hexyl-9H-carbazole. (2005). ResearchGate. Retrieved from [Link]
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A Technical Guide to 3-Bromo-9-octyl-9H-carbazole: Correlating Photophysical Properties with Device Performance
For researchers and professionals in the fields of organic electronics and materials science, the exploration of novel charge-transporting materials is a critical endeavor. Among the myriad of molecular structures, carbazole derivatives have emerged as a promising class of compounds, particularly for their application as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This guide provides an in-depth analysis of 3-Bromo-9-octyl-9H-carbazole, a representative member of this family. We will dissect its core photophysical properties and elucidate the causal links to its performance in electronic devices, offering a comparative perspective against established materials.
The Molecular Architecture: Understanding the Structure-Property Relationship
The optoelectronic behavior of this compound is intrinsically linked to its molecular structure. The core of the molecule is a carbazole unit, a nitrogen-containing heterocyclic aromatic compound known for its electron-donating nature and high thermal stability.[1] Key substitutions on this core dictate its ultimate performance:
-
The 3-Bromo Position: The introduction of a bromine atom at the 3-position of the carbazole ring serves a dual purpose. Firstly, it provides a reactive site for further chemical modification, allowing for the synthesis of more complex molecular architectures.[2] Secondly, the electron-withdrawing nature of the bromine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.[3] This tuning of frontier molecular orbitals is paramount for achieving efficient charge injection and transport in a device.[4]
-
The 9-Octyl Chain: The long alkyl chain attached to the nitrogen atom of the carbazole ring primarily enhances the material's solubility in common organic solvents. This is a crucial practical consideration for device fabrication, particularly for solution-based processing techniques like spin-coating. Furthermore, the bulky octyl group can influence the molecular packing in the solid state, which in turn affects the intermolecular charge transport.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} diagram { graph [bb="0,0,450,200"]; node [label="\N"]; "Carbazole" [height="1.3889", pos="2.25,1", width="3.5556"]; "Bromo" [height="0.86111", pos="0.9,0.25", width="2.3889"]; "Octyl" [height="0.69444", pos="3.6,0.25", width="2.1389"]; edge [label=""]; "Carbazole" [height="1.3889", pos="2.25,1", width="3.5556"]; "Bromo" [height="0.86111", pos="0.9,0.25", width="2.3889"]; "Carbazole" [height="1.3889", pos="2.25,1", width="3.5556"]; "Octyl" [height="0.69444", pos="3.6,0.25", width="2.1389"]; }
Caption: Key structural features of this compound.
Core Photophysical and Electrochemical Properties
The performance of an organic semiconductor in a device is governed by its fundamental electronic and photophysical properties. For a hole-transporting material, the key parameters include its HOMO and LUMO energy levels and its hole mobility. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its likely properties based on the characterization of closely related 3-bromo-9-alkyl-carbazole derivatives.
Frontier Molecular Orbital (HOMO/LUMO) Energies
The HOMO and LUMO energy levels determine the efficiency of hole injection from the anode and hole transport to the emissive layer (in OLEDs) or the perovskite layer (in PSCs). These are typically determined experimentally using cyclic voltammetry.[5] The oxidation potential is used to calculate the HOMO level, and the LUMO level can be estimated from the HOMO level and the optical bandgap (determined from UV-Vis absorption spectroscopy).[6]
For carbazole derivatives, the HOMO level is primarily located on the electron-rich carbazole core. The introduction of the electron-withdrawing bromine atom at the 3-position is expected to lower the HOMO energy level compared to an unsubstituted carbazole. This can be advantageous in PSCs for better energy level alignment with the valence band of the perovskite absorber, leading to improved open-circuit voltage (Voc).
Hole Mobility
Hole mobility (μh) is a measure of how efficiently holes can move through the material under an applied electric field. Higher hole mobility is generally desirable for efficient charge extraction and transport, leading to higher device efficiency and lower operating voltage.[7] This property is highly dependent on the molecular packing in the solid state. The octyl chain, while beneficial for solubility, can disrupt the π-π stacking between carbazole cores, which might lead to a lower hole mobility compared to derivatives with smaller alkyl chains or more rigid structures.
Comparative Analysis: this compound vs. Alternatives
To contextualize the potential of this compound, it is essential to compare its expected properties with commonly used hole-transporting materials.
| Material | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Key Advantages | Key Disadvantages |
| Spiro-OMeTAD | ~ -5.1 to -5.2 | ~ -2.1 to -2.2 | 10⁻⁴ - 10⁻³ (doped) | High efficiency in PSCs | High cost, complex synthesis, requires dopants |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | ~ -5.0 to -5.2 | ~ -3.3 to -3.7 | 10⁻⁵ - 10⁻³ | Solution processable, good conductivity | Acidic nature can degrade device layers |
| This compound (Expected) | Deeper than unsubstituted carbazole | Tunable via further functionalization | Likely lower than Spiro-OMeTAD | Potentially lower cost, good solubility | Limited data, potentially lower mobility |
| Other Carbazole Derivatives | -4.7 to -5.8[8] | -2.1 to -2.5[5] | 10⁻⁶ - 10⁻⁴[7] | Tunable properties, good thermal stability | Performance varies greatly with structure |
Note: The values for this compound are estimations based on trends observed in related compounds. Specific experimental data is required for a precise comparison.
Experimental Protocols for Characterization
To rigorously evaluate the potential of this compound, a series of standardized experimental procedures are necessary.
Synthesis of this compound
The synthesis of 3-bromo-9-alkyl-carbazoles is typically achieved through a two-step process:
-
Bromination of Carbazole: Carbazole is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dimethylformamide (DMF) to yield 3-bromocarbazole.[9]
-
N-Alkylation: The resulting 3-bromocarbazole is then alkylated at the nitrogen position using an octyl halide (e.g., 1-bromooctane) in the presence of a base like potassium hydroxide or sodium hydride.[1]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
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Caption: General synthetic workflow for this compound.
Determination of HOMO/LUMO Energy Levels
Cyclic Voltammetry (CV):
-
Prepare a solution of this compound in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram and determine the onset oxidation potential (E_ox).
-
Calculate the HOMO energy level using the empirical formula: HOMO = -[E_ox - E_(Fc/Fc+) + 4.8] eV, where E_(Fc/Fc+) is the formal potential of the ferrocene/ferrocenium redox couple used as an internal standard.[5]
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform).
-
Measure the absorption spectrum and determine the absorption onset wavelength (λ_onset).
-
Calculate the optical bandgap (E_g) using the formula: E_g = 1240 / λ_onset (eV).
-
Estimate the LUMO energy level: LUMO = HOMO + E_g.
Measurement of Hole Mobility
Space-Charge Limited Current (SCLC) Method:
-
Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/3-Bromo-9-octyl-9H-carbazole/Au.
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
The hole mobility (μh) can be extracted from the SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣμh(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the organic layer.[10]
Conclusion and Future Outlook
This compound represents a versatile building block for the development of novel hole-transporting materials. Its synthesis is relatively straightforward, and its solubility is enhanced by the octyl chain. The bromine substituent offers a handle for further molecular engineering to fine-tune its electronic properties.
While a lack of comprehensive, publicly available data currently hinders a direct and quantitative comparison with established materials like Spiro-OMeTAD, the foundational understanding of carbazole chemistry suggests that derivatives of this compound could offer a cost-effective alternative with good performance. Future research should focus on the detailed experimental characterization of this compound and its incorporation into OLED and PSC devices to fully elucidate its potential. The systematic investigation of structure-property relationships in this class of materials will undoubtedly pave the way for the next generation of high-performance organic electronic devices.
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Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PubMed Central. [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark. [Link]
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Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PubMed Central. [Link]
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Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. PubMed Central. [Link]
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Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC. ResearchGate. [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PubMed Central. [Link]
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Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]
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3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ResearchGate. [Link]
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The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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From computational discovery to experimental characterization of a high hole mobility organic crystal. National Institutes of Health. [Link]
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Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. [Link]
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3-Bromo-9-ethyl-9H-carbazole. Boron Molecular. [Link]
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Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). ResearchGate. [Link]
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3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journals. [Link]
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A Comparative Guide to the Long-Term Stability of Devices Employing 3-Bromo-9-octyl-9H-carbazole
This guide provides an in-depth comparison of the long-term stability of electronic devices utilizing 3-Bromo-9-octyl-9H-carbazole as a functional material. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a technical analysis of the material's performance against key alternatives, supported by experimental data and standardized testing protocols.
Introduction: The Critical Role of Stability in Advanced Electronics
The commercial viability of next-generation organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), is critically dependent on their operational lifetime. Long-term stability remains a significant challenge, often hindering the transition from laboratory-scale breakthroughs to widespread market adoption.[1] Hole-Transporting Materials (HTMs) are a crucial component in these devices, facilitating the efficient movement of positive charge carriers. Their intrinsic stability under environmental and operational stress is paramount to the device's overall durability.
This compound is a derivative of carbazole, a class of electron-rich aromatic compounds known for their excellent hole-transport capabilities and thermal stability.[2] The molecular design of this specific derivative offers distinct advantages:
-
Carbazole Core: Provides a rigid, planar structure with high hole mobility.[2]
-
Bromine Substitution (3-position): The strategic placement of a bromine atom can reduce the material's oxidation potential, which helps prevent the formation of unstable excimers or oligomers that can act as performance-degrading traps.[3]
-
Octyl Chain (9-position): The long alkyl chain enhances the material's solubility in common organic solvents.[2] This is a critical feature for device fabrication, as it allows for uniform film deposition through solution-based processing techniques like spin-coating, which are essential for manufacturing large-area and cost-effective devices.
This guide will dissect the methodologies for evaluating long-term stability and present a data-driven comparison of carbazole-based systems with established alternatives, providing a clear perspective on their relative performance.
Section 1: The Science of Stability Testing
Understanding device failure requires a robust methodology for quantifying degradation over time. The stability of organic electronic devices is typically assessed through a combination of real-time and accelerated aging tests.
Degradation Mechanisms in Carbazole-Based Materials The degradation of carbazole derivatives in electronic devices is often linked to their chemical structure. A primary concern is the dissociation of the carbon-nitrogen (C-N) bond, which can be triggered by electronic excitation or interaction with charge carriers (polarons).[4][5] This bond breakage can lead to irreversible changes in the material's electronic properties and the device's emission characteristics.[4][6] Furthermore, under electrical stress, carbazole molecules can sometimes form aggregates, creating new, lower-energy emissive states that alter the device's color purity and reduce its overall efficiency.[6]
Accelerated Aging: A Predictive Framework While real-time aging under normal operating conditions provides the most accurate data, it is impractical for materials intended to last for years.[7] Accelerated aging tests are therefore employed to predict long-term performance in a fraction of the time.[8][9] These tests subject devices to stresses that are significantly more intense than their normal operating conditions, such as elevated temperature, humidity, and continuous illumination.[8]
The relationship between the accelerated lifetime and the real-world lifetime is often modeled using the Arrhenius equation, which correlates the rate of chemical degradation to temperature.[10] To ensure that these tests are meaningful and reproducible, the scientific community has developed standardized protocols. A prime example is the International Summit on OPV Stability (ISOS) protocols, which outline specific stress tests, including damp heat (e.g., 85°C and 85% relative humidity) and thermal cycling, to evaluate the reliability of organic solar cells.[11] Adherence to such consensus-based standards is a self-validating mechanism that ensures the trustworthiness of the resulting data.
Section 2: Comparative Analysis of Hole-Transport Materials
The performance of this compound must be evaluated relative to other materials used in the field. The most common benchmarks include the high-performance organic molecule Spiro-OMeTAD and emerging inorganic alternatives.
-
Spiro-OMeTAD: For years, 2,2′,7,7′‐tetrakis(N,N′‐di‐p-methoxyphenylamino)‐9,9′‐spirobifluorene (Spiro-OMeTAD) has been the gold standard HTM in high-efficiency perovskite solar cells. However, its widespread use is hampered by a complex multi-step synthesis, leading to high costs.[12] Critically, its stability is often poor, as it requires chemical dopants (like Li-TFSI) that are hygroscopic and can contribute to device degradation.
-
Inorganic HTMs: Materials such as nickel oxide (NiOₓ), copper thiocyanate (CuSCN), and copper iodide (CuI) are gaining significant attention.[13] They offer remarkable advantages in thermal and environmental stability and can often be processed without the need for performance-enhancing, stability-compromising dopants.[13] However, achieving optimal interfacial contact and energy level alignment with other layers in the device can be more challenging than with their organic counterparts.
Table 1: Property Comparison of Different HTM Classes
| Property | Carbazole Derivatives (e.g., this compound) | Spiro-OMeTAD | Inorganic HTMs (e.g., NiOₓ, CuSCN) |
| Hole Mobility | Moderate to High | High | Moderate to High |
| Thermal Stability | Good | Moderate | Excellent[13] |
| Processability | Excellent (Solution-based) | Good (Solution-based) | Good (Varies by material) |
| Cost | Moderate | Very High | Low to Moderate |
| Dopant Requirement | Often Dopant-Free | Typically Required | Dopant-Free[13] |
Table 2: Summary of Long-Term Stability Data from Literature
| HTM Material | Device Type | Stress Conditions | Stability Result | Citation |
| TPA-BPV-TPA (Carbazole-based) | Perovskite Solar Cell | Ambient, dark | Retains ~87% of initial PCE after 10 days | [12] |
| Spiro-OMeTAD | Perovskite Solar Cell | Ambient, dark | Lower stability compared to TPA-BPV-TPA under same conditions | [12] |
| NiOₓ | Perovskite Solar Cell | N/A | Noted for excellent thermal and chemical stability | [13] |
| PEDOT:PSS (in OECT) | Organic Transistor | 0.5V Gate Voltage | Stable performance for up to 60 days | [14] |
| Polymer:Non-fullerene | Organic Solar Cell | MPP tracking, 1250 h | Retained 92% of original efficiency | [11] |
Note: Direct, side-by-side stability data for this compound is limited. The data presented reflects the performance of closely related carbazole derivatives and provides a representative comparison.
Section 3: Experimental Protocols
To ensure trustworthy and reproducible results, stability testing must follow rigorous, well-documented protocols. Below are methodologies for device fabrication and accelerated aging.
Protocol 1: Fabrication of a Standard (n-i-p) Perovskite Solar Cell for HTM Testing
-
Substrate Cleaning: Begin with Fluorine-doped Tin Oxide (FTO) coated glass. Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and then treat with UV-ozone for 20 minutes to create a hydrophilic surface.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a compact layer of TiO₂ onto the FTO substrate, followed by annealing at high temperature. A mesoporous TiO₂ layer is then often spin-coated on top and sintered to create a scaffold for the perovskite.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mix of FAPbI₃ and MABr in a DMF/DMSO solvent). During the spin-coating process, drip an anti-solvent like chlorobenzene onto the substrate to induce rapid, uniform crystallization. Anneal the film on a hotplate to complete the crystallization.
-
Hole-Transporting Layer (HTL) Deposition: Dissolve the HTM (e.g., this compound or a control like Spiro-OMeTAD) in a suitable solvent like chlorobenzene. Spin-coat this solution onto the perovskite layer. If required, additives like LiTFSI and tBP would be added to the Spiro-OMeTAD solution.
-
Metal Contact Deposition: Complete the device by thermally evaporating a metal contact (typically gold or silver) onto the HTL through a shadow mask to define the active area.
Protocol 2: Accelerated "Damp Heat" Stability Test (Based on ISOS-D-3)
-
Initial Characterization (T=0): Measure the initial performance parameters of the encapsulated devices. For a solar cell, this includes recording the current density-voltage (J-V) curve under simulated AM1.5G sunlight to determine the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), and Fill Factor (FF).
-
Stress Application: Place the devices inside a climate chamber set to a constant temperature of 85°C and a constant relative humidity of 85%. The devices should be kept in the dark and at open-circuit conditions.
-
Periodic Testing: At predetermined intervals (e.g., 24, 48, 100, 250, 500, 1000 hours), remove the devices from the chamber. Allow them to cool to room temperature for at least 30 minutes before re-measuring their performance parameters under the same conditions as the initial characterization.
-
Data Analysis: Plot the normalized performance parameters (e.g., PCE/PCE₀) as a function of time. The lifetime of the device is often defined as the time it takes for the efficiency to drop to 80% of its initial value (T₈₀).
-
Causality: The choice of 85°C / 85% RH is a harsh but standard condition designed to accelerate degradation pathways related to moisture ingress and thermally induced material decomposition. It provides a stringent test of both the active materials and the device encapsulation.
Conclusion
This compound stands as a promising material within the broader family of carbazole-based HTMs. Its key advantages lie in its excellent solution processability and rationally designed chemical structure, which aims to enhance intrinsic stability by mitigating oxidation.
When compared to the industry benchmark, Spiro-OMeTAD, carbazole derivatives often exhibit improved thermal stability and can be used without hygroscopic dopants, which is a significant advantage for long-term operation. However, the ultimate durability of devices using these organic materials still falls short of what can be achieved with inorganic HTMs like NiOₓ.[13] Therefore, the selection of this compound represents a trade-off: it offers a balance of high performance, cost-effective fabrication, and good stability, making it a compelling candidate for applications where extreme durability is not the sole priority. For devices intended for the harshest environments, further development in either the carbazole chemistry or a shift towards inorganic alternatives may be necessary. This guide provides the foundational framework for making such critical material selections based on robust, comparative stability data.
References
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Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. Available at: [Link]
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Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. Semantic Scholar. Available at: [Link]
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Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. Available at: [Link]
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Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. Scirp.org. Available at: [Link]
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Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. Available at: [Link]
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Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. MDPI. Available at: [Link]
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Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. KAUST Repository. Available at: [Link]
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Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ACS Publications. Available at: [Link]
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Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. University of Arizona. Available at: [Link]
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3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Accelerated aging test suggests decades-long performance is possible for new perovskite solar cell. The American Ceramic Society. Available at: [Link]
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Accelerated and Real-Time Aging Tests. Nelson Labs. Available at: [Link]
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The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Long-Term Stability in Electronic Properties of Textile Organic Electrochemical Transistors for Integrated Applications. MDPI. Available at: [Link]
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3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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The Quest for Air Stability in Organic Semiconductors. Chemistry of Materials. Available at: [Link]
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Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PMC - NIH. Available at: [Link]
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Stability Testing White Paper. SciCord. Available at: [Link]
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3-Bromo-9-hexyl-9H-carbazole. PubChem. Available at: [Link]
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OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Autechindustry. Available at: [Link]
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Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. PubMed Central. Available at: [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. Available at: [Link]
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(PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 3-Bromo-9-octyl-9H-carbazole for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the synthesis of well-defined molecular building blocks is a cornerstone of innovation. 3-Bromo-9-octyl-9H-carbazole is a key intermediate in the development of organic electronic materials and pharmaceuticals due to its unique photophysical and electronic properties. The strategic placement of the bromo and octyl substituents on the carbazole core allows for further functionalization and tuning of its characteristics. This guide provides an in-depth comparative study of the two primary synthetic routes to this valuable compound, offering detailed experimental protocols, supporting data, and mechanistic insights to inform your selection of the most appropriate method for your research needs.
Introduction to the Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of advantages and challenges. The choice between these routes will largely depend on factors such as the desired purity of the final product, scalability, and the ease of purification of the intermediates.
-
Route A: Bromination followed by N-alkylation. This is a convergent approach where the carbazole core is first functionalized with the bromo group, followed by the attachment of the octyl chain to the nitrogen atom.
-
Route B: N-alkylation followed by bromination. This is a linear approach that begins with the N-alkylation of the carbazole, followed by the bromination of the resulting 9-octyl-9H-carbazole.
This guide will now delve into a detailed examination of each route, providing the necessary information to make an informed decision for your synthetic endeavors.
Route A: Convergent Synthesis via Bromination and Subsequent N-Alkylation
This route is often favored for its control over the regioselectivity of the bromination step, which is performed on the unsubstituted carbazole.
Workflow for Route A
Caption: Workflow for the synthesis of this compound via Route A.
Step 1: Bromination of Carbazole
The electrophilic bromination of carbazole is a well-established reaction. The use of N-bromosuccinimide (NBS) is preferred over elemental bromine as it is easier to handle and provides better control over the reaction, minimizing the formation of poly-brominated byproducts. The reaction proceeds with high regioselectivity for the 3 and 6 positions, which are electronically activated by the nitrogen atom.
Experimental Protocol:
-
In a two-necked round-bottom flask, dissolve carbazole (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1 equivalent) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
The crude 3-bromo-9H-carbazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white solid.
Step 2: N-Alkylation of 3-Bromo-9H-carbazole
The second step involves the nucleophilic substitution of the acidic proton on the nitrogen of 3-bromo-9H-carbazole with an octyl group. The use of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent like DMF facilitates the deprotonation of the carbazole nitrogen, forming a nucleophilic carbazolide anion.
Experimental Protocol:
-
To a solution of 3-bromo-9H-carbazole (1 equivalent) in DMF, add powdered KOH (1.5-2 equivalents) and stir at room temperature for 30-60 minutes.
-
Add 1-bromooctane (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound as a pure solid.
Route B: Linear Synthesis via N-Alkylation and Subsequent Bromination
In this route, the octyl group is introduced first, followed by the bromination of the N-alkylated carbazole.
Workflow for Route B
Caption: Workflow for the synthesis of this compound via Route B.
Step 1: N-Alkylation of Carbazole
The N-alkylation of carbazole is a straightforward and high-yielding reaction.
Experimental Protocol:
-
Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask.
-
Add powdered KOH (1.5-2 equivalents) and stir the suspension at room temperature for 30-60 minutes.
-
Add 1-bromooctane (1.2-1.5 equivalents) dropwise.
-
Heat the mixture to 60-80 °C and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and pour into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 9-octyl-9H-carbazole is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.
Step 2: Bromination of 9-Octyl-9H-carbazole
This step is the most critical in Route B. The N-octyl group is an electron-donating group that further activates the carbazole ring towards electrophilic substitution. While this increases the reaction rate, it can also lead to a decrease in regioselectivity and an increased likelihood of forming di- or poly-brominated byproducts.
Experimental Protocol:
-
Dissolve 9-octyl-9H-carbazole (1 equivalent) in a suitable solvent such as a mixture of CH₂Cl₂ and DMF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of NBS (1 equivalent) in DMF.
-
Stir the reaction at 0 °C to room temperature and carefully monitor its progress by TLC to maximize the formation of the mono-brominated product.
-
Once the desired conversion is achieved, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product will likely be a mixture of unreacted starting material, the desired 3-bromo isomer, other mono-bromo isomers (e.g., 1-bromo), and di-bromo products (e.g., 3,6-dibromo). Extensive column chromatography is typically required for the isolation of the pure this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Bromination then N-Alkylation | Route B: N-Alkylation then Bromination |
| Overall Yield | High (typically 70-85%) | Moderate (typically 40-60%) |
| Purity of Final Product | High, with minimal isomeric impurities | Moderate, often requires extensive purification to remove isomers |
| Key Challenge | Two separate reaction and purification steps. | Poor regioselectivity in the bromination step. |
| Purification | Recrystallization of intermediates is often sufficient. | Requires careful column chromatography of the final product. |
| Scalability | More amenable to large-scale synthesis. | Challenging to scale up due to purification difficulties. |
| Control over Isomers | Excellent | Poor |
Mechanistic Insights and Rationale
Electrophilic Bromination of Carbazole
The bromination of the carbazole ring is a classic example of an electrophilic aromatic substitution reaction. The nitrogen atom, through its lone pair, donates electron density into the aromatic system, particularly activating the ortho (1, 4, 5, 8) and para (3, 6) positions. The 3 and 6 positions are sterically more accessible and electronically more favored, leading to the preferential formation of the 3-bromo and 3,6-dibromo derivatives.
In Route A, the bromination of unsubstituted carbazole with one equivalent of NBS leads predominantly to the 3-bromocarbazole. The NH group directs the electrophile to the para position.
In Route B, the N-octyl group is also an activating group. However, the increased electron density on the ring can make the bromination reaction less selective, potentially leading to a mixture of isomers and over-bromination.
N-Alkylation of Carbazole
The N-alkylation of carbazole proceeds via a nucleophilic substitution mechanism. The nitrogen proton of carbazole is weakly acidic (pKa ≈ 17) and can be deprotonated by a suitable base like KOH to form the carbazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of 1-bromooctane in an SN2 reaction to form the N-C bond.
Conclusion and Recommendation
Based on this comparative analysis, Route A (Bromination followed by N-alkylation) is the recommended synthetic strategy for obtaining high-purity this compound. The primary advantage of this route is the excellent control over the regioselectivity of the bromination step, which is performed on the simple carbazole starting material. This leads to a cleaner reaction profile and a significantly easier purification of the final product, making it a more reliable and scalable method.
While Route B appears more linear, the challenge of controlling the bromination on the electron-rich 9-octyl-9H-carbazole and the subsequent difficult purification of the desired 3-bromo isomer from a mixture of byproducts make it a less efficient and less practical approach for most research and development applications.
By understanding the nuances of each synthetic pathway, researchers can confidently select the optimal route to produce this compound with the desired purity and yield, thereby accelerating their progress in the fields of materials science and drug discovery.
References
- A detailed protocol for the bromination of 9H-carbazole can be found in supplementary information of various chemical science journals. A representative procedure is described in documents related to the synthesis of novel styryl-N-isopropyl-9H-carbazoles.
-
The N-alkylation of 3-bromo-9H-carbazole is detailed in studies focusing on the synthesis of N-alkylated carbazole derivatives. For instance, the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole provides a comparable experimental setup.[1]
- The synthesis of 9-ethyl-9H-carbazole, which is analogous to the synthesis of 9-octyl-9H-carbazole, is described in the literature concerning the preparation of new 9H-carbazole deriv
- The bromination of N-alkylated carbazoles, such as N-isopropyl-carbazole, is documented in the supplementary inform
-
Discussions on the regioselectivity of the bromination of N-alkylcarbazoles can be found in patents and research articles focusing on the synthesis of high-purity brominated carbazole derivatives.[2]
Sources
A Comparative Guide: Assessing the Impact of N-Octyl Chain Substitution on the Properties of 3-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between the foundational organic semiconductor building block, 3-bromo-9H-carbazole, and its alkylated derivative, 3-bromo-9-octyl-9H-carbazole. We will explore how the strategic addition of an octyl chain at the N-9 position significantly modifies the material's properties, enhancing its suitability for advanced applications in organic electronics.
Introduction: The Rationale for N-Alkylation
Carbazole and its derivatives are cornerstones in the field of organic electronics, prized for their excellent hole-transporting capabilities, high thermal stability, and versatile electronic structure.[1][2][3] 3-bromo-9H-carbazole, in particular, serves as a crucial intermediate for synthesizing more complex molecules for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[4][5]
However, the parent 3-bromo-9H-carbazole molecule suffers from a significant drawback: poor solubility in common organic solvents.[6][7][8] This inherent property complicates device fabrication, which often relies on solution-based processing techniques like spin-coating or inkjet printing for cost-effective manufacturing.
The introduction of a flexible alkyl chain, such as an octyl group, at the nitrogen atom (N-alkylation) is a widely adopted and effective strategy to overcome this limitation.[9] This modification disrupts the intermolecular packing that contributes to low solubility, thereby enhancing processability without fundamentally altering the core electronic and photophysical properties of the carbazole unit.[10][11] This guide will dissect and quantify these changes through a comparison of their physicochemical, electrochemical, and photophysical properties.
Molecular Structure and Synthesis Overview
The primary structural difference is the substitution of the hydrogen atom on the carbazole's nitrogen with a linear eight-carbon chain.
Caption: Molecular structures of the parent and N-octyl substituted carbazoles.
The synthesis of this compound is a straightforward N-alkylation reaction. The acidic N-H proton of the carbazole is deprotonated by a base, creating a nucleophilic carbazolide anion that subsequently attacks an octyl halide (e.g., 1-bromooctane) via an SN2 reaction.
Caption: General workflow for the N-alkylation of 3-bromo-9H-carbazole.
Comparative Analysis of Material Properties
The introduction of the octyl chain induces significant, and largely beneficial, changes in the material's physical and electronic characteristics.
Physicochemical Properties: Solubility and Thermal Stability
The most dramatic impact of the octyl chain is on solubility. The planar, rigid structure of 3-bromo-9H-carbazole promotes strong π-π stacking, leading to high lattice energy and poor solubility. The flexible, non-polar octyl chain disrupts this packing, allowing solvent molecules to interact more effectively with the carbazole core, thus increasing solubility in common organic solvents like chloroform, toluene, and tetrahydrofuran.[9]
This modification also logically affects the material's thermal properties. The disruption of the crystal lattice significantly lowers the melting point, transforming the material from a high-melting-point solid to one that is solid at room temperature but with a much lower melting point.
| Property | 3-bromo-9H-carbazole | This compound | Impact of Octyl Chain |
| Molecular Formula | C₁₂H₈BrN[6] | C₂₀H₂₄BrN[12] | Addition of C₈H₁₆ |
| Molecular Weight | 246.11 g/mol [6] | 358.32 g/mol [12][13] | Increased Mass |
| Appearance | White to beige powder/solid[8] | White solid[13] | Similar |
| Melting Point | 195 - 201 °C[6][7][14] | ~50 °C[13] | Significantly Decreased |
| Water Solubility | Slightly soluble / Insoluble[6][7][8] | Insoluble | No significant change |
| Organic Solvent Solubility | Sparingly soluble | Soluble (e.g., in Toluene)[15] | Significantly Increased |
Electrochemical and Photophysical Properties
The core electronic behavior of the molecule is dictated by the π-conjugated carbazole system. Therefore, N-alkylation is not expected to cause drastic shifts in the HOMO/LUMO energy levels or the primary absorption/emission wavelengths. However, subtle changes can occur due to the electron-donating nature of the alkyl group and its influence on molecular conformation.[10]
Cyclic voltammetry (CV) is the standard technique used to experimentally determine the HOMO and LUMO energy levels, which are critical for predicting charge injection and transport efficiency in a device.[16][17] Similarly, UV-Vis and photoluminescence spectroscopy reveal the material's light absorption and emission characteristics.
| Property | 3-bromo-9H-carbazole | This compound | Impact of Octyl Chain |
| HOMO Level | ~ -5.9 eV (typical for carbazoles) | Expected to be slightly higher (less negative) | Minor destabilization (easier oxidation) |
| LUMO Level | Varies based on measurement | Expected to be slightly higher (less negative) | Minor destabilization |
| Energy Gap (HOMO-LUMO) | Varies based on measurement | Expected to be very similar to parent | Minimal Change |
| UV-Vis Abs. (λ_max) | ~295, 328, 342 nm (in solution) | Expected to be very similar | Minimal shifts expected |
| Photoluminescence (λ_em) | Varies | Expected to be very similar | Minimal shifts expected |
Note: Exact HOMO/LUMO and spectral values can vary based on experimental conditions (solvent, electrolyte, etc.). The values for the octyl derivative are based on established trends for N-alkylated carbazoles.[10][18]
Caption: Impact of N-octylation on properties and device applicability.
Standard Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols described below are self-validating systems for characterizing these materials.
Protocol 1: Synthesis of this compound
-
Causality: This procedure utilizes a strong base to deprotonate the carbazole nitrogen, making it a potent nucleophile for subsequent reaction with an alkyl halide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-9H-carbazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add potassium hydroxide (KOH, ~1.5 eq) or sodium hydride (NaH, ~1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 40-60 minutes at room temperature. The formation of the carbazolide anion can be observed.
-
Alkylation: Add 1-bromooctane (1.2-1.5 eq) dropwise to the solution.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of cold water. A precipitate of the crude product will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water and then a cold non-polar solvent like hexane to remove excess 1-bromooctane.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure product.
Protocol 2: Characterization by UV-Vis Spectroscopy
-
Causality: This technique measures the electronic transitions within the π-conjugated system. A dilute solution is used to ensure adherence to the Beer-Lambert law, preventing aggregation effects that can alter the spectrum.
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the carbazole compound in a spectroscopic grade solvent (e.g., dichloromethane or THF).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorption from the solvent and cuvette.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 250-500 nm) to record the absorption spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Protocol 3: Characterization by Cyclic Voltammetry (CV)
-
Causality: CV measures the potential at which a molecule is oxidized or reduced. The oxidation potential is correlated to the HOMO level. A three-electrode setup and a supporting electrolyte are required to ensure accurate potential measurement and sufficient conductivity.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution (~1-5 mM) of the carbazole compound in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.
-
Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) standard in the same solvent/electrolyte system. The Fc/Fc⁺ redox couple provides a stable internal reference point for potential measurements.
-
Sample Measurement: Scan the potential anodically (to positive values) to observe the oxidation of the carbazole compound. Record the onset potential of the first oxidation wave (E_onset).
-
HOMO Calculation: Estimate the HOMO energy level using the empirical formula:
-
HOMO (eV) = -[E_onset (vs Fc/Fc⁺) + 5.1] eV. (Note: The value 5.1 eV is the assumed energy level of the Fc/Fc⁺ couple relative to the vacuum level and can vary slightly in literature).
-
Conclusion
The N-alkylation of 3-bromo-9H-carbazole with an octyl chain is a critical and highly effective chemical modification. While it induces only minor perturbations to the core electronic and photophysical properties, it dramatically transforms the material's physical characteristics. The primary impact is a significant increase in solubility and a corresponding decrease in melting point. This enhancement in solution processability is not merely a convenience but a crucial enabler for the fabrication of high-performance organic electronic devices, broadening the applicability of this versatile carbazole building block from the laboratory to industrial-scale production.
References
- 3-Bromo-9H-carbazole Properties. (n.d.). Henan Fengda Chemical Co.,Ltd.
- Exploring the Versatility of Carbazole Derivatives. (n.d.). Ossila.
- 3-Bromo-9-hexyl-9H-carbazole. (n.d.). PubChem.
- 3-bromo-9H-carbazole Physico-chemical Properties. (2024). ChemBK.
- 3-Bromo-9H-carbazole wiki. (n.d.). Guidechem.
- PTC N-Alkylation of Carbazole Derivative. (n.d.). PTC Organics, Inc.
- 3-Bromo-9H-carbazole synthesis. (n.d.). ChemicalBook.
-
Bigelow, R. W., & Caesar, G. P. (1979). Hydrogen bonding and N-alkylation effects on the electronic structure of carbazole . The Journal of Physical Chemistry. Retrieved from [Link]
- New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2009). ResearchGate.
-
Ferreira, J. L. M., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds . MDPI. Retrieved from [Link]
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution–deconvolution Transforms. (n.d.). IIETA.
- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). OAE Publishing Inc.
- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Journal of the Chinese Chemical Society.
- 3-Bromocarbazole, 98%. (n.d.). Thermo Scientific Chemicals.
- Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2021). Technology audit and production reserves.
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds . (2022). ResearchGate. Retrieved from [Link]
- Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. (n.d.). ThaiJo.
- Method for synthesis of N-alkyl carbazole and derivatives thereof. (n.d.). Google Patents.
- 3-Bromo-9-n-octyl-9H-carbazole, 99%. (n.d.). Lab-Chemicals.Com.
-
HOMO/LUMO energy levels of the carbazole and the related 9,9-dibuyl-substituted fluorene . (n.d.). ResearchGate. Retrieved from [Link]
-
3-Bromo-9-(4-fluorobenzyl)-9H-carbazole . (2009). Acta Crystallographica Section E. Retrieved from [Link]
-
Carbazole UV/Vis Spectrum . (n.d.). NIST WebBook. Retrieved from [Link]
- 3-Bromo-9-n-octyl-9H-carbazole Properties. (n.d.). Lab Pro Inc.
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A Comparative Guide to Carbazole-Based Interfacial Layers for Enhanced Perovskite Solar Cell Efficiency
Introduction: The Critical Role of Interfaces in Perovskite Solar Cells
The unprecedented rise in power conversion efficiencies (PCE) of perovskite solar cells (PSCs) has positioned them as a formidable contender in next-generation photovoltaics. Achieving efficiencies that now rival conventional silicon-based cells, the performance of PSCs is critically dependent on the meticulous engineering of the interfaces between the perovskite absorber and the charge-transporting layers.[1] These interfacial layers—the Hole Transport Layer (HTL) and the Electron Transport Layer (ETL)—are not mere passive contacts; they are active components that govern the efficiency of charge extraction, the suppression of charge recombination, and the overall stability of the device.
Interfacial defects and energy level misalignment are primary sources of voltage and current loss, acting as traps for charge carriers and impeding their transport to the respective electrodes.[2] An ideal interfacial layer must therefore possess several key attributes:
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTL and the Lowest Unoccupied Molecular Orbital (LUMO) of the ETL must be well-aligned with the valence and conduction bands of the perovskite layer, respectively, to ensure efficient charge transfer.
-
High Charge Carrier Mobility: To prevent the build-up of charge at the interface, which can lead to recombination, the layers must transport charges effectively.
-
Defect Passivation: The material should be able to passivate uncoordinated ions and other defects at the perovskite surface, reducing non-radiative recombination pathways.
-
Chemical and Thermal Stability: The layers must be robust and stable to withstand fabrication processes and prolonged operational stress under light and heat.[3]
-
Hydrophobicity: For HTLs, hydrophobicity is particularly desirable to protect the moisture-sensitive perovskite layer from environmental degradation.[4]
Among the plethora of organic molecules investigated for these roles, carbazole-based materials have emerged as a highly versatile and effective class of compounds, demonstrating exceptional performance as both HTLs and, to a lesser extent, ETLs.[5] This guide provides an in-depth analysis of the effect of carbazole-based interfacial layers on PSC efficiency, comparing their performance with key alternatives and providing the experimental data and protocols necessary for researchers in the field.
The Rise of Carbazole-Based Hole Transport Layers
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, offers a unique combination of properties that make it an excellent building block for HTLs. Its rigid, planar structure and electron-rich nature facilitate good hole mobility and allow for easy functionalization at various positions, enabling fine-tuning of its electronic and physical properties.[5] This has led to the development of a diverse range of carbazole-based HTLs, from small molecules and polymers to self-assembled monolayers (SAMs).
Mechanism of Action: Why Carbazole Excels
The success of carbazole-based HTLs can be attributed to several key mechanistic advantages:
-
Tunable Energy Levels: Through molecular engineering—such as by adding electron-donating groups like methoxy-substituted triphenylamine or creating donor-acceptor (D-A) structures—the HOMO level of carbazole derivatives can be precisely aligned with the valence band of various perovskite compositions.[3][6] This minimizes the energy barrier for hole extraction, leading to higher open-circuit voltage (Voc).
-
Effective Defect Passivation: The nitrogen atom in the carbazole core, along with other functional groups like sulfur or carbonyls in D-A type molecules, can act as Lewis bases. These sites can coordinate with uncoordinated Pb2+ ions (a common defect at the perovskite surface), effectively passivating these charge recombination centers. This leads to a reduction in non-radiative recombination losses and an increase in both Voc and fill factor (FF).
-
Enhanced Hole Mobility and Extraction: The π-conjugated system of the carbazole core provides an efficient pathway for hole transport. The design of multi-armed or polymeric structures can further enhance intermolecular π-π stacking, improving charge mobility and ensuring efficient hole extraction from the perovskite layer.[7]
-
Improved Hydrophobicity and Stability: Functionalization with long alkyl chains or bulky groups can significantly increase the hydrophobicity of the HTL, creating a barrier that protects the underlying perovskite from moisture-induced degradation.[4] Furthermore, many carbazole derivatives exhibit high glass transition temperatures (Tg), contributing to the morphological and thermal stability of the device.[3]
Performance Comparison: Carbazole Derivatives vs. Alternatives
The benchmark for HTLs in high-efficiency PSCs has long been Spiro-OMeTAD . However, its complex multi-step synthesis, high cost, and reliance on hygroscopic dopants (like Li-TFSI) for optimal performance present significant hurdles for commercialization.[5] Carbazole-based HTLs have emerged as powerful, often dopant-free, alternatives. Other common alternatives include the conductive polymer PEDOT:PSS and the inorganic p-type semiconductor Nickel Oxide (NiOx) .
| Interfacial Layer (HTL) | Champion PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Advantages | Key Disadvantages |
| Carbazole-based Polymer (3,6-2,7-Cbz) | 24.16 | 1.16 | 25.60 | 80.9 | High efficiency, defect passivation, dopant-free potential | Synthesis can be complex |
| Carbazole-based SAM (Br-2PACz) | 19.51 | 0.81 | 32.1 | 75.0 | Low material usage, improved stability, dopant-free | Sensitive to deposition conditions, wettability issues |
| Carbazole Small Molecule (SGT-405) | 14.79 | 0.99 | 21.01 | 71.3 | Good performance, tunable properties | Often requires dopants for best performance |
| Spiro-OMeTAD (Standard) | >25 | ~1.15 | ~25 | >80 | High efficiency, well-established | High cost, requires hygroscopic dopants, stability issues |
| PEDOT:PSS | ~18-20 | ~1.05 | ~23 | ~75 | Solution processable, low cost | Acidic (corrodes ITO), hygroscopic, lower performance |
| NiOx (Inorganic) | ~21-23 | ~1.10 | ~24 | ~78 | High stability, low cost, good mobility | Can have defect states, requires careful processing |
Note: The performance values are representative champion efficiencies reported in literature and can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.[7]
As the data shows, engineered carbazole polymers can achieve efficiencies rivaling standard doped Spiro-OMeTAD, often with the added benefit of improved stability and the potential for dopant-free application.[8] Carbazole-based SAMs represent a particularly promising route, offering high performance with minimal material consumption, although challenges with precursor solution wettability on their hydrophobic surfaces must be addressed.[9][10]
Carbazole-Based Materials as Electron Transport Layers
While the use of carbazole derivatives as HTLs is well-established, their application as ETLs is a more nascent but intriguing area of research. Typically, materials used for ETLs require deep HOMO and LUMO energy levels to facilitate electron transport while blocking holes. By incorporating strong electron-withdrawing groups (like cyano or oxadiazole moieties) into the carbazole structure, it is possible to create A–D–A′ type molecules with the requisite electronic properties for electron transport.[11]
These n-type carbazole derivatives offer potential advantages over the commonly used fullerene-based ETLs, PCBM and C60 , such as greater molecular structure diversity, tunable energy levels, and potentially better long-term stability.[12]
Performance Comparison: Carbazole Derivatives vs. Fullerene-Based ETLs
| Interfacial Layer (ETL) | Champion PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Advantages | Key Disadvantages |
| Carbazole Derivative (e.g., 3CNCzOXD) | Primarily tested in OLEDs, PSC data emerging | - | - | - | Tunable energy levels, high electron mobility | Less researched in PSCs, potential for higher cost |
| PC61BM (Fullerene) | >23 | ~1.12 | ~24 | >78 | High electron mobility, well-established | Aggregation can cause pinholes, limited tunability |
| C60 (Fullerene) | >25 | ~1.29 | ~23.76 | >82 | Good stability, efficient electron extraction | Often requires buffer layer (e.g., BCP) |
| SnO2 (Inorganic) | >25 | ~1.15 | ~25 | >80 | High stability, high transparency, low-temp processing | Can have surface defects requiring passivation |
While specific champion PSC efficiencies for carbazole-based ETLs are still emerging, their proven success in adjacent fields like OLEDs suggests significant potential.[11] They represent a key area for future research in the quest for non-fullerene acceptors to further enhance PSC performance and stability.
Experimental Section: Protocols and Characterization
Scientific integrity requires reproducible and verifiable experimental methods. This section provides detailed protocols for the fabrication and characterization of a high-efficiency PSC incorporating a carbazole-based interfacial layer.
Diagram: Perovskite Solar Cell Fabrication and Characterization Workflow
Caption: Workflow for PSC fabrication and characterization.
Protocol 1: Fabrication of an Inverted (p-i-n) PSC with a Carbazole-SAM HTL
This protocol describes the fabrication of a p-i-n PSC, a common architecture where the carbazole-based HTL is deposited first.
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.
-
The substrates are dried with a nitrogen gun and then treated with UV-Ozone for 20-30 minutes to improve the surface wettability and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
The cleaned ITO substrates are transferred into a nitrogen-filled glovebox.
-
Prepare a 0.1 mM solution of a carbazole-based SAM with a phosphonic acid anchoring group (e.g., 2PACz or Br-2PACz) in ethanol.[13]
-
Immerse the ITO substrates in the SAM solution for 12 hours to allow for the formation of a dense monolayer.[13]
-
Alternatively, for faster processing, a spin-coating method can be used.
-
After immersion, rinse the substrates with ethanol to remove any non-adsorbed molecules and dry them on a hotplate at 100 °C for 10 minutes.
-
-
Perovskite Absorber Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide composition like Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3) in a DMF:DMSO solvent mixture.
-
Deposit the precursor solution onto the HTL-coated substrate via a two-step spin-coating program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes to form the final perovskite film.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit the ETL, for example, a bilayer of C60 (20 nm) and Bathocuproine (BCP, 8 nm), via thermal evaporation in a high-vacuum chamber (<10-6 Torr).
-
Without breaking vacuum, deposit the top metal electrode (e.g., 100 nm of Silver or Gold) through a shadow mask to define the active area of the device.
-
Protocol 2: Key Performance Characterization
A. Current-Density Voltage (J-V) Characterization:
-
Objective: To determine the key photovoltaic parameters (Voc, Jsc, FF, PCE).
-
Procedure:
-
Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) standard.
-
Contact the top and bottom electrodes of the PSC.
-
Apply a voltage sweep using a source measure unit. To account for hysteresis, it is crucial to perform both a reverse scan (from forward bias to short circuit, e.g., 1.2V to -0.1V) and a forward scan (from short circuit to forward bias).[4][14]
-
Record the current density at each voltage step. A pre-measurement light soaking period and defined scan rates (e.g., 20-100 mV/s) should be used and reported for consistency.[15]
-
The PCE is calculated as: PCE (%) = (Voc × Jsc × FF) / Pin, where Pin is the incident power density (100 mW/cm²).
-
B. Space-Charge-Limited Current (SCLC) for Defect Density Measurement:
-
Objective: To estimate the trap density (Nt) within the perovskite layer, which is crucial for understanding recombination losses.
-
Causality: This technique relies on fabricating single-carrier devices (electron-only or hole-only) and measuring their dark J-V characteristics. At low voltage, the current is ohmic. As voltage increases, injected carriers begin to fill trap states. The voltage at which the current rises sharply is the trap-filled limit voltage (VTFL), which is proportional to the trap density. However, due to the mixed ionic-electronic conductivity of perovskites, standard SCLC analysis can be misleading.[16] A pulsed SCLC measurement is recommended to minimize the influence of ion migration.[17][18]
-
Procedure (for electron-only device):
-
Fabricate a device with the structure: ITO / ETL / Perovskite / ETL / Metal (e.g., ITO/SnO2/Perovskite/PCBM/Ag).
-
Connect the device to a source meter in the dark.
-
Apply a series of short voltage pulses instead of a continuous sweep. This minimizes ion drift that can screen the applied field.
-
Measure the dark J-V curve. Identify three regions: (i) Ohmic region (linear), (ii) Trap-filled limit (TFL) region (steep increase in current), and (iii) Child's law region (trap-free SCLC).
-
The trap-filled limit voltage (VTFL) is the onset voltage of the TFL region.
-
Calculate the trap density using the equation: Nt = (2 * ε * ε0 * VTFL) / (q * L²) , where ε is the dielectric constant of the perovskite, ε0 is the vacuum permittivity, q is the elementary charge, and L is the thickness of the perovskite layer.[19]
-
Visualizing the Mechanism: Energy Level Alignment
A key factor in the high performance of carbazole-based HTLs is the favorable alignment of their HOMO energy level with the valence band maximum (VBM) of the perovskite, facilitating efficient hole transfer.
Caption: Energy level alignment in a typical p-i-n PSC.
Conclusion and Future Outlook
Carbazole-based interfacial layers have proven to be a cornerstone in the development of high-efficiency and stable perovskite solar cells. Their remarkable versatility, stemming from the ease of functionalization of the carbazole core, allows for precise tuning of energy levels, enhancement of charge mobility, and effective passivation of performance-limiting defects at the perovskite interface. As HTLs, they have successfully challenged the dominance of Spiro-OMeTAD, offering comparable or even superior performance with the significant advantages of lower cost and dopant-free potential.
The exploration of carbazole derivatives as n-type materials for ETLs is a promising frontier that could lead to the development of highly efficient non-fullerene-based PSCs. Future research should focus on simplifying the synthesis of high-performance carbazole polymers, overcoming the processing challenges associated with hydrophobic SAMs, and systematically exploring the structure-property relationships for n-type carbazole materials. By continuing to innovate at the molecular level, carbazole-based interfaces will undoubtedly play a pivotal role in pushing the boundaries of perovskite photovoltaic technology towards commercial viability.
References
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Gao, L. et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. Available at: [Link]
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Arora, N. et al. (2017). NiOx Hole Transport Layer for Perovskite Solar Cells with Improved Stability and Reproducibility. ACS Applied Materials & Interfaces, 9(46), 40439-40445. Available at: [Link]
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Baruah, S. et al. (2022). Review on NiO thin film as hole transport layer in perovskite solar cell. Nanosystems: Physics, Chemistry, Mathematics, 13(1), 5-19. Available at: [Link]
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An Investigation on NiO for Hole Transport Material in Perovskite Solar Cells. (2022). Conference Paper. Available at: [Link]
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Radhakrishna, K. et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega. Available at: [Link]
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Integration of NiO Layer as Hole Transport Material in Perovskite Solar Cells. (2019). IEEE Conference Publication. Available at: [Link]
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Mercaldo, L. V. et al. (2022). Procedure Based on External Quantum Efficiency for Reliable Characterization of Perovskite Solar Cells. Advanced Energy Materials. Available at: [Link]
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Recent advances of non-fullerene organic electron transport materials in perovskite solar cells. (2020). Request PDF. Available at: [Link]
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Non-Fullerene Small Molecule Electron-Transporting Materials for Efficient p-i-n Perovskite Solar Cells. (2020). Semantic Scholar. Available at: [Link]
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Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (2022). Sustainable Energy & Fuels. Available at: [Link]
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Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). MDPI. Available at: [Link]
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Tress, W. et al. (2016). Characterization of perovskite solar cells: Towards a reliable measurement protocol. AIP Publishing. Available at: [Link]
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Investigation of PCBM/ZnO and C60/BCP-based electron transport layer for high-performance p-i-n perovskite solar cells. (2025). Request PDF. Available at: [Link]
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Kim, G. et al. (2020). Non-Fullerene Small Molecule Electron-Transporting Materials for Efficient p-i-n Perovskite Solar Cells. PMC. Available at: [Link]
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Wang, Z. et al. (2020). Carbazole-substituted NP-based derivative as hole transporting material for highly efficient perovskite solar cells. PubMed. Available at: [Link]
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Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. (2017). Academia.edu. Available at: [Link]
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Tailored PEDOT:PSS hole transport layer for higher performance in perovskite solar cells: Enhancement of electrical and optical properties with improved morphology. (2019). Request PDF. Available at: [Link]
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Perovskite solar cells with a DMSO-treated PEDOT:PSS hole transport layer exhibit higher photovoltaic performance and enhanced durability. (2016). RSC Publishing. Available at: [Link]
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Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022). MDPI. Available at: [Link]
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Understanding the PEDOT:PSS, PTAA and P3CT-X Hole-Transport-Layer-Based Inverted Perovskite Solar Cells. (2022). PMC. Available at: [Link]
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What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells? (2025). YouTube. Available at: [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023). ResearchGate. Available at: [Link]
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Stilbene-containing carbazole-based fullerene derivatives as alternative electron acceptor for efficient organic solar cells. (2018). Request PDF. Available at: [Link]
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Tress, W. et al. (2016). Characterization of perovskite solar cells: Towards a reliable measurement protocol. KOPS. Available at: [Link]
- Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (2019). DOI.
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Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. (2020). RSC Publishing. Available at: [Link]
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Im, S. H. et al. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications. Available at: [Link]
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Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. (2021). ACS Publications. Available at: [Link]
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Measurement Techniques for Perovskite Solar Cells. (n.d.). Fluxim. Available at: [Link]
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Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites. (2024). PubMed. Available at: [Link]
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Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. (2021). PMC. Available at: [Link]
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Carbazole-based D-A type hole transport materials to enhance the performance of perovskite solar cells. (2022). Beijing Institute of Technology. Available at: [Link]
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Space charge-limited current (SCLC) measurements of the electron-only... (2020). ResearchGate. Available at: [Link]
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Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites. (2020). ACS Publications. Available at: [Link]
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How measurement protocols influence the dynamic J-V characteristics of perovskite solar cells: Theory and experiment. (2018). ResearchGate. Available at: [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023). Journal of Materials Chemistry A. Available at: [Link]
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Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self-Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells. (2023). ResearchGate. Available at: [Link]
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Spincoating Perovskites for Solar Cells. (2021). YouTube. Available at: [Link]
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Fine-Tuned Carbazole-Based Polymers with Controlled Connectivity as Efficient Interfacial Layers in Perovskite Solar Cells. (2025). PubMed. Available at: [Link]
-
Perovskite Solar Cells for Which the HTLs Were Fabricated by Different... (2020). ResearchGate. Available at: [Link]
-
Carbazole-based donor materials with enhanced photovoltaic parameters for organic solar cells and hole-transport materials for efficient perovskite solar cells. (2022). PubMed. Available at: [Link]
-
(a) J-V curve with PCBM as ETL and (b) J-V curve with C60 as ETL. (2023). ResearchGate. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Bromo-9-octyl-9H-carbazole
Navigating the lifecycle of specialized research chemicals extends beyond their application in experiments; it culminates in their safe and compliant disposal. 3-Bromo-9-octyl-9H-carbazole, a key building block in the development of organic electronics and advanced materials, requires careful handling from acquisition to disposal due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.
Foundational Safety & Hazard Assessment
Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions and the ultimate disposal pathway.
1.1. Hazard Identification
This compound and structurally similar carbazole derivatives are classified with the following potential hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Acute Toxicity: The compound may be harmful if swallowed or inhaled.[1][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Aquatic Toxicity: Like many carbazole derivatives, it is expected to be toxic to aquatic life with potentially long-lasting effects.[5][6] Therefore, it must not be allowed to enter drains or waterways.[5]
-
Carcinogenicity: Some parent carbazole compounds are suspected of causing cancer.[6][7]
1.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The principle of causality here is simple: create an impermeable barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Hand Protection | Handle with compatible gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | Prevents skin contact and irritation. Proper removal technique avoids self-contamination. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical splash goggles. A face shield may be required for bulk handling. | Protects against accidental splashes and airborne particles entering the eyes. |
| Skin/Body Protection | A fully-buttoned laboratory coat is mandatory. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][2] For bulk quantities or where dust cannot be controlled, a NIOSH/MSHA approved respirator (e.g., N99 or P2 type) may be necessary. | Minimizes inhalation of airborne particles, which is a primary route of exposure. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The goal is to safely contain, segregate, and transfer the chemical waste to a licensed disposal facility.
The following diagram illustrates the logical steps from the point of waste generation to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Protocol Steps:
-
Waste Segregation: This is the most critical step. As a brominated compound, this compound is classified as a halogenated organic waste .[8] It must not be mixed with non-halogenated organic solvents. The causality is twofold: mixing complicates the disposal process and significantly increases costs, as halogenated waste requires specific treatment methods like high-temperature incineration to prevent the formation of toxic dioxins and furans.[8]
-
Container Selection:
-
Collect waste in a sealable, airtight, and compatible container (e.g., High-Density Polyethylene (HDPE) or glass).[9]
-
The container must be in good condition, with no leaks or cracks.
-
Ensure the container is properly labeled as soon as the first drop of waste is added.
-
-
Labeling:
-
Attach a completed hazardous waste label.
-
Clearly write "Halogenated Organic Waste."
-
List all chemical constituents by their full name, including "this compound" and any solvents, with approximate percentages.
-
Indicate the associated hazards (e.g., "Irritant," "Toxic").
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents, bases, and reactive metals.[7][9]
-
-
Disposal of Contaminated Materials:
-
Any items grossly contaminated with this compound, such as gloves, weigh boats, or paper towels, should be considered hazardous waste.
-
Place these items in a sealed, labeled bag or container and dispose of them along with the chemical waste. Do not dispose of them in the regular trash.
-
-
Requesting Pickup:
Spill & Decontamination Procedures
Accidents happen, and a prepared response is key to mitigating risk.
3.1. Small Spill Cleanup (Solid)
This procedure is for minor spills (a few grams) that can be cleaned up in under 15 minutes by trained personnel.
-
Ensure Safety: Alert others in the area. Ensure you are wearing the full PPE detailed in Table 1.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush to sweep, as this can create dust.
-
Cleanup: Gently cover the spill with an inert absorbent material. Carefully sweep up the spilled substance and place it into a labeled hazardous waste container.[5] Where practical, use vacuum equipment fitted with a HEPA filter to collect the material.[1]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place the cleaning materials in the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor.
3.2. Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethyl acetate) to dissolve any residue.
-
Collect Rinsate: This initial solvent rinse is considered hazardous waste. Decant it into your designated halogenated organic waste container.
-
Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures with soap and water.
The Final Step: Approved Disposal Methods
The collected and properly labeled waste will be handled by professionals. The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[1][10] This process is conducted at a licensed chemical destruction plant under controlled conditions that ensure complete combustion and scrubbing of flue gases to neutralize acidic byproducts like hydrogen bromide.[10] Landfilling is not an appropriate disposal method due to the compound's potential for environmental persistence and aquatic toxicity.
By adhering to these protocols, researchers can ensure that their vital work in developing new technologies does not come at the cost of safety or environmental integrity.
References
-
Patel, M., Shah, D., Vyas, A., & Patel, A. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie. Available at: [Link]
-
Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]
-
Res-Al, Z., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Available at: [Link]
-
U.S. Environmental Protection Agency. (Date not available). Environmental Fact Sheet, Organobromine. Available at: [Link]
-
ResearchGate. (Date not available). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls. Available at: [Link]
-
Washington State University. (Date not available). Bromine - Standard Operating Procedure. Available at: [Link]
-
PubChem. (Date not available). 3-Bromo-9-hexyl-9H-carbazole. Available at: [Link]
-
MDPI. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
University of California, Santa Cruz. (Date not available). Hazardous Waste Reduction. Environmental Health and Safety. Available at: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-9-octyl-9H-carbazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Bromo-9-octyl-9H-carbazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation. Our commitment is to your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the potential hazards is the foundation of a robust safety plan. While comprehensive toxicological data for this compound is not available, the known hazards of the parent compound, 3-Bromo-9H-carbazole, and related halogenated aromatics necessitate a cautious and proactive approach.
-
Known Hazards : Safety data for the parent compound, 3-Bromo-9H-carbazole, indicates it causes skin, eye, and respiratory tract irritation.[1][2] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1]
-
Principle of Unknown Toxicity : The chemical, physical, and toxicological properties of many novel or specialized compounds, including this compound, have not been thoroughly investigated.[3] Therefore, it is prudent to treat this compound as potentially hazardous and to implement a high degree of protection.
-
Concerns with Halogenated Aromatics : Polyhalogenated carbazoles are recognized as an emerging class of environmental contaminants.[4] Studies on related brominated compounds suggest the potential for toxicity, including cardiotoxicity in developing organisms.[5] Given these concerns, minimizing exposure is paramount.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes systematic hazard reduction before relying solely on PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
